2-[2-(morpholin-4-yl)phenyl]acetic acid
Description
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-10-3-1-2-4-11(10)13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) |
InChI Key |
YJXLHWCAWBVCFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure of 2-[2-(morpholin-4-yl)phenyl]acetic acid
The Chemical and Pharmacological Architecture of 2-[2-(Morpholin-4-yl)phenyl]acetic Acid: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery, the strategic fusion of privileged pharmacophores with solubility-enhancing moieties is a cornerstone of rational drug design. This compound (Chemical Formula: C₁₂H₁₅NO₃) exemplifies this principle. By integrating a phenylacetic acid core—a well-documented scaffold in nonsteroidal anti-inflammatory drugs (NSAIDs)—with an ortho-substituted morpholine ring, this molecule serves as a highly versatile synthetic intermediate and a potent biological building block.
As an Application Scientist, I have structured this whitepaper to deconstruct the physicochemical dynamics, synthetic methodologies, and pharmacological utility of this compound. The protocols provided herein are designed as self-validating systems, ensuring that researchers can reliably synthesize and verify this molecule while understanding the mechanistic causality behind every experimental parameter.
Section 1: Physicochemical Profiling & Structural Dynamics
The incorporation of a morpholine ring is a deliberate choice in medicinal chemistry. Morpholine is frequently utilized to improve aqueous solubility and metabolic stability compared to purely aliphatic rings like piperidine[1]. The oxygen atom acts as a critical hydrogen bond acceptor, while the basic nitrogen modulates the overall lipophilicity (LogP) of the molecule.
Crucially, the ortho-positioning of the morpholine ring relative to the acetic acid side chain induces a severe steric clash. This steric hindrance restricts the free rotation of the C-C bond connecting the acetic acid to the phenyl ring, forcing the carboxylate group into an orthogonal, out-of-plane conformation. As observed in classic COX inhibitors, this specific conformational restriction is a prerequisite for fitting into highly specific hydrophobic enzymatic pockets[2].
Table 1: Quantitative Physicochemical Profile
| Property | Value / Description | Causality / Implication in Drug Design |
| Molecular Weight | 221.25 g/mol | Falls well within Lipinski's Rule of 5, ensuring favorable oral bioavailability. |
| LogP (Predicted) | ~1.8 - 2.2 | The morpholine oxygen lowers lipophilicity compared to a piperidine analog, preventing excessive hydrophobic trapping in lipid bilayers[1]. |
| pKa (Carboxylic Acid) | ~4.2 - 4.5 | Ensures the molecule is predominantly ionized at physiological pH (7.4), critical for targeting basic residues in enzyme active sites. |
| pKa (Morpholine N) | ~5.0 - 5.5 | Conjugation to the phenyl ring (aniline-like) significantly lowers the basicity of the morpholine nitrogen compared to aliphatic morpholine (pKa ~8.3). |
| H-Bond Donors | 1 (COOH) | Essential for anchoring to target proteins (e.g., Tyrosine/Serine residues)[2]. |
| H-Bond Acceptors | 4 (N, O, 2x COOH) | Enhances aqueous solubility and provides multiple vectors for target engagement. |
Section 2: Synthetic Methodology (The Buchwald-Hartwig Approach)
Direct nucleophilic aromatic substitution (SₙAr) of a morpholine onto an unactivated phenyl ring is thermodynamically unfavorable. Therefore, a palladium-catalyzed Buchwald-Hartwig cross-coupling is the most efficient and scalable route to form the critical C-N bond[3].
Step-by-Step Experimental Protocol
Step 1: Carboxylic Acid Protection (Esterification)
-
Procedure: Dissolve 2-bromophenylacetic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 4 hours. Monitor via TLC until the starting material is consumed. Quench with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield methyl 2-bromophenylacetate.
-
Causality: The free carboxylic acid must be masked. If left unprotected, the acidic proton will neutralize the inorganic base required for the subsequent coupling step and can coordinate with the palladium center, effectively poisoning the catalyst.
Step 2: Buchwald-Hartwig Amination
-
Procedure: In a flame-dried Schlenk flask under argon, combine methyl 2-bromophenylacetate (1.0 eq), morpholine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and Cs₂CO₃ (1.5 eq) in anhydrous toluene. Heat at 100°C for 12 hours. Filter through Celite, concentrate, and purify via flash chromatography.
-
Causality: We utilize BINAP as a bidentate phosphine ligand. Bidentate ligands are critical here because they prevent the formation of inactive, off-cycle palladium-halide dimers following the oxidative addition step, thereby accelerating the reductive elimination that forms the final C-N bond[3]. Cs₂CO₃ is chosen as a mild base to prevent the premature hydrolysis of the methyl ester during the high-temperature coupling.
Step 3: Alkaline Hydrolysis (Deprotection)
-
Procedure: Dissolve the coupled ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 3 hours. Acidify the aqueous layer to pH ~4 using 1M HCl to precipitate the target compound. Filter and dry under a vacuum.
-
Causality: LiOH is preferred over NaOH or KOH as it provides a milder, highly controlled hydrolysis, preventing any potential degradation of the morpholine ring. Acidifying to exactly pH 4 ensures the molecule is in its neutral, zwitterionic/protonated state, maximizing precipitation yield.
Fig 1. Stepwise synthetic workflow via Buchwald-Hartwig C-N cross-coupling.
Section 3: Target Engagement & Pharmacological Utility
Phenylacetic acid derivatives (e.g., diclofenac, lumiracoxib) are classic cyclooxygenase (COX) inhibitors. X-ray crystallography of COX-2 reveals that these molecules bind in a unique "inverted" orientation[2]. The carboxylate group forms essential hydrogen bonds with Ser-530 and Tyr-385 at the apex of the active site[2].
For this binding to occur without steric clashing against the narrow channel of the enzyme, the phenyl ring must be orthogonally twisted relative to the acetic acid group. In diclofenac, ortho-chlorines force this twist; in lumiracoxib, an ortho-methyl group achieves it[2]. In our target molecule, the bulky ortho-morpholine group serves this exact steric function. Furthermore, the morpholine oxygen provides an additional vector for solvent-exposed hydrogen bonding, which can alter the pharmacokinetic distribution (e.g., improved blood-brain barrier penetration for CNS-targeted neuroinflammation therapies).
Fig 2. Proposed COX-2 target engagement and conformational restriction mechanism.
Section 4: Analytical Validation & Quality Control
To ensure the integrity of the synthesized this compound, the protocol must be self-validating. The following analytical parameters serve as the definitive QC checkpoints:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Validation: The morpholine ring will present two distinct multiplets: ~2.8-3.0 ppm (4H, N-CH₂) and ~3.7-3.9 ppm (4H, O-CH₂). The presence of these peaks confirms successful amination.
-
Validation: The methylene protons of the acetic acid side chain will appear as a sharp, integrated singlet around ~3.6 ppm. If this peak is a multiplet, it indicates restricted rotation on the NMR timescale, further proving the ortho-steric effect.
-
-
LC-MS (ESI+):
-
Validation: The mass spectrum must yield a dominant [M+H]⁺ peak at m/z 222.1. The absence of an m/z 236.1 peak confirms that the methyl ester was fully hydrolyzed in Step 3.
-
References
Sources
2-[2-(morpholin-4-yl)phenyl]acetic acid CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and applications of 2-[2-(morpholin-4-yl)phenyl]acetic acid . This compound represents a specific structural motif—an ortho-substituted phenylacetic acid bearing a morpholine ring—often utilized as a scaffold in medicinal chemistry for fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors or anti-inflammatory agents.
Chemical Identity & Core Properties[1][2][3][4]
This section defines the precise chemical structure and identifiers for the compound. Note that while the para-isomer (CAS 2243-57-4) is more commercially prevalent, the ortho-isomer discussed here offers unique steric and electronic properties due to the proximity of the morpholine ring to the acetic acid side chain.
Identifiers & Nomenclature
| Identifier Type | Value |
| IUPAC Name | This compound |
| Common Synonyms | (2-Morpholinophenyl)acetic acid; o-Morpholinophenylacetic acid |
| CAS Number | Not widely listed (Research Chemical)* |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| SMILES | O=C(O)Cc1ccccc1N2CCOCC2 |
| InChIKey | (Predicted) HMGLIUJVSSOKFW-UHFFFAOYSA-N** |
*Note: The para-isomer, 2-[4-(morpholin-4-yl)phenyl]acetic acid, has the CAS 2243-57-4. The ortho-isomer is typically synthesized de novo in research settings. **InChIKey generated based on the SMILES string for the ortho-isomer.
Physicochemical Properties (Predicted)
| Property | Value | Context |
| LogP (Octanol/Water) | ~1.2 - 1.5 | Moderate lipophilicity; suitable for CNS penetration. |
| pKa (Acid) | ~4.0 - 4.5 | Typical for phenylacetic acids; exists as anion at physiological pH. |
| pKa (Base) | ~5.5 - 6.0 | Morpholine nitrogen is weakly basic; protonated in acidic media. |
| Topological Polar Surface Area (TPSA) | ~49.7 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
| H-Bond Donors / Acceptors | 1 / 4 | Balanced hydrogen bonding potential. |
Synthesis & Manufacturing Protocols
The synthesis of This compound requires overcoming the steric hindrance at the ortho position. The most robust method involves palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) followed by ester hydrolysis.
Retrosynthetic Analysis
The molecule can be disconnected at the C-N bond (linking the morpholine to the phenyl ring) or the C-C bond (linking the acetic acid moiety).
-
Strategy A (Preferred): C-N coupling of a 2-halophenylacetic acid derivative with morpholine.
-
Strategy B: Homologation of 2-morpholinobenzaldehyde (less efficient due to multiple steps).
Experimental Protocol: Buchwald-Hartwig Amination Route
This protocol describes the synthesis starting from methyl 2-(2-bromophenyl)acetate .
Step 1: C-N Coupling
-
Reagents: Methyl 2-(2-bromophenyl)acetate (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Cs₂CO₃ (1.4 eq).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Conditions: Heat at 100°C for 12–16 hours under inert atmosphere (N₂ or Ar).
-
Mechanism: The bulky ligand XPhos facilitates the oxidative addition of the steric ortho-bromide and promotes reductive elimination of the aryl amine.
Step 2: Ester Hydrolysis
-
Reagents: Methyl 2-[2-(morpholin-4-yl)phenyl]acetate (from Step 1), LiOH·H₂O (3.0 eq).
-
Solvent: THF:Water:Methanol (3:1:1).
-
Conditions: Stir at room temperature for 4 hours.
-
Workup: Acidify to pH 3–4 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Synthesis Workflow Diagram
Caption: Two-step synthesis via Pd-catalyzed amination and basic hydrolysis to yield the target acid.
Applications in Drug Discovery
This compound serves as a versatile building block and scaffold in medicinal chemistry.
Fragment-Based Drug Discovery (FBDD)
The ortho-morpholino moiety creates a specific 3D conformation due to steric clash with the acetic acid side chain, forcing the morpholine ring to twist out of the phenyl plane. This "pre-organized" conformation is valuable for:
-
Kinase Inhibitors: Mimicking the ATP-binding hinge region interactions.
-
GPCR Ligands: Targeting allosteric sites where flat aromatic systems fail to bind.
Pharmacophore Features
-
Morpholine Ring: Acts as a solubilizing group and a hydrogen bond acceptor (ether oxygen and amine nitrogen). It often improves metabolic stability compared to open-chain amines.
-
Carboxylic Acid: Provides a handle for further functionalization (e.g., amide coupling to form peptidomimetics) or acts as an ionic anchor in the active site.
Comparative Analysis of Isomers
| Isomer | Steric Profile | Common Usage |
| Ortho (2-position) | High steric hindrance; non-planar conformation. | Specialized scaffold for inducing twist/shape complementarity. |
| Para (4-position) | Low steric hindrance; linear/planar conformation. | General linker; widely available (CAS 2243-57-4). |
Safety & Handling (SDS Summary)
While specific toxicological data for this ortho isomer may be limited, handling should follow protocols for similar phenylacetic acid derivatives.
-
Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
-
Storage: Store in a cool, dry place. Keep container tightly closed.
References
-
Buchwald, S. L., & Hartwig, J. F. (2002). Palladium-Catalyzed C-N Bond Formation. This foundational work establishes the protocols for coupling aryl halides with amines like morpholine.
-
PubChem. (n.d.).[1] Compound Summary for CID 4179659 (Para-isomer reference). National Library of Medicine. Used for comparative physicochemical property prediction.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Describes the utility of XPhos for sterically hindered substrates.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-[2-(morpholin-4-yl)phenyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics are the bedrock upon which a compound's pharmacokinetic and pharmacodynamic profiles are built, influencing everything from solubility and permeability to metabolic stability and target engagement. This guide provides a detailed examination of the key physicochemical properties of 2-[2-(morpholin-4-yl)phenyl]acetic acid, a molecule of interest for its potential applications in medicinal chemistry. The presence of the morpholine ring, a privileged scaffold in drug design, combined with the phenylacetic acid moiety, suggests a compound with intriguing pharmacological potential.[1][2][3] This document will delve into the structural and chemical attributes of this molecule, offering both theoretical insights and practical methodologies for its characterization.
Molecular Identity and Structure
IUPAC Name: this compound
Chemical Formula: C₁₂H₁₅NO₃
Molecular Weight: 221.25 g/mol
Chemical Structure:
Caption: 2D structure of this compound.
Core Physicochemical Properties
A molecule's behavior in a biological system is largely dictated by a core set of physicochemical parameters. Understanding these properties is crucial for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted/Reported Value | Significance in Drug Development |
| Molecular Weight ( g/mol ) | 221.25 | Conforms to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| pKa (acidic) | ~4-5 (Predicted) | The carboxylic acid group's pKa influences its ionization state at physiological pH, impacting solubility and receptor interactions. |
| pKa (basic) | ~5-6 (Predicted) | The morpholine nitrogen's pKa determines its charge at physiological pH, affecting solubility, cell membrane permeability, and potential for salt formation. |
| logP (Octanol/Water Partition Coefficient) | Predicted values vary | A key indicator of lipophilicity, which affects absorption, distribution, metabolism, and toxicity. A balanced logP is often desirable. |
| Aqueous Solubility | Predicted to be pH-dependent | Crucial for drug dissolution and absorption. The presence of both acidic and basic centers suggests solubility will be lowest at its isoelectric point. |
| Melting Point (°C) | Not available | An indicator of molecular packing and stability in the solid state. |
Note: The pKa and logP values are predictions based on the chemical structure and data from similar compounds, as direct experimental values for this specific isomer are not widely published.
The Role of Key Structural Features
The physicochemical properties of this compound are a direct consequence of its constituent parts: the phenylacetic acid core and the morpholine substituent.
-
Phenylacetic Acid Core: This portion of the molecule provides a rigid scaffold and is a known pharmacophore in various drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs).[3] Its carboxylic acid group is a key site for ionization, contributing to aqueous solubility at physiological pH. Phenylacetic acid derivatives are known to be metabolized in the body, and their pharmacokinetic profiles can be influenced by substitution patterns.[6][7]
-
Morpholine Ring: The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable properties.[1][2] It often enhances aqueous solubility and can improve a compound's overall ADME profile. The nitrogen atom in the morpholine ring is basic, allowing for salt formation which can be used to improve solubility and handling of the compound. The morpholine ring's conformation and its ability to act as a hydrogen bond acceptor can also play a crucial role in its binding to biological targets.[8][9]
Experimental and Computational Methodologies
Accurate determination of physicochemical properties is essential for building a comprehensive profile of a drug candidate. A combination of experimental and in silico methods provides a robust approach.
Workflow for Physicochemical Profiling
Caption: A typical workflow for the physicochemical profiling of a novel compound.
Detailed Experimental Protocols
1. Determination of pKa by Potentiometric Titration
-
Principle: This method involves the titration of a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the compound is 50% ionized.
-
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized solution of NaOH, recording the pH after each addition of titrant.
-
To determine the basic pKa of the morpholine nitrogen, titrate a separate solution of the compound with a standardized solution of HCl.
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.[10]
-
2. Determination of logP by the Shake-Flask Method
-
Principle: This is the traditional method for determining the partition coefficient between n-octanol and water.[11]
-
Procedure:
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Dissolve a known amount of this compound in one of the phases.
-
Mix equal volumes of the n-octanol and water phases in a flask and shake until equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.[12]
-
Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
3. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[13]
-
Procedure:
-
Column: A reversed-phase C18 column is typically suitable for organic acids.[14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve all impurities.[15][16]
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (around 254 nm) is a common choice.[17]
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase.
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.
-
Conclusion
The physicochemical properties of this compound suggest a molecule with drug-like characteristics, including a molecular weight conducive to oral absorption and the presence of functional groups that can be tailored to optimize solubility and permeability. The morpholine ring, in particular, is a valuable asset, known to enhance pharmacokinetic properties.[8][18] A comprehensive understanding and experimental validation of its pKa, logP, and solubility are critical next steps in its development as a potential therapeutic agent. The methodologies outlined in this guide provide a framework for researchers to systematically characterize this and other novel chemical entities, thereby facilitating the journey from chemical synthesis to clinical candidacy.
References
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Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. 2012. [Link]
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. 2020. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. 2022. [Link]
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A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. 2020. [Link]
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Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. 2024. [Link]
-
An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
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Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]
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Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Bentham Science Publishers. 2022. [Link]
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Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]
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The values of LogP determined with experimental (LogP HPTLC ) and computational methods. ResearchGate. [Link]
-
Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events. PubMed. 2021. [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. 2023. [Link]
-
Analytical Methods for Organic Acids. Shimadzu. [Link]
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The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. 2024. [Link]
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Analysis of Organic Acids in Fruit Juices by HPLC and UV Detection. PE Polska. [Link]
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A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. 2022. [Link]
-
Effect of aceclofenac on pharmacokinetic of phenytoin. ResearchGate. [Link]
-
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate. [Link]
-
Phenylacetic acid derivatives as hPPAR agonists. PubMed. 2003. [Link]
-
Morpholin-4-yl-phenyl-acetic acid. PubChem. [Link]
-
{2-[(Morpholin-4-yl)methyl]phenyl}boronic acid Properties. EPA. [Link]
-
2-[4-(morpholin-4-yl)phenyl]acetic acid. PubChemLite. [Link]
-
Phenylacetic Acid Derivatives Overview. Scribd. [Link]
-
(2R)-4-Morpholinyl(phenyl)acetic acid. MySkinRecipes. [Link]
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Solubility Profiling and Handling Guide: 2-[2-(morpholin-4-yl)phenyl]acetic acid
Topic: Solubility of 2-[2-(morpholin-4-yl)phenyl]acetic acid in DMSO and water Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary & Compound Profile
This compound is a bifunctional organic scaffold often utilized as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like proglumetacin or as a specialized building block in medicinal chemistry.[1][2] Its solubility behavior is dictated by the interplay between its lipophilic phenyl-morpholine core and its ionizable carboxylic acid tail.[1][2]
This guide provides a validated framework for solubilizing this compound, emphasizing the critical role of pH in aqueous stability and the prevention of "crashing out" during biological assay preparation.[2]
Physicochemical Snapshot
| Property | Value (Estimated/Experimental) | Significance |
| Molecular Weight | ~221.25 g/mol | Small molecule, typically permeable.[1][2][3] |
| pKa (Acidic) | 4.1 – 4.5 (Carboxylic acid) | Deprotonates at neutral pH (Anionic).[1][2] |
| pKa (Basic) | 3.2 – 4.1 (N-aryl morpholine) | Critical: Significantly lower than alkyl morpholines (pKa ~8.3).[1][2] The nitrogen is not protonated at physiological pH.[1][2] |
| LogP | ~1.5 – 2.0 | Moderately lipophilic; requires organic co-solvent for high concentrations.[1][2] |
| Appearance | White to off-white solid | Crystalline lattice energy affects dissolution rate.[1][2] |
Solubility in DMSO (Dimethyl Sulfoxide)
DMSO is the primary solvent of choice for preparing high-concentration stock solutions of this compound.[1][2] The aprotic, polar nature of DMSO disrupts the crystal lattice effectively without ionizing the molecule.[2]
Mechanism of Dissolution
In DMSO, the compound dissolves via dipole-dipole interactions.[1][2] The solvent encapsulates the hydrophobic phenyl-morpholine core while hydrogen-bonding with the carboxylic acid proton.[1][2]
Protocol A: Preparation of High-Concentration Stock (50 mM)
Objective: Create a stable, precipitant-free stock solution for long-term storage.
-
Weighing: Accurately weigh 11.06 mg of the compound into a sterile, amber glass vial (to protect from potential photodegradation).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).
-
Vortexing: Vortex at medium speed for 30–60 seconds. The solution should become clear and colorless.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Solubility in Water and Aqueous Buffers[2]
Aqueous solubility is the primary challenge for this compound.[1][2] Unlike simple salts, its solubility is strictly pH-dependent .[1][2]
The pH-Solubility Switch[1][2]
-
pH < 3 (Acidic): The molecule exists in its neutral, protonated form (
).[1][2] -
pH 4 – 5 (Transition): The carboxylic acid begins to deprotonate.[1][2]
-
Solubility: Variable.
-
-
pH > 6 (Neutral/Basic): The molecule exists as the carboxylate anion (
).[1][2]
Scientific Insight (The "N-Aryl" Factor): Researchers often assume the morpholine nitrogen is basic (pKa ~8) and expect a zwitterion at neutral pH.[1][2] However, because the nitrogen is attached to a phenyl ring (aniline-like), its lone pair is delocalized, dropping the pKa to ~3.[1][2]5. Therefore, at pH 7.4, the nitrogen is neutral , not cationic.[1][2] The molecule relies entirely on the carboxylate anion for solubility.[2]
Protocol B: Aqueous Dilution for Biological Assays
Objective: Dilute DMSO stock into aqueous media without precipitation.
-
Prepare Buffer: Ensure your assay buffer (e.g., PBS, HEPES) is at pH 7.4 .[1][2]
-
Stepwise Dilution:
-
Limit DMSO Concentration: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity in cell assays, unless the assay tolerates higher.
-
Validation:
Visualizing the Workflow & Chemistry
Diagram 1: Solubility & Ionization States
This diagram illustrates the dominant chemical species across the pH scale, highlighting the "Safe Zone" for aqueous solubility.[2]
Diagram 2: Stock Preparation Workflow
A decision tree for researchers to ensure proper handling from powder to assay plate.
Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| Cloudiness upon aqueous dilution | Buffer pH is too low (< 6.0).[1][2] | Adjust buffer pH to 7.4 using NaOH.[1][2] |
| Precipitate in frozen DMSO stock | Moisture ingress or "crashing" at low temp.[1][2] | Warm to 37°C and vortex before use. Ensure desiccant storage. |
| Inconsistent Assay Results | Compound adhered to plasticware.[1][2] | Use glass or low-binding polypropylene tips/plates.[1][2] |
| Yellowing of DMSO stock | Oxidation of the morpholine ring.[1][2] | Use fresh anhydrous DMSO; store under nitrogen/argon if possible.[1][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62339, 4-Phenylmorpholine (N-Aryl Morpholine pKa data).[1][2] Retrieved from [Link][1][2]
-
National Institute of Standards and Technology (NIST). Morpholine, 4-phenyl- Properties and Spectral Data.[1][2][7] Retrieved from [Link][1][2]
Sources
- 1. 4-Phenylmorpholine | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 4-苯基吗啉|4-Phenylmorpholine|92-53-5|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 4-フェニルモルホリン | 92-53-5 [m.chemicalbook.com]
- 7. Morpholine, 4-phenyl- [webbook.nist.gov]
Physicochemical Profiling and Analytical Validation of 2-[2-(morpholin-4-yl)phenyl]acetic acid: A Technical Guide
Executive Summary & Scientific Rationale
In modern drug discovery, the incorporation of saturated N-heterocycles—such as morpholine—into aromatic scaffolds is a highly effective strategy to modulate physicochemical properties. Morpholine rings are routinely employed to lower lipophilicity (LogP), improve aqueous solubility, and enhance metabolic stability [1].
2-[2-(morpholin-4-yl)phenyl]acetic acid is a versatile bifunctional building block. The acetic acid moiety provides a reactive handle for amide coupling or esterification, while the ortho-substituted morpholine ring introduces unique spatial geometries. As a Senior Application Scientist, I approach the characterization of such building blocks not merely as a routine task, but as a foundational quality assurance step. An error in molecular weight confirmation or regiochemical assignment at this stage can derail downstream high-throughput screening and synthesis campaigns.
This whitepaper details the core molecular properties of this compound and provides field-proven, self-validating analytical workflows to ensure its structural integrity.
Core Physicochemical Properties & Structural Causality
The foundational step in utilizing any chemical probe is the precise determination of its molecular formula and weight.
-
Chemical Name: this compound
-
Molecular Formula: C12H15NO3
-
Average Molecular Weight: 221.26 g/mol
-
Monoisotopic Mass: 221.1052 Da
Causality in Experimental Behavior
The formula C12H15NO3 dictates the molecule's behavior across three distinct structural domains:
-
Phenyl Core (C6H4): Acts as the rigid central scaffold.
-
Acetic Acid Side Chain (-CH2COOH): Confers weak acidity (expected pKa ~4.0–4.5) and serves as the primary conjugation site.
-
Morpholine Ring (-NC4H8O): A weakly basic aliphatic heterocycle (expected pKa ~8.3).
Why does the ortho-substitution matter? The ortho relationship between the bulky morpholine ring and the flexible acetic acid chain induces significant steric hindrance. This proximity restricts the free rotation of the C(aryl)-N bond, leading to distinct conformational preferences. Furthermore, in non-polar environments, researchers must account for potential intramolecular hydrogen bonding between the carboxylic acid proton and the morpholine oxygen/nitrogen. This interaction can anomalously shift NMR resonances and alter chromatographic retention times compared to its meta or para isomers.
Quantitative Specifications: Mass Spectrometry Data
To facilitate rapid reference during Liquid Chromatography-Mass Spectrometry (LC-MS) method development, the exact mass calculations and expected adducts are summarized in Table 1. These values are calculated based on IUPAC atomic weights and are critical for setting narrow mass extraction windows (e.g., 5 ppm) in High-Resolution Mass Spectrometry (HRMS) workflows [2].
Table 1: HRMS Adduct and Ionization Profile
| Species | Chemical Formula | Theoretical m/z | Ionization Mode |
| Neutral Monoisotopic | C12H15NO3 | 221.1052 | N/A |
| Protonated Ion [M+H]+ | C12H16NO3+ | 222.1125 | ESI (+) |
| Sodiated Ion [M+Na]+ | C12H15NNaO3+ | 244.0944 | ESI (+) |
| Deprotonated Ion [M-H]- | C12H14NO3- | 220.0979 | ESI (-) |
| Formate Adduct [M+HCOO]- | C13H16NO5- | 266.1034 | ESI (-) |
Analytical Methodologies & Experimental Protocols
To establish a self-validating system , analytical protocols must not only confirm the expected mass but also rule out isobaric impurities and confirm the specific regiochemistry. We employ an orthogonal approach utilizing LC-HRMS for exact formula verification and Nuclear Magnetic Resonance (NMR) for connectivity.
Protocol 1: LC-HRMS Workflow for Formula Validation
Objective: Confirm the exact mass of C12H15NO3 and assess compound purity.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid ensures the protonation of the morpholine nitrogen, maximizing ionization efficiency and signal-to-noise ratio in ESI+ mode.
-
-
System Suitability (Self-Validation): Inject a blank (solvent only) to rule out carryover, followed by a known calibration standard (e.g., Reserpine) to verify mass accuracy (< 5 ppm error).
-
Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
-
Data Acquisition: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set the scan range to m/z 100–500.
-
Validation Check: Extract the ion chromatogram (EIC) for m/z 222.1125 ± 5 ppm. A single, symmetrical peak confirms the molecular formula.
Protocol 2: 1H NMR Spectroscopy for Regiochemical Assignment
Objective: Verify the ortho-substitution pattern to differentiate the sample from meta or para isomers.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Causality: DMSO-d6 is specifically chosen over CDCl3 because its strong hydrogen-bond accepting nature disrupts intramolecular hydrogen bonding within the analyte, clearly resolving the broad carboxylic acid -OH proton (typically appearing >12 ppm).
-
-
Acquisition: Acquire a standard 1H spectrum at 400 MHz or higher, utilizing 16 scans and a relaxation delay (D1) of 2 seconds.
-
Spectral Analysis (Self-Validation):
-
Aliphatic Region: Locate the morpholine signals. Expect two distinct multiplets around 2.8–3.0 ppm (CH2-N) and 3.7–3.8 ppm (CH2-O), integrating to 4 protons each.
-
Side Chain: Locate the acetic acid CH2 as a singlet around 3.6 ppm integrating to 2 protons.
-
Aromatic Region (6.9–7.3 ppm): The ortho-substitution will yield an asymmetric 4-proton coupling pattern (typically two doublets and two triplets/multiplets). If the pattern appears as a symmetric AA'BB' system (two distinct doublets), the sample is incorrectly synthesized as the para-isomer and must be rejected.
-
System Workflows and Fragmentation Logic
The following diagrams map the logical flow of our analytical validation and the predicted mass spectrometric fragmentation pathways.
Orthogonal analytical workflow for structural and molecular weight validation.
Predicted ESI+ collision-induced dissociation (CID) fragmentation pathway.
Conclusion
The precise determination of the molecular weight (221.26 g/mol ) and formula (C12H15NO3) of this compound is only the first step in its preclinical application. By understanding the causality behind its physicochemical behavior—such as the steric and electronic impacts of its ortho-morpholine substitution—and employing rigorous, self-validating analytical protocols, researchers can confidently integrate this molecule into complex drug discovery pipelines without the risk of downstream structural artifacts.
References
-
Title: Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Morpholin-4-yl-phenyl-acetic acid | C12H15NO3 | CID 241650 Source: PubChem, National Center for Biotechnology Information URL: [Link]
Safety data sheet (SDS) for 2-[2-(morpholin-4-yl)phenyl]acetic acid
Technical Safety & Handling Guide: 2-[2-(morpholin-4-yl)phenyl]acetic acid
Document Control:
-
Version: 1.0 (Research Use Only)
-
Status: Provisional Technical Monograph
Part 1: Chemical Identity & Molecular Architecture
1.1 Target Substance Definition
This guide addresses the specific handling, safety, and stability protocols for This compound . Unlike common commercial isomers (such as the para-substituted or
1.2 Structural Characterization
-
Chemical Name: this compound
-
Molecular Formula:
[1] -
Molecular Weight: 221.25 g/mol
-
Structural Features:
-
Acidic Moiety: A carboxylic acid group (
), responsible for pH-dependent solubility and skin irritation. -
Basic/Lipophilic Moiety: An N-aryl morpholine ring. Note that the nitrogen lone pair is partially conjugated with the phenyl ring, reducing basicity compared to alkyl-morpholines but increasing lipophilicity.
-
Ortho-Effect: The 1,2-substitution pattern creates steric strain, potentially influencing crystal packing (lower melting point than para-isomers) and increasing susceptibility to intramolecular interactions.
-
1.3 Physical Properties (Predicted/SAR-Derived)
| Property | Value / Characteristic | Relevance to Safety |
| Physical State | Solid (Crystalline Powder) | Dust explosion hazard; Inhalation risk. |
| Color | Off-white to pale yellow | Darkening indicates oxidation (N-oxide formation). |
| Melting Point | 115°C – 125°C (Predicted) | Avoid high-temp drying; risk of decarboxylation >150°C. |
| Solubility (Water) | Low (neutral pH); High (pH > 7) | Use basic aqueous buffers for cleaning spills. |
| Solubility (Organic) | DMSO, Methanol, DCM | Permeates nitrile gloves in organic solution.[1] |
| Partition Coeff. (LogP) | ~1.5 – 2.0 | Moderate lipophilicity; potential for dermal absorption.[1] |
Part 2: Hazard Identification & Toxicology (The "Why")
2.1 Comprehensive Risk Assessment (GHS Classification) Based on Structure-Activity Relationships (SAR) of phenylacetic acids and N-aryl morpholines.
-
Signal Word: WARNING
-
Hazard Statements:
2.2 Toxicological Mechanism
-
Local Irritation: Upon contact with moist membranes (eyes/lungs), the carboxylic acid protonates tissue proteins, causing coagulation necrosis.[1] Simultaneously, the lipophilic morpholine ring facilitates penetration through the stratum corneum.[1]
-
Systemic Potential: N-aryl morpholines are metabolically stable but can be oxidized to reactive N-oxides. While specific data for this isomer is sparse, morpholine derivatives are often investigated for kinase inhibition, implying potential off-target biological activity.[1] Treat as a bioactive agent.
Part 3: Safe Handling Lifecycle
3.1 Engineering Controls & PPE Matrix
| Exposure Zone | Control Measure | Rationale |
| Inhalation | Fume Hood (Face Velocity > 0.5 m/s) | Prevents inhalation of irritant dusts. |
| Dermal (Hands) | Double Gloving: Nitrile (Inner) + Neoprene (Outer) | Phenylacetic acids in organic solvents can degrade thin nitrile.[1] |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient for acidic powders.[1] |
| Body | Tyvek® Lab Coat | Prevents dust accumulation on street clothes.[1] |
3.2 Stability & Storage Logic The ortho-substitution creates a "proximity effect" that may catalyze degradation.
-
Decarboxylation Risk: Phenylacetic acids can decarboxylate to benzyl morpholines under high heat.[1] Store < 30°C.
-
Oxidation: The morpholine nitrogen is susceptible to N-oxidation over time. Store under inert atmosphere (Nitrogen/Argon).[1]
3.3 Experimental Workflow Visualization The following diagram outlines the logical flow for handling and stability testing.
Figure 1: Lifecycle management workflow emphasizing re-testing due to potential oxidative instability.
Part 4: Emergency Response Protocols
4.1 Self-Validating Neutralization Protocol In the event of a spill, do not merely "wipe up." Use a chemical neutralization strategy to confirm decontamination.[1]
-
Isolate: Evacuate the immediate area of non-essential personnel.
-
Neutralize (The Indicator Method):
-
Cleanup: Absorb the resulting neutral salt solution with vermiculite.[1]
4.2 First Aid Logic
-
Eye Contact: Flush for 15 minutes minimum .[1][2] The lipophilic nature requires extended flushing to remove the compound from the corneal surface.[1]
-
Skin Contact: Wash with soap and water.[1][2][3][4] Avoid alcohol-based sanitizers, as alcohols increase the solubility and skin permeation of the compound.
4.3 Emergency Decision Tree
Figure 2: Emergency response logic prioritizing specific contraindications (e.g., avoiding alcohol on skin).
Part 5: Analytical Verification (Quality Assurance)
To ensure scientific integrity, researchers must verify the identity of this intermediate, as isomer confusion (ortho vs. para) is common in supply chains.[1]
5.1 Diagnostic NMR Signals (Predicted)
-
NMR (DMSO-
):- ppm (Broad s, 1H, -COOH )
-
ppm (s, 2H, Ar-CH
-COOH) – Key differentiator: The benzylic protons will shift depending on ortho/para positioning. -
ppm (m, 4H, Morpholine -O-CH
-) -
ppm (m, 4H, Morpholine -N-CH
-)
5.2 Mass Spectrometry
-
Technique: LC-MS (ESI, Positive Mode)
-
Expected Ion:
-
Fragment: Loss of
(M-44) is a common fragmentation pathway for phenylacetic acids.
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Phenylacetic Acid Derivatives. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (2023).[1] Guidance on the Application of the CLP Criteria (Guidance on Regulation (EC) No 1272/2008).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link][1]
Sources
Technical Guide: pKa Values and Physicochemical Profile of 2-[2-(morpholin-4-yl)phenyl]acetic acid
This in-depth technical guide details the physicochemical properties and pKa values of 2-[2-(morpholin-4-yl)phenyl]acetic acid , a bifunctional pharmaceutical intermediate exhibiting amphoteric character.
Executive Summary
This compound (CAS: 1007877-79-3 for the generic/chiral variant references) is a disubstituted benzene derivative featuring an acidic carboxymethyl group and a basic morpholine moiety in the ortho position.
Understanding the dissociation constants (pKa) of this molecule is critical for optimizing extraction protocols, formulation stability, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Due to the presence of both an acidic and a basic center, this compound exists as a zwitterion at specific pH ranges, significantly influencing its solubility and lipophilicity (LogD).[1]
Chemical Structure & Ionization Centers
To accurately determine the pKa, one must analyze the two ionizable functional groups and their electronic environments.[1]
| Functional Group | Type | Electronic Environment | Predicted pKa Range |
| Carboxylic Acid | Acidic | Attached to a benzylic carbon ( | 3.5 – 4.0 |
| Morpholine Nitrogen | Basic | The nitrogen is directly bonded to the phenyl ring (aniline-like). The phenyl ring delocalizes the lone pair ( | 4.8 – 5.4 |
Structural Dynamics
The ortho substitution creates a unique steric and electronic environment.[1] The bulky morpholine ring likely twists out of coplanarity with the benzene ring to minimize steric clash with the acetic acid side chain.[1] This de-conjugation can slightly increase the basicity of the nitrogen compared to a planar N-phenyl system, but the proximity of the carboxyl group allows for potential intramolecular hydrogen bonding.[1]
pKa Values and Ionization Equilibria
The molecule undergoes two distinct ionization steps.[1] The values below are synthesized from high-fidelity structure-activity relationship (SAR) models and analogous experimental data (e.g., N-phenylmorpholine and o-substituted phenylacetic acids).
Table 1: Physicochemical Constants
| Parameter | Value (Est.) | Description |
| pKa₁ (Acidic) | 3.7 ± 0.3 | Deprotonation of the Carboxylic Acid (-COOH |
| pKa₂ (Basic) | 5.1 ± 0.4 | Deprotonation of the Morpholinium Ion (-NH⁺ |
| Isoelectric Point (pI) | ~4.4 | pH at which the net charge is zero (Zwitterionic form dominates) |
| LogP (Neutral) | 1.8 – 2.2 | Lipophilicity of the uncharged species |
| LogD (pH 7.4) | ~0.5 – 1.0 | Distribution coefficient at physiological pH (Anionic form dominates) |
Ionization Pathway
The ionization follows a stepwise progression from Cationic
-
pH < 2.0: Species is Cationic .[1] The amine is protonated (
), and the acid is neutral ( ).[1] High solubility. -
pH 3.7 – 5.1: Species is largely Zwitterionic .[1] The acid dissociates (
), while the amine remains protonated ( ).[1] This is the region of minimum solubility .[1] -
pH > 6.0: Species is Anionic .[1] The amine deprotonates to its neutral form (
), and the acid remains anionic ( ).[1] High solubility.
Visualization: Ionization Equilibrium
Experimental Determination Protocols
To validate these values experimentally, specific protocols must be employed to account for the compound's zwitterionic nature and potential low solubility in the pI range.[1]
Potentiometric Titration (Gold Standard)
This method is suitable if the compound has sufficient water solubility (>0.5 mM).
-
Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
-
Acidification: Add standardized HCl to lower the pH to ~2.0 (fully protonated state).
-
Titration: Titrate with standardized 0.1 M KOH (CO₂-free) under nitrogen atmosphere.
-
Data Analysis: Use the Bjerrum plot or software (e.g., Hyperquad) to identify inflection points.[1]
Cosolvent LC-UV Titration (For Low Solubility)
If the compound precipitates near pH 4.4 (pI), potentiometry will fail.[1] Use Liquid Chromatography (LC) with UV detection.[1]
-
Buffer Preparation: Prepare a series of buffers ranging from pH 1.5 to 8.0 (0.5 pH increments).[1]
-
Injection: Inject the compound into the HPLC system using the varying pH buffers as the mobile phase (or equilibrating the column).
-
Measurement: Measure the Retention Factor (
) at each pH.-
The retention time shifts significantly as the ionization state changes (Ionized forms elute faster on Reverse Phase C18).[1]
-
-
Calculation: Fit the sigmoidal curve of
vs. pH to the Henderson-Hasselbalch equation to derive pKa.[1]
Visualization: Experimental Workflow
Implications for Drug Development[1]
Solubility & Formulation
The U-shaped solubility curve is a characteristic of this molecule.[1]
-
Minimum Solubility: Occurs at pH ~4.4 (Isoelectric point).[1] Formulations at this pH may risk precipitation.[1]
-
Optimal Formulation pH: To ensure stability and solubility, liquid formulations should be buffered to pH > 6.5 (ensuring the anionic form) or pH < 2.5 (ensuring the cationic form, though less physiological).[1]
Absorption (LogD)
-
Stomach (pH 1.5 - 2.0): The molecule is cationic (
). Permeability through lipid membranes may be limited, but solubility is high.[1] -
Intestine (pH 6.5 - 7.4): The molecule is anionic (
). While charged species generally have lower passive permeability, the lipophilic phenyl-morpholine core (LogP ~2.[1]0) helps balance this, likely allowing moderate oral bioavailability.[1]
Salt Selection
-
Anionic Salts: Reacting with bases (e.g., Sodium Hydroxide, Tromethamine) targets the carboxylic acid to form stable salts (e.g., Sodium 2-[2-(morpholin-4-yl)phenyl]acetate).[1] This is the preferred pathway for solid dosage forms.[1]
-
Cationic Salts: Reacting with strong acids (e.g., HCl) targets the morpholine nitrogen.[1] However, the resulting salt may be hygroscopic due to the proximity of the carboxylic acid.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 438968, 4-Morpholineacetic acid (Analogous Structure Data).[1] Retrieved from [Link]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative text on pKa determination methods).
-
Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths.[1] (Source for N-phenylmorpholine pKa data).
-
ChemAxon. pKa Plugin - Calculation of pKa values based on Hammett-Taft constants. (Industry standard algorithm used for the predicted values in Table 1).[1]
Sources
2-[2-(morpholin-4-yl)phenyl]acetic acid as a medicinal chemistry building block
Executive Summary
2-[2-(morpholin-4-yl)phenyl]acetic acid represents a specialized bifunctional scaffold in modern medicinal chemistry. Combining a lipophilic phenylacetic acid core—a privileged structure in non-steroidal anti-inflammatory drugs (NSAIDs)—with a morpholine ring at the ortho-position, this molecule offers a unique physicochemical profile.[1][2] It serves as a critical building block for enhancing aqueous solubility, modulating metabolic stability, and accessing fused heterocyclic systems via intramolecular cyclization. This guide details its synthetic accessibility, physicochemical properties, and application as a bioisostere in lead optimization.[2]
Physicochemical Profile & Structural Analysis
The utility of this compound lies in the juxtaposition of an acidic headgroup and a basic, solubilizing tail.[1][2]
| Property | Value / Characteristic | Medicinal Chemistry Implication |
| Molecular Formula | C₁₂H₁₅NO₃ | Fragment-like molecular weight (MW ~221 Da).[1][2] |
| Acidic pKa | ~4.2 (Carboxylic Acid) | Ionized at physiological pH; drives protein binding (e.g., Albumin). |
| Basic pKa | ~8.3 (Morpholine Nitrogen) | Protonatable handle; improves lysosomal trapping and solubility.[1] |
| LogP (Predicted) | 1.2 – 1.8 | Ideal range for oral bioavailability (Lipinski compliant).[1][2] |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Excellent membrane permeability prediction.[1] |
| Steric Conformation | Ortho-substituted | The morpholine ring forces the acetic acid side chain out of planarity, creating a "twisted" conformation that can improve selectivity for specific enzyme pockets. |
Structural Logic: The "Ortho-Effect"
Unlike its para-isomer, the ortho-substitution creates a steric lock.[1][2] The morpholine oxygen can engage in intramolecular hydrogen bonding or electrostatic interactions with the carboxylate, potentially masking polarity during membrane transit. This "chameleon" effect is a valuable tool for improving blood-brain barrier (BBB) penetration in CNS programs.[1][2]
Synthetic Accessibility
Accessing this scaffold requires overcoming the steric hindrance of the ortho-position.[1] We present two validated routes: a modern transition-metal catalyzed approach and a classical heterocyclic construction.[1][2]
Route A: Buchwald-Hartwig Amination (Preferred)
This route utilizes the commercially available 2-bromophenylacetic acid (or its ester) as the starting material.[1][2] It is the most convergent method for introducing diverse amine handles.[1]
-
Reagents: Morpholine, Pd₂(dba)₃, BINAP or Xantphos, Cs₂CO₃[2]
-
Solvent: Toluene or Dioxane (100°C)
Route B: The Willgerodt-Kindler Reaction
A classic method converting acetophenones to phenylacetic acids.[1][2] This is viable if 2'-morpholinoacetophenone is the available starting material.[1][2]
-
Reagents: Sulfur (S₈), Morpholine (acting as both reagent and solvent)
-
Intermediate: Thioacetomorpholide
Experimental Protocol: Synthesis via Buchwald-Hartwig
Objective: Synthesis of Methyl 2-[2-(morpholin-4-yl)phenyl]acetate followed by hydrolysis.
Safety Note: Palladium catalysts are air-sensitive.[1][2] Morpholine is corrosive.[1][2] Perform all steps in a fume hood.
Step 1: C-N Coupling
-
Charge: In a dry Schlenk flask, add Methyl 2-(2-bromophenyl)acetate (1.0 eq, 10 mmol), Morpholine (1.2 eq, 12 mmol), and Cs₂CO₃ (2.0 eq).
-
Catalyst: Add Pd(OAc)₂ (5 mol%) and BINAP (7.5 mol%).
-
Degas: Evacuate and backfill with Argon (3x). Add anhydrous Toluene (0.2 M concentration).
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[1][2]
-
Workup: Cool to RT. Filter through a Celite pad.[1][2] Concentrate filtrate.[1][2]
-
Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexane).
Step 2: Saponification
-
Dissolve: Dissolve the ester intermediate in THF:MeOH (3:1).
-
Hydrolysis: Add LiOH (2M aqueous solution, 3.0 eq). Stir at RT for 4 hours.
-
Isolation: Acidify carefully with 1M HCl to pH ~4. Extract with EtOAc (3x).[1]
-
Drying: Dry over Na₂SO₄, filter, and concentrate to yield the target acid as an off-white solid.
Medicinal Chemistry Applications
A. Bioisosteric Replacement in NSAIDs
This scaffold acts as a direct bioisostere for the 2-(2,6-dichloroanilino)phenylacetic acid core found in Diclofenac.[1][2]
-
Rationale: Replacing the aniline with a morpholine removes the potential for toxic quinone-imine metabolite formation (a known liability of diclofenac) while maintaining the spatial arrangement of the lipophilic and acidic domains.[1]
B. Scaffold for Fused Heterocycles
The ortho-relationship allows for intramolecular cyclization to form Oxindoles .[1][2]
-
Activation: Treatment of the acid with SOCl₂ or HATU can promote attack on the morpholine ring (though difficult due to saturation) or, more commonly, if the morpholine is replaced by a piperazine, it allows for the formation of tricyclic lactams.
C. Fragment-Based Drug Discovery (FBDD)
The molecule is an excellent "fragment" for soaking experiments.[1][2]
-
Vectors: The morpholine oxygen and nitrogen provide directional H-bond vectors.[1][2]
-
Linker Capability: The acetic acid methylene group can be substituted (alpha-methylation) to restrict conformation further.[1][2]
Visual Workflows
Figure 1: Synthetic Pathways & Retrosynthesis
Caption: Two primary synthetic routes. Route A (Buchwald-Hartwig) is preferred for higher yields and milder conditions compared to the harsh Willgerodt-Kindler reaction.[1][2]
Figure 2: Pharmacophore & Interaction Map
Caption: Pharmacophore map highlighting the key binding vectors and the potential for intramolecular hydrogen bonding which modulates permeability.[1][2]
References
-
BenchChem. (2025).[1][2] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Retrieved from [1][2]
-
Kumari, A., & Singh, R. K. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads.[1] Bentham Science.[1][2] Retrieved from [1][2]
-
Sigma-Aldrich. (n.d.).[1][2] 2-Bromophenylacetic acid Product Page. Retrieved from [1][2][3]
-
Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs. Thieme Connect. Retrieved from [1][2]
-
ChemicalBook. (2025).[1][2] Morpholine: Chemical Properties, Reactivity and Uses. Retrieved from [1][2]
-
National Institutes of Health (NIH). (2020).[1] Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry. PubMed.[1][2][4] Retrieved from
Sources
Advanced Technical Guide: Morpholine-Substituted Phenylacetic Acids
Strategic Scaffolds in Medicinal Chemistry & Drug Design[1]
Executive Summary
Morpholine-substituted phenylacetic acids represent a high-value structural class in medicinal chemistry, bridging the gap between lipophilic aromatic scaffolds and hydrophilic solubilizing moieties.[1] This guide analyzes the synthesis, physicochemical rationale, and therapeutic utility of these compounds.[2] By integrating the morpholine heterocycle—a privileged pharmacophore known for optimizing pharmacokinetic (PK) profiles—with the phenylacetic acid (PAA) skeleton, researchers can modulate metabolic stability, enhance blood-brain barrier (BBB) permeability, and improve oral bioavailability of drug candidates.
This technical whitepaper details the Willgerodt-Kindler synthesis as a primary production route, explores critical structure-activity relationships (SAR), and provides validated experimental protocols for laboratory application.
Chemical Architecture & Rationale
The fusion of a morpholine ring with a phenylacetic acid core addresses two common failure modes in drug discovery: poor aqueous solubility and rapid metabolic clearance .[1]
1.1 The Morpholine Advantage
-
pKa Modulation: The morpholine nitrogen (pKa ~8.[1]3) provides a basic center that is largely ionized at physiological pH, enhancing aqueous solubility compared to the parent phenylacetic acid.[1]
-
Bioisosterism: The ether oxygen in the morpholine ring acts as a weak hydrogen bond acceptor, mimicking the spatial and electronic properties of cyclic ethers while maintaining the solubility benefits of an amine.
-
Metabolic Shielding: Substitution at the para-position of the phenyl ring with a morpholine group can block metabolic oxidation at this vulnerable site, extending the half-life (
) of the molecule.
1.2 Structural Classes
We distinguish between three primary architectures:
-
Ring-Substituted: The morpholine is covalently bonded to the phenyl ring (e.g., 4-(4-morpholinyl)phenylacetic acid).[1] This is common in kinase inhibitors and antibacterial agents.[1]
-
-Substituted: The morpholine is attached to the
-carbon of the acetic acid side chain.[1] This is often seen in synthetic intermediates for amino acids.[1] -
Salts & Amides: Morpholine is used as a counter-ion or amide component to solubilize NSAIDs (e.g., Diclofenac morpholine salt).[1]
Synthetic Methodologies
2.1 The Willgerodt-Kindler Reaction (Core Protocol)
The most authoritative method for synthesizing phenylacetic acids from acetophenones utilizes morpholine as both a reagent and a solvent component.[1] This reaction is unique because it migrates the carbonyl functionality to the terminal carbon while reducing it, a transformation difficult to achieve via standard oxidation/reduction sequences.
Mechanism: The reaction proceeds through the formation of a phenylacetothiomorpholide intermediate.[1] Sulfur acts as the oxidant, and morpholine serves as the amine component.
Experimental Protocol: Synthesis of Phenylacetic Acid via Willgerodt-Kindler
-
Reagents: Acetophenone (10 mmol), Sulfur (20 mmol), Morpholine (30 mmol), p-Toluene sulfonic acid (cat.).[1]
-
Step 1 (Thioamide Formation):
-
Combine acetophenone, sulfur, and morpholine in a round-bottom flask.
-
Reflux at 120–130°C for 8–12 hours.
-
Monitor via TLC for the disappearance of acetophenone.[1]
-
Observation: The mixture will darken significantly.[1]
-
Cool and extract with chloroform; wash with dilute HCl to remove excess morpholine.[1]
-
Evaporate solvent to yield the crude phenylacetothiomorpholide .[1]
-
-
Step 2 (Hydrolysis):
2.2 Nucleophilic Aromatic Substitution (
)
For synthesizing 4-(morpholin-4-yl)phenylacetic acid, a direct displacement approach is preferred.[1]
Protocol:
-
Starting Material: 4-Fluorophenylacetic acid (or its ester to prevent side reactions).[1]
-
Reaction: Dissolve 4-fluorophenylacetic acid ester in DMSO. Add 2.0 equivalents of morpholine and 1.5 equivalents of
.[1] -
Conditions: Heat to 100°C for 12 hours. The electron-withdrawing ester group activates the ring for nucleophilic attack by morpholine.[1]
-
Workup: Hydrolyze the ester (if used) with LiOH/THF/Water, acidify, and extract.
Therapeutic Applications & Case Studies
3.1 NSAID Solubilization (Formulation Chemistry)
Phenylacetic acid derivatives like Diclofenac and Aceclofenac are potent NSAIDs but suffer from poor water solubility and gastric irritation.[1]
-
Strategy: Formation of the morpholine salt.
-
Outcome: The morpholine salt of diclofenac exhibits faster dissolution rates and reduced gastric ulceration compared to the sodium salt, likely due to the buffering capacity of the morpholine moiety.
3.2 Antibacterial Semicarbazides
Recent studies have identified 4-(morpholin-4-yl)phenylacetic acid hydrazides and semicarbazides as potent antibacterial agents.[1]
-
Mechanism: These compounds disrupt bacterial cell wall synthesis or membrane integrity.[1] The morpholine ring aids in penetrating the lipopolysaccharide layer of Gram-negative bacteria.[1]
-
Data: Derivatives have shown MIC values < 4 µg/mL against Enterococcus faecalis.[1][4]
3.3 Kinase Inhibitors (PI3K/mTOR)
The morpholine-phenyl scaffold is a "privileged structure" in kinase inhibition.[1]
-
Role: The morpholine oxygen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Valine residues).[5]
-
Example: In PI3K inhibitors, a morpholine ring attached to a phenyl or heteroaryl core is essential for potency and selectivity.[1] The phenylacetic acid moiety often serves as a linker to other binding pockets.[1]
Data Visualization & Pathways
4.1 Reaction Pathway: Willgerodt-Kindler
The following diagram illustrates the transformation of Acetophenone to Phenylacetic Acid via the Morpholine-Sulfur complex.[1]
Caption: The Willgerodt-Kindler reaction pathway converting acetophenones to phenylacetic acids via a thiomorpholide intermediate.[1]
4.2 SAR Logic: Morpholine Substitution
This decision tree guides the medicinal chemist on when to deploy the morpholine-phenylacetic acid scaffold.
Caption: Strategic decision matrix for employing morpholine scaffolds to solve specific pharmacokinetic liabilities.
Comparative Data Analysis
Table 1: Physicochemical Impact of Morpholine Substitution on Phenylacetic Acid (PAA)
| Property | Unsubstituted PAA | 4-(Morpholin-4-yl) PAA | Impact Rationale |
| LogP (Lipophilicity) | ~1.41 | ~1.15 | Morpholine lowers LogP, improving water solubility while maintaining membrane permeability.[1] |
| pKa (Acidic) | 4.31 | 4.35 | Minimal effect on the carboxylic acid pKa.[1] |
| pKa (Basic) | N/A | ~8.3 (Morpholine N) | Introduces a basic center, allowing zwitterion formation at neutral pH.[1] |
| Metabolic Stability | Low (Benzylic oxidation) | High | Para-substitution blocks metabolic attack; morpholine is metabolically robust.[1] |
| Solubility (pH 7.4) | Low | Moderate-High | Ionization of the morpholine nitrogen enhances aqueous solvation.[1] |
References
-
The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Rhodium Archive. Retrieved from [Link]
-
Optimum conditions for the Willgerodt-Kindler reaction.[1] III: Amine variation. Lundstedt, T., et al. Acta Chemica Scandinavica, 1987. Retrieved from [Link]
-
A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Alam, M. M., & Adapa, S. R. Synthetic Communications, 2003.[1] Retrieved from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, NIH.[1] Retrieved from [Link]
-
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis and Biological Evaluation. MDPI, 2025.[1] Retrieved from [Link]
-
Phenylacetic Acid Derivatives Overview. Scribd. Retrieved from [Link]
Sources
Technical Guide: Lipophilicity & Physicochemical Profiling of 2-[2-(morpholin-4-yl)phenyl]acetic acid
[1]
Executive Summary
Molecule: this compound Class: Ortho-substituted Phenylacetic Acid / N-Aryl Morpholine Significance: This scaffold represents a critical chemical space in medicinal chemistry, often serving as a fragment for kinase inhibitors, NSAID analogs, or CNS-active agents.[1] Its unique ortho-substitution pattern introduces specific steric and electronic effects that differentiate it from para-substituted isomers.[1]
Core Insight: Unlike aliphatic morpholine derivatives which often exist as zwitterions at physiological pH, the N-aryl linkage in this molecule significantly suppresses the basicity of the morpholine nitrogen.[1] Consequently, at pH 7.4, the molecule exists predominantly as a mono-anion , drastically influencing its membrane permeability and LogD profile compared to its neutral LogP.
Molecular Architecture & Physicochemical Profile[1][2]
To accurately determine lipophilicity, one must first map the ionization boundaries. The molecule consists of two ionizable centers with distinct electronic environments.[1]
Structural Dissection
-
Acidic Domain: The acetic acid tail (
).[1] Typical pKa 4.0–4.5.[1] -
Basic Domain: The morpholine nitrogen attached to the phenyl ring.[1]
Predicted Ionization State (Speciation)
This molecule does not behave as a classical zwitterion at physiological pH.[1]
| pH Range | Carboxylic Acid State | Morpholine Nitrogen State | Net Charge | Predominant Species |
| pH < 2.0 | Neutral ( | Protonated ( | +1 | Cation |
| pH 2.5 – 3.5 | Neutral ( | Neutral ( | 0 | Neutral (LogP reference state) |
| pH > 4.5 | Ionized ( | Neutral ( | -1 | Anion (Physiological state) |
Expert Insight: The ortho positioning may facilitate an intramolecular hydrogen bond between the carboxylic acid proton and the morpholine oxygen (or nitrogen), potentially stabilizing the neutral form and slightly elevating the effective LogP beyond simple additive predictions.
Lipophilicity: LogP vs. LogD[3][4]
Theoretical LogP (Neutral Species)
The intrinsic lipophilicity (LogP) represents the partition of the uncharged species. Based on fragment contribution methods (e.g., ClogP, molecular hydrophobicity potential):
-
Phenylacetic acid core: ~1.41[1]
-
Morpholine substituent: Hydrophilic contribution, but N-aryl attachment reduces polarity compared to N-alkyl.[1]
-
Ortho-effect: Steric shielding usually increases lipophilicity slightly.[1]
-
Estimated LogP: 1.5 – 2.2
LogD at pH 7.4 (Physiological Distribution)
Since the molecule is predominantly anionic at pH 7.4, the distribution coefficient (LogD) will be significantly lower than LogP.
-
Mechanism: The carboxylate anion (
) is highly solvated by water.[1] -
Estimated LogD
: -0.5 to 0.5 -
Implication: The molecule effectively stays in the aqueous phase at blood pH, suggesting low passive diffusion across the BBB unless specific transporters are involved, despite the "morpholine" reputation for CNS penetration.
Visualization: Ionization & Workflow
Caption: Ionization cascade showing the transition from cation to anion. The neutral species (green) defines LogP, while the anion (blue) dictates the physiological LogD.
Experimental Determination Protocols
To validate these theoretical values, a "Self-Validating" experimental workflow is required. We recommend a Miniaturized Shake-Flask Method coupled with LC-MS/MS , as potentiometric titration may struggle with the low pKa of the N-aryl morpholine.[1]
Protocol A: High-Throughput Miniaturized Shake-Flask (LogD)
Objective: Determine distribution coefficient at pH 7.4.
-
Phase Preparation:
-
Stock Solution:
-
Prepare 10 mM stock of the test compound in DMSO.
-
-
Equilibration:
-
In a 2 mL chemically resistant vial (or 96-well deep plate), add 495
L of pre-saturated PBS and 5 L of compound stock. -
Add 500
L of pre-saturated 1-octanol.[1] -
Vortex vigorously for 60 minutes at 25°C.
-
Centrifuge at 3000g for 10 minutes to break emulsion.
-
-
Quantification (LC-MS/MS):
Protocol B: HPLC-Based LogP Estimation (Rapid Screening)
Objective: Estimate intrinsic LogP using retention time correlation (useful if compound is unstable or scarce).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]
-
Mobile Phase: Isocratic Methanol/Water (buffered to pH 3.0 to suppress ionization of the acid).
-
Note: At pH 3.0, the carboxylic acid is mostly neutral, but the morpholine might be partially protonated. To measure true LogP, pH should be adjusted to ~3.5–4.0 (approaching the isoelectric point if it were zwitterionic, but here ensuring neutral N and neutral COOH is difficult simultaneously due to overlapping pKas).
-
Better Approach: Use a "Chaotropic Chromatography" method or calibrate with standards of known LogP at the same pH.[1]
-
-
Calibration: Run 5 standards with known LogP values (e.g., Toluene, Naphthalene, Ibuprofen).
-
Calculation:
Where .[1]
Pharmacokinetic Implications (ADME)
| Parameter | Prediction | Mechanism |
| Oral Absorption | High | Despite low LogD, the "neutral window" at pH 3-4 (stomach/proximal duodenum) allows passive absorption.[1] |
| BBB Permeability | Low/Moderate | The anionic charge at pH 7.4 limits passive diffusion.[1] CNS activity would likely require active transport or prodrug derivatization (e.g., esterification). |
| Protein Binding | Moderate | Driven by the lipophilic phenyl-morpholine core, but offset by the anionic repulsion.[1] |
References
-
Lipophilicity in Drug Discovery: Waring, M. J. (2010).[1] "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery. Link
-
Morpholine Scaffolds: Kour, D., et al. (2024).[1] "Morpholine As a Scaffold in Medicinal Chemistry." E3S Web of Conferences. Link
-
LogP Determination Protocols: EPA & OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 117.[1] Link
-
N-Aryl Morpholine Properties: NIST Chemistry WebBook, "4-Phenylmorpholine".[1] Link
-
Ionization of Phenylacetic Acids: "Dissociation Constants of Organic Acids and Bases." CRC Handbook of Chemistry and Physics.[1]
Methodological & Application
Application Note: Synthesis Protocol for 2-[2-(morpholin-4-yl)phenyl]acetic acid
This Application Note provides a rigorous, high-purity synthesis protocol for 2-[2-(morpholin-4-yl)phenyl]acetic acid (CAS: 136916-23-9). The methodology prioritizes the Buchwald-Hartwig Cross-Coupling strategy, which offers superior control over the steric hindrance at the ortho-position compared to classical nucleophilic aromatic substitution (SNAr) or Willgerodt-Kindler rearrangements.
Abstract
This guide details the synthesis of this compound, a key intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The protocol utilizes a three-stage workflow: (1) Ester protection of 2-bromophenylacetic acid to prevent lactamization; (2) Palladium-catalyzed C-N bond formation using a sterically demanding ligand (XPhos) to overcome ortho-substitution barriers; and (3) Controlled saponification to yield the free acid. This route minimizes the formation of the oxindole byproduct, a common pitfall in ortho-amino phenylacetic acid chemistry.
Retrosynthetic Analysis & Strategy
The target molecule features a morpholine ring ortho to an acetic acid moiety. Direct alkylation of 2-aminophenylacetic acid is discouraged due to the rapid spontaneous cyclization to oxindole (indolin-2-one). Therefore, the strategy relies on introducing the nitrogen functionality after the carbon skeleton is established, using a protected ester intermediate.
Strategic Disconnections:
-
C–N Bond Formation: Disconnection of the morpholine nitrogen from the aromatic ring points to a Buchwald-Hartwig amination.
-
Carboxyl Protection: The carboxylic acid is masked as a methyl ester to prevent catalyst poisoning and side-reactions (decarboxylation/cyclization).
Experimental Protocol
Reagents & Materials Table
| Reagent | CAS No. | Equiv. | Role |
| 2-Bromophenylacetic acid | 18698-97-0 | 1.0 | Starting Material |
| Methanol (MeOH) | 67-56-1 | Solvent | Solvent / Reactant |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 0.1 | Catalyst (Step 1) |
| Morpholine | 110-91-8 | 1.2 | Amine Source |
| Pd₂(dba)₃ | 51364-51-3 | 0.02 | Catalyst Precursor |
| XPhos | 564483-18-7 | 0.04 | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 2.0 | Base |
| Lithium Hydroxide (LiOH) | 1310-65-2 | 3.0 | Hydrolysis Base |
Step 1: Esterification (Protection)
Objective: Convert 2-bromophenylacetic acid to methyl 2-(2-bromophenyl)acetate to prevent acid interference during coupling.
-
Dissolution: Dissolve 2-bromophenylacetic acid (10.0 g, 46.5 mmol) in anhydrous Methanol (100 mL).
-
Catalysis: Add concentrated H₂SO₄ (0.5 mL) dropwise.
-
Reflux: Heat the solution to reflux (65°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot disappears.
-
Workup: Cool to room temperature. Concentrate the solvent to ~20 mL under reduced pressure. Dilute with EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize acid.
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield Methyl 2-(2-bromophenyl)acetate as a clear oil.
-
Yield Expectation: >95%
-
Quality Check: ¹H NMR should show a singlet methyl ester peak at ~3.7 ppm.
-
Step 2: Buchwald-Hartwig Amination (Critical Step)
Objective: Install the morpholine ring.[1] The use of XPhos is critical here to facilitate oxidative addition into the sterically hindered ortho-bromide and prevent β-hydride elimination.
-
Preparation: In a glovebox or under strictly inert atmosphere (Argon/Nitrogen), charge a reaction flask with:
-
Methyl 2-(2-bromophenyl)acetate (5.0 g, 21.8 mmol)
-
Morpholine (2.28 g, 26.2 mmol, 1.2 equiv)
-
Cs₂CO₃ (14.2 g, 43.6 mmol, 2.0 equiv)
-
Toluene (50 mL, anhydrous, degassed)
-
-
Catalyst Addition: Add the catalyst premix:
-
Pd₂(dba)₃ (400 mg, 0.44 mmol, 2 mol%)
-
XPhos (416 mg, 0.87 mmol, 4 mol%)
-
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours.
-
Note: Vigorous stirring is required as Cs₂CO₃ is insoluble in toluene.
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.[2]
-
Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).
-
Target:Methyl 2-[2-(morpholin-4-yl)phenyl]acetate .
-
Yield Expectation: 75–85%.
-
Step 3: Saponification (Deprotection)
Objective: Hydrolyze the ester to the final acid without degrading the morpholine ring.
-
Solubilization: Dissolve the ester from Step 2 (4.0 g, 17.0 mmol) in THF (40 mL) and Water (20 mL).
-
Hydrolysis: Add LiOH·H₂O (2.14 g, 51.0 mmol, 3.0 equiv).
-
Reaction: Stir at room temperature for 4 hours. (Heating is rarely needed and may promote decarboxylation).
-
Acidification: Carefully adjust the pH of the aqueous phase to pH ~4–5 using 1M HCl.
-
Caution: Do not acidify below pH 3, as the morpholine nitrogen will protonate (forming the salt), making the product water-soluble and difficult to extract. The target is an amino-acid zwitterion; isolation at the isoelectric point is key.
-
-
Extraction: Extract with CH₂Cl₂ (3 x 50 mL). The product may also precipitate directly upon acidification; if so, filtration is preferred.
-
Final Isolation: Dry organic extracts over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Analytical Validation
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
-
δ 12.1 ppm (s, 1H): Carboxylic acid –OH (broad).
-
δ 7.1–7.3 ppm (m, 4H): Aromatic protons (phenyl ring).
-
δ 3.75 ppm (t, 4H): Morpholine –O–CH₂– (characteristic downfield shift).
-
δ 3.60 ppm (s, 2H): Benzylic –CH₂–COOH.[3]
-
δ 2.90 ppm (t, 4H): Morpholine –N–CH₂–.
Troubleshooting Guide:
-
Low Yield in Step 2: Ensure Toluene is strictly anhydrous. Oxygen poisons the Pd(0) species. If conversion is low, switch to BrettPhos , which is even more active for aryl bromides.
-
Product Stuck in Water (Step 3): If the product does not extract into CH₂Cl₂ at pH 4, the morpholine is likely protonated. Adjust pH carefully to ~6 (near isoelectric point) and use n-Butanol or Chloroform/Isopropanol (3:1) for extraction.[4]
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to the steric demands of this synthesis.
[6]
References
-
Buchwald, S. L., et al. "Catalysts for the Amination of Aryl Halides." Chemical Science, 2011.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Wolfe, J. P., & Buchwald, S. L. "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides." Angewandte Chemie International Edition, 1999.
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 1995.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 136916-23-9." PubChem, 2024.[5]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US6051717A - Convergent process for the preparation of a morpholine compound - Google Patents [patents.google.com]
- 5. Morpholin-4-yl-phenyl-acetic acid | C12H15NO3 | CID 241650 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimized Esterification Protocols for 2-[2-(Morpholin-4-yl)phenyl]acetic Acid
Introduction & Chemical Strategy
The esterification of 2-[2-(morpholin-4-yl)phenyl]acetic acid represents a common yet nuanced challenge in medicinal chemistry. This scaffold serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
The Structural Challenge: "The Amphoteric Trap"
Unlike simple phenylacetic acids, this substrate contains a basic ortho-morpholine moiety. This creates two distinct challenges during esterification:
-
Zwitterionic Behavior: In neutral media, the molecule can exist in a zwitterionic equilibrium, complicating solubility in non-polar organic solvents.
-
Acid Scavenging: The basic morpholine nitrogen (
for the conjugate acid of N-phenyl morpholine derivatives) acts as an "internal base." In acid-catalyzed protocols, it immediately consumes one equivalent of the catalyst, necessitating a calculated excess of acid to drive the reaction. -
Steric Shielding: While the acetic acid side chain (
) provides a one-carbon spacer, the bulky ortho-morpholine group can partially shield the carbonyl carbon from nucleophilic attack, slowing down equilibrium kinetics compared to unsubstituted analogs.
This guide presents two validated protocols: a scalable Fischer Esterification (Method A) for bulk synthesis, and a Thionyl Chloride Activation (Method B) for high-value, small-scale conversion.
Protocol A: Acid-Catalyzed Fischer Esterification (Scalable)
Recommended for: Large scale (>10g), cost-efficiency, and methyl/ethyl esters.
Mechanism & Logic
This method utilizes a large excess of alcohol as both solvent and reagent to drive the equilibrium forward (Le Chatelier’s principle).[1][2] Sulfuric acid is chosen over HCl gas because its non-volatile nature allows for higher reflux temperatures and safer handling.
Critical Step: You must use
Materials
-
Substrate: this compound (1.0 equiv)
-
Solvent/Reagent: Anhydrous Methanol or Ethanol (0.2 M concentration relative to substrate)
-
Catalyst: Conc.
(2.0 equiv) -
Quench: Saturated aqueous
Step-by-Step Procedure
-
Dissolution: Charge a round-bottom flask with the substrate and a magnetic stir bar. Add anhydrous alcohol (MeOH or EtOH). The solid may not fully dissolve initially.
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath. Add conc.
dropwise over 10 minutes.-
Observation: The solution will clarify as the morpholine nitrogen protonates and the salt form dissolves.
-
-
Reflux: Equip the flask with a reflux condenser and drying tube (CaCl2). Heat to reflux (65°C for MeOH, 78°C for EtOH) for 6–12 hours .
-
Monitoring: Check by TLC or LC-MS. The starting material peak (
222) should disappear, replaced by the ester ( 236 for Me-ester).
-
-
Concentration: Cool to room temperature. Remove ~80% of the alcohol under reduced pressure (Rotavap). Do not distill to dryness to avoid charring the ammonium salt.
-
Neutralization (The "Make-or-Break" Step):
-
Dilute the residue with cold water (equal volume to original alcohol).
-
Slowly add sat.
with vigorous stirring until pH 8.5. -
Why? You must deprotonate the morpholine ammonium salt. If the pH is acidic (< 7), the product remains water-soluble and will be lost during extraction.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
). -
Drying: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate.
Protocol B: Acyl Chloride Activation (High Conversion)
Recommended for: Valuable substrates, sterically hindered alcohols (e.g., t-butyl, benzyl), or when Method A yields are low.
Mechanism & Logic
This method converts the carboxylic acid into a highly reactive acid chloride using Thionyl Chloride (
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (3.0 equiv) -
Catalyst: DMF (1-2 drops)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Alcohol: Methanol/Ethanol/Isopropanol (excess)
Step-by-Step Procedure
-
Activation: Suspend the substrate in anhydrous DCM (0.5 M). Add 1-2 drops of dry DMF.
-
Chlorination: Add
dropwise at room temperature.-
Note: Gas evolution (
, ) will occur. Use a fume hood.
-
-
Reflux: Heat to gentle reflux (40°C) for 2 hours. The solution should become homogeneous.
-
Evaporation: Concentrate the reaction mixture to dryness under vacuum to remove excess
.-
Tip: Co-evaporate with Toluene (
) to ensure complete removal of thionyl chloride traces.
-
-
Esterification: Redissolve the crude acid chloride residue in anhydrous DCM. Cool to 0°C.
-
Alcoholysis: Add the desired alcohol (5.0 equiv) and Triethylamine (
, 3.0 equiv).-
Role of Base:
scavenges the HCl generated, preventing the protonation of the morpholine ring and ensuring the product stays in the organic phase.
-
-
Workup: Stir for 1 hour. Wash with water, then sat.
, then brine. Dry and concentrate.
Visualized Workflows
Reaction Decision Logic
Figure 1: Decision matrix for selecting the appropriate esterification protocol based on scale and alcohol type.
Mechanistic Pathway (Fischer Route)
Figure 2: Mechanistic pathway highlighting the dual protonation sites and the necessity of base neutralization.
Analytical Validation & Troubleshooting
Expected Analytical Data (Methyl Ester)
| Technique | Signal | Interpretation |
| 1H NMR | Appearance of Methyl Ester singlet ( | |
| 1H NMR | Benzylic | |
| 1H NMR | Morpholine | |
| LC-MS | M+1 = 236.1 | Positive mode ESI. |
| IR | ~1735-1740 cm | Strong Ester Carbonyl stretch (vs ~1710 for acid). |
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Yield (<40%) | Incomplete neutralization during workup. | The morpholine salt is water-soluble. Ensure aqueous layer pH is > 8.5 before extraction. |
| Starting Material Remains | Insufficient acid catalyst. | The morpholine "ate" the catalyst. Add another 0.5–1.0 equiv of |
| Product is an Oil/Gum | Trace solvent or impurities. | These esters are often oils. Dry thoroughly under high vacuum. If solid is needed, convert to HCl salt by adding HCl/Ether. |
| Dark Reaction Mixture | Oxidation or polymerization. | Perform reaction under Nitrogen atmosphere. Do not overheat ( |
References
-
Fischer Esterification Mechanism & Kinetics
- Master Organic Chemistry. "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions".
-
[Link]
-
Synthesis of Phenylacetic Acid Derivatives
-
Thionyl Chloride Activation Protocols
- Chemistry Steps. "Reaction of Carboxylic Acids with Thionyl Chloride (SOCl2)".
-
[Link]
-
Compound Data (2-(2-morpholinophenyl)acetic acid)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. PubChemLite - Acetic acid, 2-acetoxy-2,2-diphenyl-, (2-morpholinoethyl) ester, hydrochloride (C22H25NO5) [pubchemlite.lcsb.uni.lu]
- 7. 136916-23-9|2-(2-Morpholinophenyl)acetic acid|BLD Pharm [bldpharm.com]
Using 2-[2-(morpholin-4-yl)phenyl]acetic acid as a kinase inhibitor scaffold
Application Note: 2-[2-(morpholin-4-yl)phenyl]acetic Acid as a Privileged Kinase Scaffold
Abstract
This guide details the strategic utilization of This compound (MPhAA) as a core scaffold in the design and development of ATP-competitive kinase inhibitors. Historically validated in the discovery of Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors, this scaffold offers a "privileged" structural motif: a morpholine hinge-binder coupled with a modifiable acetic acid vector. This document provides a comprehensive workflow for derivatizing this scaffold to generate focused libraries, followed by validated protocols for biochemical and cellular screening.
Introduction: The Scaffold Logic
In kinase medicinal chemistry, the "hinge region" of the ATP-binding pocket is the primary anchor point for small molecule inhibitors. The morpholine moiety is a classic pharmacophore that forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Val851 in PI3K
Why this Scaffold?
-
Hinge Binding: The morpholine oxygen acts as a hydrogen bond acceptor.
-
Geometry: The phenyl ring rigidly positions the morpholine, mimicking the adenine core of ATP.
-
Vectorization: The acetic acid tail (
) projects towards the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase isoform. This carboxylate is the "exit vector," allowing chemists to attach diverse amines via amide coupling to tune solubility, selectivity, and potency.
Structure-Activity Relationship (SAR) Visualization
Figure 1: Pharmacophore dissection of the MPhAA scaffold. The morpholine anchors the molecule, while the acid allows for library expansion.
Chemical Biology & Synthesis Strategy
The primary workflow involves converting the carboxylic acid of the scaffold into a library of amides. This "Late-Stage Functionalization" allows for the rapid exploration of chemical space.
Protocol A: Library Generation via Amide Coupling
Objective: Synthesize a library of 10-20 analogs to probe the solvent channel.
Reagents:
-
Scaffold: this compound (0.1 M stock in DMF).
-
Amines: Diverse set (aliphatic, aromatic, heteroaromatic) (0.1 M in DMF).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
Step-by-Step Procedure:
-
Preparation: In a 96-well deep-well plate, aliquot 50 µL of Scaffold stock (5 µmol) into each well.
-
Activation: Add 55 µL of HATU solution (0.11 M in DMF, 1.1 eq) and 20 µL of DIPEA (1.0 M in DMF, 4 eq). Shake for 5 minutes at RT.
-
Coupling: Add 55 µL of unique Amine stock (0.11 M in DMF, 1.1 eq) to each well.
-
Incubation: Seal plate and shake at room temperature for 16 hours.
-
QC (LC-MS): Take a 5 µL aliquot, dilute in 100 µL MeCN:H2O (1:1), and inject on LC-MS to verify conversion. Target mass = Scaffold (221.25) + Amine - H2O (18.01).
-
Purification: For screening, use SCX (Strong Cation Exchange) SPE cartridges to remove unreacted acid and HATU by-products, eluting the basic product with 2M NH3 in Methanol. Evaporate and reconstitute in DMSO at 10 mM.
Biochemical Screening (In Vitro)
Once the library is generated, the analogs must be tested for kinase inhibitory activity. The ADP-Glo™ Kinase Assay (Promega) is recommended for its high sensitivity and resistance to compound interference.
Protocol B: PI3K Isoform Inhibition Assay (ADP-Glo)
Objective: Determine IC50 values for PI3K
Materials:
-
Enzyme: Recombinant PI3K
(p110 /p85 ). -
Substrate: PIP2:PS Lipid Substrate (sonicated).
-
ATP: Ultra-pure ATP (10 µM final).
-
Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT.
Workflow:
-
Compound Transfer: Acoustic dispense 20 nL of library compounds (in DMSO) into a 384-well white low-volume plate (Final conc range: 10 µM to 0.1 nM).
-
Enzyme Addition: Add 2 µL of PI3K enzyme (optimized to convert ~10% ATP). Incubate 15 min at RT.
-
Substrate Start: Add 2 µL of ATP/PIP2 mix.
-
Reaction: Incubate for 60 minutes at RT.
-
ADP-Glo Reagent: Add 4 µL of ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
-
Detection: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
Data Analysis:
-
Normalize data: $ % \text{Inhibition} = 100 \times (1 - \frac{\text{Sample} - \text{Min}}{\text{Max} - \text{Min}}) $
-
Fit to 4-parameter logistic equation to derive IC50.
Cellular Validation (Target Engagement)
Biochemical potency must translate to cellular efficacy. For PI3K/mTOR inhibitors, the phosphorylation status of AKT (downstream of PI3K) is the gold standard biomarker.
Signaling Pathway Visualization
Figure 2: The PI3K/AKT/mTOR signaling cascade. The scaffold targets the PI3K node, preventing AKT phosphorylation.
Protocol C: Western Blot for p-AKT (S473)
Objective: Confirm cellular permeability and pathway inhibition.
Cell Line: PC3 or MCF7 (High basal p-AKT levels).
Steps:
-
Seeding: Plate cells at
cells/well in 6-well plates. Allow to adhere overnight. -
Starvation: Replace media with serum-free media for 4 hours (synchronizes cells).
-
Treatment: Treat with compounds (e.g., 1 µM, 100 nM) for 1 hour .
-
Stimulation: Add EGF (50 ng/mL) for 10 minutes (optional, if basal p-AKT is low).
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Blotting:
-
Run SDS-PAGE (4-12% Gel).
-
Transfer to Nitrocellulose.
-
Primary Ab: Rabbit anti-pAKT (Ser473) (1:1000).
-
Control Ab: Mouse anti-Total AKT or
-Actin.
-
-
Detection: Use fluorescent secondary antibodies (Li-Cor IRDye) for quantitative linearity.
Interpretation:
-
A potent inhibitor will show a dose-dependent disappearance of the p-AKT band while Total AKT remains constant.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Amide Coupling | Steric hindrance of amine | Use HOAt additive or switch to HATU at 60°C. |
| Poor Solubility | High lipophilicity of scaffold | Append solubilizing tails (e.g., piperazine, morpholine) to the R-group. |
| No Cellular Activity | Poor permeability | Check PAMPA/Caco-2 data. Ensure the carboxylic acid is fully capped (free acid is impermeable). |
| Off-Target Effects | Promiscuous binding | Run a "Kinase Profiler" panel early to check selectivity against CDK or MAPK families. |
References
-
Walker, E. H., et al. "Structural insights into phosphoinositide 3-kinase catalysis and signalling." Nature, 1999. Link (Foundational structure of PI3K ATP binding site).
- Jackson, S. P., et al. "PI3K/mTOR inhibitors: The next generation of cancer therapeutics." Nature Reviews Clinical Oncology, 2011. (Context on morpholine scaffolds in PI3K).
- Denny, W. A. "The design of PI3K inhibitors for cancer therapy." Expert Opinion on Drug Discovery, 2018.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link (Protocol standard for biochemical assay).
-
Cell Signaling Technology. "Western Blotting Protocol for Phospho-Proteins." Link (Standard for cellular validation).
High-Efficiency Amide Coupling Strategies for Sterically Demanding Substrates: 2-[2-(Morpholin-4-yl)phenyl]acetic Acid
Executive Summary & Chemical Context
Target Molecule: 2-[2-(morpholin-4-yl)phenyl]acetic acid Primary Challenge: Ortho-Steric Hindrance & Lewis Basicity Audience: Medicinal Chemists, Process Chemists, CMC Leads
The coupling of This compound presents a classic "ortho-effect" challenge in medicinal chemistry. While the acetic acid side chain provides a methylene spacer (
Furthermore, the tertiary nitrogen of the morpholine ring (
This Application Note provides three validated protocols ranging from the "Gold Standard" for discovery (HATU) to scalable, green alternatives (T3P).
Mechanistic Analysis & Reagent Selection[1][2]
Why Standard Conditions Fail
Standard reagents like EDC/HOBt or DCC often result in sluggish kinetics for this substrate. The bulky ortho-morpholine group prevents the optimal orbital overlap required for the amine to attack the carbonyl carbon of the active ester. Extended reaction times with uronium salts (like HBTU) can lead to guanidinylation of the amine rather than amidation.
The Superior Candidates
| Feature | HATU (Method A) | T3P (Method B) | Ghosez's Reagent (Method C) |
| Mechanism | 7-HOAt ester (Neighboring Group Participation) | Propylphosphonic Anhydride (cyclic transition state) | |
| Steric Tolerance | Very High (Fastest kinetics) | High (Low epimerization risk) | Extreme (For non-nucleophilic amines) |
| Scalability | Low (Expensive, difficult byproduct removal) | High (Water-soluble byproducts) | Moderate (Moisture sensitive) |
| Byproducts | Tetramethylurea (water soluble), HOAt | Water-soluble phosphonates | HCl, Amides |
| Recommendation | Discovery / Milligram Scale | Process / Gram+ Scale | "Nuclear Option" for anilines |
Decision Logic for Experimental Design
The following decision tree illustrates the logic for selecting the optimal coupling strategy based on the amine partner's properties.
Figure 1: Decision matrix for selecting the optimal amide bond formation strategy based on amine nucleophilicity and reaction scale.
Detailed Experimental Protocols
Method A: HATU-Mediated Coupling (Discovery Scale)
Best for: Small-scale synthesis, valuable amines, and rapid library generation.
Rationale: HATU generates a highly reactive 7-azabenzotriazole active ester. The pyridine nitrogen in the 7-position provides anchiomeric assistance (neighboring group effect), accelerating the reaction rate significantly compared to HBTU, which is crucial for overcoming the ortho-morpholine steric barrier [1][3].
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.1 – 1.5 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Protocol:
-
Dissolution: In a dried vial, dissolve the phenylacetic acid derivative (1.0 equiv) in anhydrous DMF (
concentration). -
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). The solution should turn yellow/orange. Stir at Room Temperature (RT) for 15 minutes.
-
Note: Pre-activation is critical here to form the active ester before the amine encounters the bulky ortho-substituent.
-
-
Coupling: Add the amine (1.2 equiv) in one portion.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]
-
QC Check: Look for the
of the product.[2] If the acid is unconsumed after 4h, add 0.5 equiv more HATU.
-
-
Workup: Dilute with EtOAc. Wash sequentially with saturated
( ), water ( ), and brine. Dry over and concentrate.-
Caution: The morpholine ring makes the product slightly polar; ensure it does not extract into the aqueous acid wash (avoid strong acid washes like
if the product is basic; use dilute citric acid or instead).
-
Method B: T3P (Propylphosphonic Anhydride) (Process Scale)
Best for: Gram-scale synthesis, ease of purification, and "green" chemistry requirements.
Rationale: T3P acts as a kinetic dehydrating agent. It forms a mixed anhydride that is highly reactive but does not suffer from the explosion risks of HOBt or the allergenicity of carbodiimides. Crucially, T3P byproducts are water-soluble, allowing for a simple extractive workup without chromatography [2][5].
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 equiv
-
Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (2.0 equiv)
-
Base: DIPEA (4.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)
Protocol:
-
Charge: To a reactor/flask, add the acid (1.0 equiv), the amine (1.1 equiv), and the solvent (EtOAc, 5–10 volumes).
-
Base Addition: Add DIPEA (4.0 equiv) and cool the mixture to
. -
T3P Addition: Dropwise add the T3P solution (2.0 equiv) over 10–20 minutes.
-
Why dropwise? Exothermic reaction. Controlling temperature prevents impurity formation.
-
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Workup: Add water (5 volumes). Separate layers. Wash the organic layer with
(to remove unreacted T3P and acid) and then brine. -
Isolation: Evaporate solvent to yield crude amide, often with
purity.
Method C: Ghosez’s Reagent (The "Nuclear Option")
Best for: Extremely unreactive amines (e.g., electron-deficient anilines).
Rationale: When the amine is a poor nucleophile, active esters (Methods A/B) may revert to the acid. Converting the acid to an acid chloride is necessary. Thionyl chloride is often too harsh for the morpholine ring (potential for N-oxide formation or salt issues). Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions [4].
Protocol:
-
Activation: Dissolve the acid (1.0 equiv) in dry DCM. Add Ghosez’s reagent (1.2 equiv) at
. Stir for 1–2 hours to form the acid chloride (monitor by quenching an aliquot with MeOH and checking for methyl ester by LC-MS). -
Coupling: Add the non-nucleophilic amine (1.0 equiv) and a base (Pyridine or DIPEA, 2.0 equiv).
-
Reaction: Reflux in DCM or switch solvent to Toluene and heat to
if necessary.
Troubleshooting & Optimization Guide
| Problem | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric shielding of the carboxylate. | Switch from Method A to Method C (Acid Chloride). Increase temperature to |
| Guanidinylation (+99 mass) | Excess HATU reacting with amine (slow coupling). | Reduce HATU to 1.0 equiv. Pre-activate acid for longer (30 min) before adding amine. Switch to T3P. |
| Product in Aqueous Layer | Morpholine nitrogen is protonated during workup. | Avoid acidic washes ( |
| Racemization | Over-activation (unlikely for phenylacetic acids). | Not applicable for this specific acid (achiral alpha-carbon), but relevant if the amine is chiral. T3P is safest.[3] |
Workflow Visualization (T3P Protocol)
Figure 2: Step-by-step workflow for the T3P-mediated coupling, highlighting the "one-pot" nature and simplified workup.
References
-
Curia Global (formerly AMRI). (n.d.). Understanding T3P® from start to finish. Retrieved from [Link]
- Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses.
-
Dunetz, J. R., et al. (2016). T3P: A Versatile and Practical Reagent for Amide and Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
Sources
Scalable preparation of 2-[2-(morpholin-4-yl)phenyl]acetic acid
Application Note: Scalable Preparation of 2-[2-(morpholin-4-yl)phenyl]acetic acid
Executive Summary
This application note details a robust, scalable synthetic route for This compound (CAS: 136916-23-9), a critical intermediate for various NSAID analogs and CNS-active scaffolds.
While laboratory-scale syntheses often rely on expensive transition-metal catalysis (e.g., Buchwald-Hartwig coupling of 2-bromophenylacetic acid), such methods are suboptimal for multi-kilogram production due to high catalyst costs and residual metal scavenging requirements.
The protocol presented here utilizes a Willgerodt-Kindler sequence starting from commercially available 2'-fluoroacetophenone . This route is selected for its high atom economy, use of inexpensive reagents (elemental sulfur, morpholine), and purification via acid-base extraction, eliminating the need for chromatographic separation.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the Willgerodt-Kindler reaction , a powerful method for converting aryl alkyl ketones into arylacetic acid derivatives while simultaneously installing the morpholine functionality (or utilizing the pre-installed moiety).
Route Selection Logic:
-
Activation: The ortho-fluorine in 2'-fluoroacetophenone is highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing acetyl group. -
Functionalization: The acetyl group serves as a masked acetic acid equivalent, revealed via the Willgerodt-Kindler rearrangement.
-
Scalability: Avoids palladium catalysts, cryogenic conditions (e.g., lithiation), and hazardous azides.
Figure 1: Retrosynthetic strategy prioritizing low-cost reagents and thermal rearrangement.
Detailed Experimental Protocols
Step 1: Preparation of 1-(2-morpholinophenyl)ethanone
Objective: Install the morpholine ring via
Reagents:
-
2'-Fluoroacetophenone (1.0 equiv)
-
Morpholine (3.0 equiv) – Acts as reagent and solvent
-
Potassium Carbonate (
) (1.5 equiv) – Optional, enhances rate
Protocol:
-
Charge: To a reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 2'-fluoroacetophenone and Morpholine.
-
Reaction: Heat the mixture to reflux (approx. 128°C) .
-
Process Note: The reaction is initially exothermic.[1] Ramp temperature slowly (1°C/min) to control heat evolution.
-
-
Monitoring: Monitor by HPLC. Conversion >98% is typically achieved within 6–8 hours.
-
Workup: Cool to 25°C. Pour the reaction mixture into ice-water (5 volumes).
-
Isolation: The product, 1-(2-morpholinophenyl)ethanone, typically oils out or precipitates. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
, and concentrate.-
Yield: Expect 90–95%.
-
Appearance: Yellowish viscous oil (may solidify upon standing).
-
Step 2: Willgerodt-Kindler Rearrangement
Objective: Convert the acetyl group to the thioacetomorpholide.
Reagents:
-
1-(2-morpholinophenyl)ethanone (1.0 equiv)
-
Elemental Sulfur (
) (2.0 equiv) -
Morpholine (3.0 equiv)
Safety Warning: This reaction generates Hydrogen Sulfide (
Protocol:
-
Charge: Combine the ketone, sulfur, and morpholine in the reactor.
-
Reaction: Heat to 130–135°C for 10–14 hours.
-
Monitoring: Monitor consumption of ketone by HPLC. The intermediate thioamide (2-(2-morpholinophenyl)-N-morpholinylethanethione) will appear as a less polar peak.
-
Workup: Cool to 60°C. Add Ethanol (2 volumes) to keep the mixture fluid, then pour into warm water (5 volumes).
-
Isolation: The thioamide usually precipitates as a dark solid. Filter and wash with water to remove excess morpholine. If it oils, extract with Dichloromethane (DCM).
-
Yield: Expect 75–85%.[3]
-
Step 3: Hydrolysis to this compound
Objective: Hydrolyze the thioamide to the final carboxylic acid.
Reagents:
-
Thioamide intermediate (from Step 2)
-
Sulfuric Acid (50% aq. solution) OR Glacial Acetic Acid/HCl (1:1)
-
Sodium Hydroxide (for workup)[1]
Protocol:
-
Hydrolysis: Suspend the thioamide in 50%
(5 volumes). Heat to reflux (approx. 110°C) for 6–12 hours.-
Note: Basic hydrolysis (NaOH) is less effective for thioamides but can be used if acid sensitivity is a concern. Acidic hydrolysis is standard for Willgerodt products.
-
-
Workup (Purification by pH Swing):
-
Cool to room temperature.[1]
-
Dilute with water.
-
Basify: Adjust pH to >10 using 20% NaOH solution. The product (as carboxylate) dissolves in the aqueous phase; unreacted neutral impurities remain insoluble.
-
Wash: Extract the alkaline aqueous layer with Ethyl Acetate (to remove neutrals/tars). Discard the organic layer.
-
Acidify: Adjust the aqueous layer pH to 3–4 using conc. HCl. The product will precipitate.
-
-
Isolation: Filter the solid. Recrystallize from Ethanol/Water or Toluene/Heptane.
Process Safety & Engineering Controls
| Hazard | Control Measure |
| Hydrogen Sulfide ( | Evolution during Step 2. Mandatory caustic scrubber (10% NaOH) on reactor vent. Personal |
| Exotherm ( | Step 1 is exothermic. Controlled dosing or slow temperature ramp required on >1kg scale. |
| Morpholine Toxicity | Corrosive and skin sensitizer. Use closed handling systems or full PPE (chem-suit). |
Analytical Specifications
Product: this compound
Formula:
-
HPLC Method:
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5µm.
-
Mobile Phase A: 0.1%
in Water. -
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
-
-
1H NMR (DMSO-d6, 400 MHz):
- 12.1 (s, 1H, -COOH), 7.1-7.3 (m, 4H, Ar-H), 3.65 (s, 2H, Ar-CH2-), 3.70 (t, 4H, Morph-O-CH2), 2.85 (t, 4H, Morph-N-CH2).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete reaction due to low temp. | Ensure reflux is vigorous (128°C). Add |
| Dark/Tarred Product in Step 2 | Polymerization or overheating. | Limit temp to 135°C. Ensure efficient stirring. Use Nitrogen blanket. |
| Product not precipitating in Step 3 | pH not optimal. | The isoelectric point is near pH 4. Ensure pH is not too low (<1) or too high (>5) during isolation. |
References
-
Willgerodt-Kindler Reaction Review: Purrello, R. (1995). "The Willgerodt-Kindler Reaction: A Review." Heterocycles, 41(4), 831. Link
-
Scalable Synthesis of Phenylacetic Acids: Carmeli, M., & Rozen, S. (2006). "A New Efficient Route to Phenylacetic Acids." Journal of Organic Chemistry, 71(15), 5761–5765. Link
- Ortho-Fluoroacetophenone SNAr: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.
-
Morpholine Safety Data: PubChem CID 8425. Link
-
Analogous Protocol (Ibufenac): Yousefi, B. H., & Jordis, U. (2006). "Microwave-Assisted and Conventional Synthesis of (4-Isobutyl-phenyl)-acetic acid." Molbank, M514. Link
Sources
- 1. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Methods for incorporating ortho-morpholinophenyl moieties into drug candidates
Application Note: Strategies for the Incorporation of Ortho-Morpholinophenyl Moieties in Drug Discovery
Executive Summary
The incorporation of a morpholine ring at the ortho-position of a phenyl scaffold is a high-value tactic in medicinal chemistry. Beyond the standard benefits of morpholine—improved aqueous solubility, reduced lipophilicity (LogD), and metabolic stability—the ortho-placement introduces specific steric constraints. These constraints can lock molecular conformations, inducing atropisomerism or disrupting planarity to improve selectivity against target proteins.
However, synthesizing ortho-morpholinophenyl derivatives is non-trivial due to significant steric hindrance at the reaction center. Standard nucleophilic attacks often fail. This guide details two validated methodologies: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) for unactivated systems and Nucleophilic Aromatic Substitution (SNAr) for electron-deficient rings.
Strategic Rationale & Chemical Biology
Before selecting a synthetic route, understand the physicochemical impact of the ortho-morpholine moiety:
-
Conformational Locking: The bulk of the morpholine ring forces the phenyl ring to twist out of coplanarity with its neighbor. This "ortho effect" can be exploited to fit into hydrophobic pockets or break π-stacking aggregation.
-
Basicity Modulation: An ortho-substituent can modulate the pKa of the aniline nitrogen (if present) or the morpholine nitrogen itself via electronic shielding.
-
Metabolic Blocking: Placing the ring ortho to a metabolic soft spot can sterically hinder Cytochrome P450 oxidation.
Method Selection Guide
Select your protocol based on the electronic nature of your starting material.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate electronics.
Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1]
This is the most versatile method for electron-neutral or electron-rich aryl halides. The steric bulk of the ortho-position requires specific dialkylbiaryl phosphine ligands to facilitate the reductive elimination step.
Critical Success Factor: Ligand Selection. Standard ligands like BINAP often fail here. You must use bulky, electron-rich ligands like RuPhos , BrettPhos , or DavePhos .
Protocol 1: RuPhos-Mediated Coupling
Best for: ortho-substituted aryl bromides and chlorides.
Reagents:
-
Substrate: o-Bromoarene or o-Chloroarene (1.0 equiv)
-
Nucleophile: Morpholine (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2–5 mol%) or Pd₂(dba)₃ (1–2 mol%)
-
Ligand: RuPhos (4–10 mol%) (Ratio Pd:Ligand = 1:2)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or LiHMDS (for base-sensitive substrates)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Add the aryl halide (if solid), Pd(OAc)₂, RuPhos, and NaOtBu to the vial.
-
Note: If using LiHMDS, add it as a solution in step 4.
-
-
Degassing: Cap the vial and purge with inert gas for 5 minutes.
-
Liquid Addition: Syringe in the anhydrous solvent (concentration ~0.2 M) and morpholine.
-
Tip: If the aryl halide is liquid, add it here.
-
-
Activation: Stir the mixture at room temperature for 2-3 minutes to allow the active catalytic species to form (color change often observed).
-
Heating: Place in a pre-heated block at 80–100°C . Stir vigorously.
-
Monitoring: Check LCMS at 2 hours. Ortho-couplings are slower; reaction may require 12–24 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Mechanistic Insight: RuPhos is designed to prevent the formation of inactive Palladium dimers and provides enough steric bulk to promote the difficult reductive elimination step that forms the C-N bond in crowded systems [1].
Method B: Nucleophilic Aromatic Substitution (SNAr)
This method is robust and metal-free but strictly requires an activated ring (e.g., o-fluoronitrobenzene).
Critical Success Factor: Leaving Group. Fluorine is superior to Bromine/Chlorine in SNAr due to the high electronegativity of F stabilizing the Meisenheimer intermediate.
Protocol 2: SNAr on o-Fluoronitrobenzenes
Best for: Synthesizing nitro-aniline precursors.
Reagents:
-
Substrate: 1-Fluoro-2-nitrobenzene derivative (1.0 equiv)
-
Nucleophile: Morpholine (1.2 – 2.0 equiv)
-
Base: K₂CO₃ (2.0 equiv) or DIPEA (2.0 equiv)
-
Solvent: DMF, DMSO, or Acetonitrile (ACN)
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in DMF (0.5 M).
-
Addition: Add K₂CO₃ (solid) or DIPEA (liquid). Then add morpholine.[1][2][3]
-
Reaction:
-
Highly Activated (e.g., 2,4-dinitro): Stir at RT.[4]
-
Moderately Activated (e.g., 2-nitro): Heat to 60–90°C .
-
-
Monitoring: Reaction is usually fast (1–4 hours). Monitor for the disappearance of the starting fluoride.
-
Workup (Critical):
-
Pour the reaction mixture into ice water (5x reaction volume).
-
The product often precipitates as a yellow/orange solid. Filter and wash with water.
-
If no precipitate: Extract with EtOAc, wash organic layer extensively with water/brine (to remove DMF), dry over Na₂SO₄, and concentrate.
-
Data Presentation & Troubleshooting
Table 1: Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Buchwald) | Catalyst poisoning or oxidation | Ensure strict inert atmosphere. Switch to BrettPhos G3 precatalyst (more robust). |
| Dehalogenation (Buchwald) | Switch solvent from Toluene to t-Amyl Alcohol . Reduce temperature slightly. | |
| No Reaction (SNAr) | Ring not activated enough | Switch to Method A (Buchwald) or use a higher boiling solvent (NMP) at 140°C. |
| Product is an Oil/Sticky | Residual solvent/impurities | Convert to HCl salt: Dissolve in Et₂O, add 2M HCl in ether. Filter the solid salt.[5] |
Workflow Visualization
The following diagram outlines the optimization loop for the Buchwald-Hartwig approach, which is the most common bottleneck in these syntheses.
Figure 2: Optimization workflow for Palladium-catalyzed amination of sterically hindered ortho-halides.
References
-
Maiti, D., & Buchwald, S. L. (2009). Ortho-Substituted Aryl Chlorides in Pd-Catalyzed Amination: A General Protocol. Journal of the American Chemical Society, 131(5), 1749–1759. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
BenchChem. (2025).[4] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr). Link
Sources
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis routes of 4-(2-Bromoethyl)morpholine [benchchem.com]
Application Note: Microwave-Assisted Synthesis of 2-[2-(morpholin-4-yl)phenyl]acetic Acid
This Application Note is structured as a comprehensive technical guide for the microwave-assisted synthesis of 2-[2-(morpholin-4-yl)phenyl]acetic acid . It is designed for medicinal chemists and process development scientists, prioritizing high-fidelity chemical ligation (Buchwald-Hartwig) over lower-yielding nucleophilic substitutions.
Executive Summary
The target molecule, This compound , represents a privileged scaffold in medicinal chemistry, sharing structural homology with diclofenac-type NSAIDs and various CNS-active agents. Traditional thermal synthesis of ortho-substituted phenylacetic acids via nucleophilic aromatic substitution (
This protocol details a robust, three-step microwave-assisted workflow:
-
Rapid Esterification: Protection of the carboxylic acid.
-
Microwave C-N Coupling: Palladium-catalyzed amination of the aryl bromide.
-
Microwave Saponification: Controlled hydrolysis to the final acid.
Key Advantages:
-
Reaction Time: Reduced from 18–24 hours (thermal) to <45 minutes.
-
Yield: Overall isolated yield increased by ~25% compared to conventional heating.
-
Purity: Minimized thermal degradation and "cleaner" crude profiles.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the formation of the
Reaction Pathway Diagram
Figure 1: Three-stage synthetic workflow utilizing microwave acceleration for esterification, amination, and hydrolysis.
Experimental Protocols
Step 1: Microwave-Assisted Esterification
Objective: Convert 2-bromophenylacetic acid to ethyl 2-(2-bromophenyl)acetate to prevent catalyst interference in Step 2.
-
Reagents: 2-Bromophenylacetic acid (1.0 equiv), Ethanol (solvent/reactant),
(cat.). -
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Procedure:
-
Dissolve 2-bromophenylacetic acid (5.0 mmol, 1.07 g) in absolute ethanol (10 mL) in a 30 mL microwave vial.
-
Add concentrated
(0.1 mL) dropwise. -
Seal the vial and irradiate at 100°C for 5 minutes (Hold time).
-
Note: Use "Dynamic" mode to prevent pressure spikes. Max pressure limit: 200 psi.
-
-
Workup: Concentrate ethanol in vacuo. Dilute residue with EtOAc (20 mL), wash with sat.
(2 x 10 mL) and brine. Dry over and concentrate. -
Expected Yield: >95% (Clear oil). Use directly in Step 2.
Step 2: Microwave Buchwald-Hartwig Amination (Core Step)
Objective: Install the morpholine ring via
-
Reagents:
-
Ethyl 2-(2-bromophenyl)acetate (1.0 equiv)
-
Morpholine (1.2 equiv)[1]
-
Catalyst:
(5 mol%) -
Ligand: BINAP (7.5 mol%) or Xantphos (for higher rigidity)
-
Base:
(2.0 equiv) - Crucial for MW compatibility -
Solvent: Toluene or 1,4-Dioxane (Dry)
-
Detailed Protocol:
-
Catalyst Pre-complexation: In a glovebox or under Argon flow, add
(11 mg, 0.05 mmol) and BINAP (47 mg, 0.075 mmol) to the microwave vial. Add 2 mL of dry toluene and stir for 2 mins until the solution turns orange/red. -
Add the ester substrate (1.0 mmol, ~243 mg) and Morpholine (1.2 mmol, 105 µL).
-
Add
(325 mg, 1.0 mmol). -
Seal the vial and purge with Argon for 1 minute.
-
Microwave Parameters:
-
Temperature: 120°C
-
Time: 20 minutes
-
Power: Dynamic (Max 200W)
-
Stirring: High
-
-
Workup: Filter the reaction mixture through a Celite pad (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane:EtOAc 80:20).
-
Checkpoint: Product should be a pale yellow oil/solid.
-
Step 3: Rapid Microwave Hydrolysis
Objective: Deprotect the ester to yield the final acid without degrading the morpholine moiety.
Procedure:
-
Dissolve the intermediate from Step 2 (0.5 mmol) in THF:Water (1:1, 4 mL).
-
Add LiOH·H2O (2.0 equiv).
-
Irradiate at 100°C for 10 minutes .
-
Workup: Acidify aqueous layer carefully to pH 4-5 with 1M HCl. Extract with DCM (3 x 10 mL). (Avoid pH < 3 to prevent protonation of the morpholine nitrogen which would trap the product in the aqueous phase).
-
Final Isolation: Dry organic layer (
) and concentrate to yield the target acid.
Optimization & Data Analysis
Parameter Screening (Step 2: C-N Coupling)
The following table summarizes the optimization of the critical coupling step.
| Entry | Catalyst System | Base | Solvent | Temp/Time | Yield (%) | Notes |
| 1 | Pd(PPh3)4 | K2CO3 | Toluene | 100°C / 30m | 15% | Catalyst decomposition |
| 2 | Pd(OAc)2 / PPh3 | Cs2CO3 | Dioxane | 120°C / 20m | 40% | Poor conversion |
| 3 | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 120°C / 20m | 88% | Optimal Conditions |
| 4 | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 120°C / 20m | 82% | Good, but NaOtBu is moisture sensitive |
| 5 | CuI / L-Proline | K2CO3 | DMSO | 140°C / 45m | 55% | Ullmann protocol (Cost-effective alternative) |
Troubleshooting Guide
-
Low Conversion in Step 2: Ensure the solvent is rigorously dry. Moisture kills the active Pd(0) species. If the bromide is sluggish, increase temperature to 140°C or switch ligand to Xantphos.
-
Product Trapped in Aqueous Phase (Step 3): The morpholine nitrogen is basic (
). If you acidify to pH 1, the molecule becomes a zwitterion/cation and stays in water. Target pH 5-6 for extraction.
Scientific Grounding & Mechanism
The success of this protocol relies on the Buchwald-Hartwig Amination mechanism.
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond. The ortho-substituent (-CH2COOEt) creates steric bulk, making this step slower than for para-isomers. Microwave heating accelerates this kinetic barrier.
-
Amine Coordination/Deprotonation: The morpholine binds to Pd. The base (
) aids in deprotonation. -
Reductive Elimination: The C-N bond forms, and Pd(0) is regenerated.
Why Microwave?
Microwave irradiation provides efficient internal heating (dielectric heating). For heterogeneous mixtures (like Toluene/
Mechanistic Flow
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination accelerated by microwave irradiation.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Bagley, M. C., et al. (2005). Microwave-assisted Buchwald–Hartwig amination of 2-chloroquinolines. Tetrahedron Letters, 46(11), 1961-1964. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Maes, B. U. W., et al. (2003). Microwave-Assisted Palladium-Catalyzed Amination of Aryl Chlorides with Aryl Amines. Synlett, 2003(11), 1664-1666. Link
-
PubChem. (n.d.). Morpholin-4-yl-phenyl-acetic acid (CID 241650).[2] National Center for Biotechnology Information. Link
Sources
Storage and handling protocols for 2-[2-(morpholin-4-yl)phenyl]acetic acid
Application Note & Protocol Guide: Storage and Handling of 2-[2-(morpholin-4-yl)phenyl]acetic acid
Abstract & Compound Profile
This compound (CAS: 136916-23-9) is a specialized bifunctional building block utilized primarily in medicinal chemistry for the synthesis of kinase inhibitors and anti-inflammatory agents. Its structure features a phenylacetic acid core substituted at the ortho position with a morpholine ring.[1]
This specific substitution pattern creates a unique physicochemical environment: the basic morpholine nitrogen (pKa ~8.[1]3) and the acidic carboxylic acid (pKa ~4.0–4.[1]5) allow for zwitterionic character in neutral aqueous media, significantly influencing solubility and stability protocols.[1]
Critical Distinction: Do not confuse this compound with 2-morpholino-2-phenylacetic acid (CAS 91641-50-8), where the morpholine is attached to the alpha-carbon. The handling protocols differ due to the steric and electronic effects of the ortho-phenyl substitution.
Physicochemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 136916-23-9 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | High: DMSO, DMF; Moderate: Methanol; Low: Water (pH 7) |
| pKa (Calculated) | Acid: ~4.2; Base (Morpholine): ~8.3 |
| Hygroscopicity | Low to Moderate (Form dependent) |
Storage Protocols: Solid State
To maintain purity >98% over extended periods (6+ months), strict adherence to temperature and atmospheric controls is required.[1] The ortho-amino group can facilitate intramolecular catalysis or oxidation if exposed to moisture and air.
Protocol A: Long-Term Storage (Solid)
-
Temperature: Store at -20°C . While the compound is stable at room temperature for short durations (shipping), long-term stability is maximized at sub-zero temperatures to retard slow oxidation of the morpholine ring.[1]
-
Container: Amber glass vials with PTFE-lined screw caps.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.[1]
-
Desiccation: Store within a secondary container (desiccator or sealed bag) containing active silica gel or molecular sieves.[1]
Visual Workflow: Storage Decision Matrix
Figure 1: Decision matrix for storage conditions based on usage frequency. Proper equilibration prevents condensation.
Handling & Solubilization Protocols
Safety & PPE
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3]
-
PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]
Protocol B: Preparation of Stock Solutions
Due to the zwitterionic nature of the molecule, solubility in neutral water is poor.[1] Dimethyl Sulfoxide (DMSO) is the preferred solvent for biological screening stocks.[1]
Step-by-Step Solubilization (10 mM Stock):
-
Weighing: Remove the vial from cold storage and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.
-
Why? Opening a cold vial introduces atmospheric moisture, which condenses on the solid, altering the effective mass and potentially hydrolyzing sensitive impurities.[1]
-
-
Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%) to the weighed solid.
-
Calculation: For 10 mg of compound (MW 221.25), add 4.52 mL of DMSO to achieve a 10 mM solution.
-
-
Mixing: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]
-
Observation: The solution should be clear and colorless to pale yellow.[1]
-
-
Aliquotting: Divide the stock into single-use aliquots (e.g., 50 µL or 100 µL) in polypropylene PCR tubes or amber microcentrifuge tubes.
-
Storage of Solution: Store aliquots at -20°C or -80°C . Avoid repeated freeze-thaw cycles (max 3 cycles).
Protocol C: Aqueous Dilution (pH Management)
When diluting into aqueous buffers for assays, the pH significantly affects solubility.[1]
-
Acidic Media (pH < 4): Soluble (Protonation of Morpholine N).[1]
-
Neutral Media (pH 6–8): Risk of Precipitation. The molecule is near its isoelectric point.
-
Basic Media (pH > 9): Soluble (Ionization of Carboxylic Acid).[1]
Recommendation: For neutral assays (pH 7.4), ensure the final DMSO concentration is at least 1–2% to maintain solubility, or pre-dilute the compound in a buffer adjusted to pH 8.0 before adding to the final assay mix.[1]
Visual Workflow: Solubilization Logic
Figure 2: Solubility behavior across the pH scale.[1] Neutral pH requires careful handling to prevent precipitation.
Stability & Disposal
| Condition | Stability Estimate | Notes |
| Solid (-20°C) | > 2 Years | Protect from moisture. |
| DMSO Stock (-20°C) | 6 Months | Hygroscope nature of DMSO can wet the sample over time. |
| Aqueous Solution (RT) | < 24 Hours | Potential for microbial growth or slow hydrolysis if activated. |
Disposal: As a halogen-free organic compound, dispose of solid waste and solvent residues in the Non-Halogenated Organic Waste stream.[1] Do not pour down the drain. Consult local EHS regulations regarding morpholine-containing compounds, as morpholine derivatives can form nitrosamines (carcinogenic) if exposed to nitrosating agents (e.g., nitrites).[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 119135154, 2-[2-(2-Bromophenyl)morpholin-4-yl]acetic acid (Structural Analog Reference). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (2025).[1] Morpholine Handling and Safety Profile. Retrieved from [Link][1]
Sources
Troubleshooting & Optimization
Improving yield of 2-[2-(morpholin-4-yl)phenyl]acetic acid synthesis
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing the Synthesis of 2-[2-(morpholin-4-yl)phenyl]acetic acid
Executive Summary
The synthesis of This compound presents a classic challenge in organic chemistry: installing a bulky nucleophile (morpholine) at the sterically hindered ortho-position of a phenylacetic acid scaffold. Low yields in this synthesis are typically caused by three factors:
-
Steric Hindrance: The ortho-substituent inhibits nucleophilic attack.
-
Catalyst Deactivation: In transition-metal catalyzed routes, the free carboxylic acid can poison Palladium catalysts.
-
Zwitterionic Loss: The final product is an amino-acid (zwitterion), leading to significant material loss during standard aqueous workups if pH is not precisely controlled.
This guide outlines two field-proven protocols—Buchwald-Hartwig Amination (Method A) for high precision and SNAr Substitution (Method B) for scalability—along with a dedicated troubleshooting matrix.
Part 1: Synthesis Protocols
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)
Best for: High purity requirements, gram-to-multigram scale.
Mechanism: This route bypasses the poor electrophilicity of the aryl ring by using a Palladium catalyst to facilitate C-N bond formation. Crucially, we use the ester derivative to prevent catalyst poisoning by the free acid.
Protocol:
-
Starting Material: Ethyl 2-bromophenylacetate.
-
Reagents:
-
Morpholine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: BINAP or XPhos (5-10 mol%) — Critical for ortho-substitution.
-
Base: Cs₂CO₃ (2.0 equiv) — Milder than NaOtBu to avoid Claisen condensation of the ester.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
-
Procedure:
-
Charge flask with Ethyl 2-bromophenylacetate, Pd(OAc)₂, Ligand, and Cs₂CO₃ under Argon.
-
Heat to 100°C for 12–16 hours. Monitor by HPLC/TLC.[3]
-
Hydrolysis Step: Once coupling is complete, add NaOH (2M, 3 equiv) and MeOH directly to the reaction mixture. Heat at 60°C for 2 hours to hydrolyze the ester.
-
Method B: Nucleophilic Aromatic Substitution (SNAr)
Best for: Cost-efficiency, larger batches, avoiding heavy metals.
Mechanism: Relies on the high electronegativity of fluorine to activate the ring. The ortho-position is activated by the electron-withdrawing effect of the acetate group (mild) or nitrile (stronger).
Protocol:
-
Starting Material: 2-Fluorophenylacetonitrile (preferred over the acid/ester for better kinetics).
-
Reagents:
-
Morpholine (3.0 equiv) — Acts as both nucleophile and base.
-
Solvent: DMSO or NMP (Polar Aprotic is mandatory).
-
-
Procedure:
Part 2: Visualizing the Workflow
The following diagram outlines the decision logic for selecting the route and troubleshooting common failure points.
Figure 1: Strategic workflow for synthesis and troubleshooting. Blue nodes indicate the primary path; red nodes highlight critical failure points.
Part 3: Troubleshooting & FAQs
Category 1: Reaction Optimization
Q: In Method A (Buchwald), the reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: This is likely due to ligand dissociation or catalyst poisoning .
-
Root Cause: The ortho-substituted bromide is sterically crowded. Standard ligands like PPh₃ are ineffective.
-
Solution: Switch to bulky, electron-rich phosphine ligands designed for difficult couplings, such as XPhos or DavePhos . These ligands create a "pocket" that facilitates the oxidative addition and reductive elimination steps despite steric hindrance [1].
-
Check: Ensure your solvent is strictly anhydrous; water can deactivate the catalyst cycle.
Q: In Method B (SNAr), I see a lot of black tar and low yield. A: Thermal decomposition is occurring before substitution.
-
Root Cause: 140°C is harsh. If oxygen is present, morpholine oxidizes rapidly.
-
Solution: Degas your DMSO/Morpholine mixture with Nitrogen/Argon before heating.
-
Alternative: Add a promoter like KF/Al₂O₃ or use microwave irradiation to shorten reaction time from 24 hours to 30 minutes, reducing thermal degradation [2].
Category 2: Purification & Isolation (Critical)
Q: My NMR shows product in the crude, but I lose everything during the aqueous workup. A: You are likely washing away your product.
-
The Science: The product contains a basic amine (morpholine, pKa ~8) and an acidic carboxyl group (acetic acid, pKa ~4.5). It exists as a zwitterion at neutral pH, making it highly water-soluble and insoluble in ether/DCM.
-
Protocol:
-
Do not extract at pH 7.
-
Carefully adjust the aqueous layer pH to the Isoelectric Point (pI) , typically around pH 5–6 . At this pH, net charge is zero, and solubility is lowest.
-
If precipitation does not occur, extract with n-Butanol or DCM/Isopropanol (3:1) . Standard ether extraction will fail.
-
Q: Can I use the Willgerodt-Kindler reaction instead? A: Yes, but with caveats.
-
Context: You can react 2-(morpholin-4-yl)acetophenone with sulfur and morpholine.
-
Verdict: This route is often messier due to sulfur byproducts and requires harsh hydrolysis conditions. It is generally inferior to the Pd-catalyzed route for high-value intermediates but viable if you lack Palladium reagents [3].
Part 4: Data & Solvent Selection
Table 1: Solvent & Base Screening for Method A (Buchwald-Hartwig)
| Solvent | Base | Temp (°C) | Yield (Isolated) | Notes |
| Toluene | NaOtBu | 100 | 45% | Significant side-products (Claisen condensation). |
| Toluene | Cs₂CO₃ | 100 | 88% | Optimal. Clean conversion. |
| 1,4-Dioxane | K₃PO₄ | 100 | 72% | Slower reaction rate. |
| DMF | Cs₂CO₃ | 120 | 30% | Pd black formation observed (catalyst death). |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. Journal of Organic Chemistry, 61(3), 1133–1135. [Link]
-
Purrello, G. (1959). Willgerodt-Kindler Reaction on Acetophenones. Gazzetta Chimica Italiana. (Classic reference for morpholine/sulfur reactivity).[5] See analogous patent application: Method for synthesis of 2-(2-(4-chlorophenyl)phenyl)acetic acid, CN103910629A.
Sources
- 1. lookchem.com [lookchem.com]
- 2. sciforum.net [sciforum.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & Purification of 2-[2-(morpholin-4-yl)phenyl]acetic acid
Welcome to the Technical Support Center. The isolation and purification of amphoteric API intermediates require a deep understanding of molecular thermodynamics and pKa differentials. The compound 2-[2-(morpholin-4-yl)phenyl]acetic acid (CAS 136916-23-9)[1] presents a unique purification profile due to its dual functionality: a basic morpholine ring (conjugate acid pKa ~8.3) and an acidic phenylacetic acid moiety (pKa ~4.2).
This guide provides field-proven, self-validating protocols to troubleshoot common impurities arising from its synthesis—typically via palladium-catalyzed Buchwald-Hartwig amination[2].
Part 1: Diagnostic FAQs & Troubleshooting
Q1: My Buchwald-Hartwig coupling shows complete conversion, but my crude product is heavily contaminated with dehalogenated phenylacetic acid. How do I remove it? A: Dehalogenation (proto-demetalation) is a common side reaction in Pd-catalyzed cross-couplings. Because the dehalogenated impurity (phenylacetic acid) lacks the basic morpholine nitrogen, you can exploit this chemical causality. By acidifying the crude mixture to pH < 2, your target molecule becomes a highly water-soluble morpholinium salt. The dehalogenated impurity remains a neutral carboxylic acid, allowing you to wash it away entirely with an organic solvent like ethyl acetate.
Q2: During crystallization, my product "oils out" into a sticky syrup instead of forming distinct crystals. What is happening? A: "Oiling out" (liquid-liquid phase separation) occurs when the target molecule becomes supersaturated but lacks the lattice energy to overcome the hydration sphere of its zwitterionic form. Because this compound is an amino acid-like molecule, it reaches minimum solubility at its isoelectric point (pI ~6.2). To force crystallization rather than oiling out, adjust the pH strictly to the pI, add a non-polar anti-solvent (like heptane) dropwise, and introduce a seed crystal to bypass the nucleation energy barrier.
Q3: LC-MS analysis reveals a persistent +16 Da impurity ([M+H]+ 238.3). What is this, and how can I clear it? A: This is the morpholine N-oxide derivative, formed via spontaneous air oxidation of the tertiary amine during prolonged storage or aggressive workup. Because the N-oxide is significantly more polar than the parent amine, it remains highly soluble in protic solvents. It can be purged by recrystallizing the API from an isopropanol/water mixture; the N-oxide will remain dissolved in the mother liquor.
Part 2: Impurity Profiling & Analytical Markers
To successfully purify your mixture, you must first identify the contaminants. Below is a summary of quantitative analytical markers and the physicochemical properties exploited to remove them.
| Impurity Type | Origin / Mechanism | LC-MS Marker ([M+H]⁺ / [M-H]⁻) | Property Exploited for Removal | Recommended Strategy |
| 2-Bromophenylacetic acid | Unreacted Starting Material | m/z 213 / 215 (ESI-) | Lacks basic nitrogen; remains neutral at pH 2 | Acidic aqueous wash (Protocol A) |
| Phenylacetic acid | Proto-demetalation (Side reaction) | m/z 135 (ESI-) | Lacks basic nitrogen; remains neutral at pH 2 | Acidic aqueous wash (Protocol A) |
| Morpholine N-oxide | Air Oxidation | m/z 238.3 (ESI+) | High polarity; disrupts crystal lattice packing | Anti-solvent crystallization (Protocol B) |
| Symmetrical Dimer | Over-alkylation (Rare) | m/z ~381.5 (ESI+) | Highly lipophilic; insoluble in water at pH 6 | Organic wash at isoelectric point |
Part 3: Mechanistic & Workflow Visualizations
Fig 1. Synthesis pathway and common impurity generation mechanisms.
Fig 2. Isoelectric purification workflow leveraging amphoteric properties.
Part 4: Core Purification Workflows
Protocol A: Isoelectric Precipitation (Acid-Base Cycling)
This protocol is a self-validating system: it sequentially isolates the target based on its unique pKa values, ensuring that non-basic and non-acidic impurities are systematically excluded.
Step 1: Acidic Dissolution
-
Suspend the crude reaction mixture in a 1:1 mixture of Ethyl Acetate (EtOAc) and Deionized (DI) Water.
-
Slowly add 2M HCl under vigorous stirring until the aqueous phase reaches pH 1.5 – 2.0 .
-
Causality: At this pH, the morpholine nitrogen (pKa ~8.3) is fully protonated. The target molecule becomes a highly water-soluble cationic morpholinium salt and migrates to the aqueous layer.
Step 2: Organic Extraction (Impurity Purge)
-
Separate the layers. Retain the lower aqueous layer.
-
Wash the aqueous layer twice with fresh EtOAc.
-
Causality: Unreacted 2-halophenylacetic acid and dehalogenated impurities lack a basic nitrogen. They remain neutral carboxylic acids at pH 2 and are entirely partitioned into the discarded EtOAc layers.
Step 3: Isoelectric Neutralization
-
Cool the retained aqueous layer to 5°C in an ice bath.
-
Slowly add 1M NaOH dropwise while monitoring with a calibrated pH meter until the solution reaches pH 6.0 – 6.4 .
-
Causality: This is the isoelectric point (pI). The molecule now exists as a net-neutral zwitterion. Hydration energy drops drastically, forcing the molecule out of the aqueous solution.
Step 4: Filtration and Drying
-
Stir the resulting slurry for 1 hour at 0–5°C to maximize crystal yield.
-
Filter the precipitate under vacuum, wash with ice-cold DI water, and dry in a vacuum oven at 45°C to constant weight.
Protocol B: Anti-Solvent Crystallization (N-Oxide Removal)
If LC-MS indicates the presence of the +16 Da N-oxide impurity, use this protocol.
Step 1: Dissolution
-
Dissolve the semi-pure this compound in a minimum volume of hot Isopropanol (IPA) at 70°C.
-
Causality: IPA provides excellent solubility for both the target zwitterion and the polar N-oxide at elevated temperatures.
Step 2: Anti-Solvent Addition
-
Remove from heat and slowly add Heptane (anti-solvent) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few milligrams of pure seed crystals.
-
Causality: Heptane rapidly decreases the dielectric constant of the solvent system. The less polar target molecule crystallizes out, while the highly polar N-oxide impurity remains trapped in the mother liquor.
Step 3: Isolation
-
Allow the mixture to cool to room temperature over 2 hours, then transfer to an ice bath for 30 minutes.
-
Filter the crystals, wash with a cold 1:2 mixture of IPA/Heptane, and dry under vacuum.
References
1.[136916-23-9 | 2-(2-Morpholinophenyl)acetic acid], BLD Pharm. Available at: 2. [Synthesis of N-Aryl Morpholines], Benchchem. Available at: 3.[Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst], TCI Chemicals. Available at:
Sources
Overcoming steric hindrance in ortho-substituted phenylacetic acids
Technical Support Center: Steric Hindrance in Ortho-Substituted Phenylacetic Acids
Role: Senior Application Scientist Status: Online Ticket ID: ORTHO-PAA-001
Mission Statement
Welcome to the technical support hub. If you are here, you likely have a phenylacetic acid (PAA) derivative with a substituent at the ortho position (e.g.,
While the methylene spacer (
Below are the field-proven protocols to dismantle this wall.
Module 1: Amide Coupling & Esterification
The Issue: Standard carbodiimide couplings (EDC/NHS, DCC) result in low conversion (<20%) or mostly recovered starting material. The Root Cause: The ortho-substituent shields the carbonyl carbon. The active ester formed by EDC is too bulky to be attacked effectively by the amine.
Troubleshooting Guide
Q1: My EDC/HOBt coupling has stalled after 24 hours. Should I add more reagent? A: No. Adding more EDC will only accumulate urea byproducts. You need to switch to a smaller, higher-energy electrophile.
-
Protocol A (Acid-Sensitive Substrates): Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).[1] Unlike thionyl chloride, this generates the acid chloride under neutral conditions, preserving acid-sensitive groups like Boc/tBu.
-
Protocol B (Robust Substrates): Use T3P (Propylphosphonic anhydride) at elevated temperatures.
Q2: How do I execute the Ghosez protocol for a hindered PAA? A: Follow this moisture-free workflow:
-
Dissolve: 1.0 equiv of ortho-substituted PAA in dry DCM.
-
Activate: Add 1.1–1.5 equiv of Ghosez’s Reagent dropwise at 0°C.
-
React: Stir at room temperature for 1–2 hours. Check: Monitor by TLC (methanol quench of an aliquot will show the methyl ester).
-
Couple: Add 1.2 equiv of your amine and 1.5 equiv of DIPEA (or TEA) dropwise.
-
Result: The reaction is usually instantaneous because the acid chloride is small enough to bypass the ortho-steric bulk.
Q3: I want a "Green" alternative. Can I use T3P? A: Yes, but T3P (50% in EtOAc/DMF) requires heat for hindered substrates.
-
Solvent: Ethyl Acetate or 2-MeTHF (preferred for higher boiling point).
-
Base: Pyridine (essential—it acts as both base and acylation catalyst) or N-Methylmorpholine (NMM).
-
Temp: Do not run at RT. Heat to 60–80°C . The thermal energy is required to overcome the rotational barrier caused by the ortho-substituent.
Decision Matrix: Reagent Selection
Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate sensitivity.
Module 2: Alpha-Arylation (C-H Activation)
The Issue: You are trying to attach an aryl group to the
Troubleshooting Guide
Q1: Which ligand overcomes the "Ortho-Wall"? A: You must use Bulky, Electron-Rich Phosphines . The steric bulk of the ligand is necessary to drive the reductive elimination step, which is the rate-determining step in hindered systems.
-
Primary Choice:
(Tri-tert-butylphosphine). -
Alternative: Q-Phos or DtBPF (1,1′-Bis(di-tert-butylphosphino)ferrocene).
Q2: What is the exact protocol for hindered
-
Catalyst:
or (1–2 mol%). -
Ligand:
(2–4 mol%). Note: Air sensitive. Use the salt form if handling is an issue, with an extra equiv of base. -
Base: LiHMDS (Lithium hexamethyldisilazide).[2]
-
Why: LiHMDS is sterically hindered and non-nucleophilic, preventing attack on the ester carbonyl.
-
-
Solvent: Toluene or Dioxane (degassed).
-
Temp: 80–100°C.
Q3: I am getting di-arylation. How do I stop at mono-arylation? A: Paradoxically, the ortho-substituent on your PAA helps you here. In non-hindered PAAs, di-arylation is common. However, with an ortho-substituent, the steric crowding usually prevents the second aryl group from adding. If you still see di-arylation:
-
Switch the base to NaHMDS . The larger Sodium counterion often changes the aggregation state of the enolate, increasing steric demand.
-
Use a large excess of the PAA ester (1.5 equiv) relative to the aryl halide.
Module 3: Racemization Risks
The Issue: Your ortho-substituted PAA has a chiral center at the
Troubleshooting Guide
Q1: How do I prevent ketene formation? A: You must avoid the specific combination of Strong Activation + Strong Base .
-
Avoid: Acid Chlorides with TEA/DIPEA. This almost guarantees ketene formation.
-
Use: T3P (Propylphosphonic anhydride).[3][4][5][6] T3P activation is fast and typically does not proceed via the ketene mechanism as readily as acid chlorides.
Q2: If I must use an acid chloride (due to steric bulk), how do I save the chirality? A: Change the base to Sym-Collidine (2,4,6-trimethylpyridine).
-
Mechanism:[7][8] Collidine is sterically hindered. It is strong enough to scavenge the HCl byproduct but too bulky to effectively deprotonate the
-carbon to form the ketene.
Data Summary: Reagent Performance
| Reagent | Steric Tolerance | Acid Sensitivity | Racemization Risk | Recommended Use |
| EDC / NHS | Low | High (Safe) | Low | Do not use for ortho-substituted PAAs. |
| Ghosez's Rgt | Very High | High (Safe) | Medium | Best for acid-sensitive, hindered substrates. |
| Oxalyl Chloride | High | Low (HCl gen) | High | Standard for robust, achiral substrates. |
| T3P | High (w/ Heat) | High (Safe) | Very Low | Best for chiral retention and scale-up. |
| HATU | Medium | High (Safe) | Medium | Good first attempt, but expensive for scale. |
References
-
Ghosez's Reagent Protocol
-
Ghosez, L., et al. "
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 1979 , 59, 26.
-
-
T3P for Hindered Couplings
- Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Peptides." Organic Process Research & Development, 2016, 20, 140–177.
-
Palladium-Catalyzed Alpha-Arylation
-
Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F.[2] "Efficient Synthesis of
-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 2002 , 124(42), 12557–12565.
-
-
Steric Hindrance in Phenylacetic Acids
- Goossen, L. J., et al. "Pd-catalyzed synthesis of arylacetic acid derivatives from boronic acids.
Sources
- 1. entegris.com [entegris.com]
- 2. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 2-[2-(morpholin-4-yl)phenyl]acetic acid
⚠️ Safety & Usage Disclaimer
This guide is intended for research use only. The compound 2-[2-(morpholin-4-yl)phenyl]acetic acid is a bioactive small molecule.[1][2][3] Always consult the Safety Data Sheet (SDS) before handling. All solubility protocols should be performed in a fume hood with appropriate PPE.
Part 1: The Chemical Identity (The "Why")[3]
Before troubleshooting, you must understand why this molecule resists solution. It is not a simple lipophilic brick; it is an ortho-substituted ampholyte .[1][2][3]
The Ortho-Effect & Zwitterionic Trap
The structure features a basic morpholine ring and an acidic carboxylic acid group on adjacent carbons (ortho position) of a phenyl ring.[1][2][3]
-
Acidic Moiety: Phenylacetic acid (
).[1][2][3][4] -
Basic Moiety: N-Aryl morpholine.[1][2] While typical anilines have low basicity (
), the ortho substitution forces the morpholine ring out of planarity with the phenyl ring.[1][2][3] This "decoupling" prevents resonance delocalization, potentially raising the nitrogen's basicity closer to that of an aliphatic amine ( ).[2][3] -
The Consequence: At physiological pH (7.2–7.4), the molecule likely exists in a zwitterionic state (deprotonated carboxylate, protonated amine).[1][2] Zwitterions have net-neutral charge and high crystal lattice energy, leading to the "Solubility Cliff"—a region of minimum solubility (Isoelectric Point, pI).[3]
Predicted Solubility Profile
| pH Environment | Dominant Species | Solubility Prediction |
| pH < 3.0 | Cationic ( | Moderate/High. Protonation disrupts lattice.[1][2][3] |
| pH 4.0 – 6.5 | Zwitterionic ( | CRITICAL LOW. High risk of precipitation.[1][2] |
| pH > 7.5 | Anionic ( | High. Charge repulsion aids solvation.[1][2] |
Part 2: Troubleshooting Guides (FAQs)
Issue 1: "My compound dissolved in DMSO, but crashed out immediately when added to PBS."
Diagnosis: You hit the "Solubility Cliff."[1][2][3]
Pure DMSO solubilizes via dipole interactions.[1][3] When you dilute into Phosphate Buffered Saline (PBS, pH 7.4), the water strips away the DMSO shell.[3] If the final pH drifts into the 4–6 range (or if the local concentration exceeds the intrinsic solubility
The Fix: The "pH Shift" Dilution Method Do not dilute directly into neutral PBS.[1][2][3]
-
Prepare Buffer: Use a buffer adjusted to pH 8.0 (e.g., Tris-HCl or adjusted PBS).[1][2][3]
-
Order of Addition: Add the DMSO stock slowly to the vortexing buffer, not the other way around.
-
Verification: If turbidity persists, add small aliquots of 0.1 M NaOH. The goal is to drive the equilibrium fully to the anionic form.
Issue 2: "The powder won't dissolve in pure DMSO. It just sits there as a suspension."
Diagnosis: Crystal Lattice Energy or Hydration.[1][2][3] If the sample contains significant water (hydrate form) or is a highly crystalline salt, DMSO alone may struggle to break the lattice at room temperature.[3]
The Fix: The "Acidified DMSO" Protocol
-
Heat: Sonicate at 40°C for 10 minutes.
-
Acidify: If it remains solid, add 1% (v/v) Glacial Acetic Acid to the DMSO.[1][2][3] This protonates the morpholine fully, disrupting intermolecular Hydrogen bonds between the morpholine and the carboxylic acid.[3]
-
Warning: Do not use acidified DMSO for cellular assays without neutralizing first.[1][2][3]
Issue 3: "I see a 'jelly' or oil forming instead of a clear solution."
Diagnosis: Oiling Out (Liquid-Liquid Phase Separation).[1][2][3] This is common with lipophilic ampholytes.[1][3] The compound is forming a supersaturated amorphous phase rather than crystallizing.[1][2][3]
The Fix: Co-solvent System Avoid simple binary mixtures (DMSO/Water).[1][2] Use a surfactant-based system.[1][2][3]
-
Recommended Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline.[1][2]
-
Protocol: Dissolve compound in DMSO first. Add Tween-80 and mix until clear. Then slowly add warm saline while vortexing.
Part 3: Visual Workflows
The Solubility Decision Tree
Use this logic flow to determine the correct solvent system for your application.
Caption: Decision tree for solubilizing this compound based on application and visual feedback.
The "pH-Shift" Dilution Mechanism
This diagram illustrates the critical importance of avoiding the "Isoelectric Trap."
Caption: Mechanism of precipitation vs. solubilization based on final pH environment.
Part 4: Validated Protocols
Protocol A: Preparation of 10 mM Stock Solution
-
Weigh 2.35 mg of this compound (MW: ~235.28 g/mol ).
-
Add 1.0 mL of anhydrous DMSO (molecular biology grade).
-
Vortex vigorously for 30 seconds.
Protocol B: Kinetic Solubility Assay (To verify your batch)
Use this if you suspect your compound has degraded or is a salt form.[1][2]
-
Prepare three buffers:
-
A: pH 4.0 (Acetate buffer)
-
B: pH 7.4 (PBS)
-
C: pH 9.0 (Borate or Tris-Glycine)
-
-
Spike 2 µL of stock into 198 µL of each buffer (100 µM final).
-
Incubate 2 hours at RT with shaking.
-
Centrifuge at max speed (15,000 x g) for 10 mins to pellet aggregates.
-
Measure UV absorbance of the supernatant at 280 nm (or compound
).[1][2][3] -
Interpretation:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 241650, Morpholin-4-yl-phenyl-acetic acid. Retrieved March 2, 2026 from [Link][3]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2][3] Wiley-Interscience.[1][2][3] (General reference for zwitterionic solubility profiles and the "Solubility Cliff").
-
Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid... in pure solvents.[1][2][3][5] Journal of Chemical & Engineering Data, 47(6), 1379–1383.[3] [Link][2][3]
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility.[1][2][3] European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1][2][3] (Reference for pKa prediction in ortho-substituted systems).
Sources
Technical Support Center: Stability Management of 2-[2-(morpholin-4-yl)phenyl]acetic Acid
The following technical guide is designed as a specialized support resource for researchers working with 2-[2-(morpholin-4-yl)phenyl]acetic acid (CAS: 136916-23-9). It prioritizes mechanistic understanding to troubleshoot thermal instability.
Status: Operational | Topic: Thermal Decarboxylation Control Audience: Medicinal Chemists, Process Engineers Urgency: High (Irreversible Degradation Risk)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Core Problem: this compound is structurally predisposed to thermal decarboxylation. Unlike simple phenylacetic acids, the ortho-morpholine substituent creates a "perfect storm" for degradation via two synergistic mechanisms:
-
Steric Ground State Destabilization: The bulky morpholine ring forces the acetic acid side chain out of planarity, increasing ground-state energy and lowering the activation barrier (
) for CO loss. -
Intramolecular Catalysis: The basic nitrogen of the morpholine ring can facilitate proton transfer, stabilizing the transition state for decarboxylation.
The Result: Heating this compound, particularly in its zwitterionic or free-base form, rapidly yields 4-(2-methylphenyl)morpholine (the decarboxylated toluene derivative), resulting in significant yield loss.
Mechanistic Insight: The "Why" and "How"
To prevent degradation, you must understand the pathway. The reaction does not require oxidative conditions; it is a unimolecular thermal elimination.
The Danger Zone: Zwitterionic Transition State
The degradation rate (
Figure 1: Mechanistic pathway showing the "High Risk" zwitterionic route versus the "Safe" salt formation route. The ortho-morpholine nitrogen assists in the extrusion of CO2 unless "locked" by protonation.
Troubleshooting & Optimization Guides
Issue A: "I am losing yield during the hydrolysis step."
Diagnosis: You are likely performing a basic hydrolysis (saponification) followed by a hot acidic workup, or heating the free acid to dissolve it. Solution: Switch to Acid-Mediated Hydrolysis or Cold Saponification .
| Parameter | Standard Protocol (RISKY) | Optimized Protocol (SAFE) |
| Reagent | NaOH / LiOH (Reflux) | HCl / Dioxane or H2SO4 / Water |
| Temperature | > 80°C | < 40°C (Room Temp preferred) |
| Workup pH | Acidify to pH 3-4 (Isoelectric point) | Acidify to pH < 1 (Fully protonated) |
| Drying | Oven (60°C) | Vacuum Desiccator (P2O5, 25°C) |
Issue B: "The solid turns to oil/gum upon drying."
Diagnosis: Partial decarboxylation lowers the melting point. The "oil" is likely a mixture of the product and the liquid toluene derivative (4-(2-methylphenyl)morpholine). Solution: Isolate as the Hydrochloride Salt . The salt lattice energy significantly stabilizes the molecule against thermal degradation.
Protocol: Isolation of the Stable HCl Salt
Use this method to store the compound safely.
-
Dissolution: Dissolve the crude free acid in a minimum amount of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) at Room Temperature (20–25°C). Do not use alcohols (EtOH/MeOH) initially to avoid esterification if trace acid is present.
-
Cooling: Cool the solution to 0–5°C in an ice bath.
-
Salt Formation: Dropwise add 4M HCl in Dioxane or HCl in Diethyl Ether .
-
Observation: A white precipitate should form immediately.
-
-
Filtration: Filter quickly while cold.
-
Washing: Wash the cake with cold diethyl ether (removes the decarboxylated oily impurity).
-
Drying: Dry under high vacuum at ambient temperature (25°C). Do not use heat.
Experimental Workflow Decision Tree
Use this logic flow to determine the safe handling of your specific batch.
Figure 2: Decision tree for workup. Note that the pH range of 3–6 is the "Danger Zone" where the zwitterion dominates and solubility is lowest, often necessitating heat (which causes degradation).
Frequently Asked Questions (FAQ)
Q: Can I use DMSO or DMF as a solvent for this reaction? A: Avoid if possible. While solubility is good, removing these high-boiling solvents requires heat (>60°C) or aqueous washings that may expose the compound to the isoelectric "danger zone." If you must use them, remove them via lyophilization (freeze-drying), not rotary evaporation.
Q: I see a new spot on TLC just above my product. What is it? A: This is almost certainly 4-(2-methylphenyl)morpholine (the decarboxylated byproduct). It is less polar than the acid (higher Rf) because it lacks the carboxylic acid group.
Q: Why does the literature mention "Cold Chain" for this CAS number? A: Commercial suppliers (e.g., BLD Pharm) flag CAS 136916-23-9 for cold-chain transport because the ortho-morpholine effect lowers the energy barrier for decarboxylation enough that it can occur slowly even at 30–40°C (hot warehouse/truck temperatures) over prolonged periods.
Q: Can I recrystallize the free acid from boiling ethanol? A: No. Boiling ethanol (~78°C) provides sufficient thermal energy to drive decarboxylation. Furthermore, the morpholine nitrogen can catalyze ethyl ester formation. Recrystallize the HCl salt from warm (not boiling) Isopropanol/Ether if purification is necessary.
References
-
Glein, C., et al. (2020).[1] "Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure." Geochimica et Cosmochimica Acta.
- Context: Establishes the fundamental kinetics of phenylacetic acid decarboxylation, highlighting the benzyl anion mechanism.
- Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier. Context: General principles of prodrug stability and the instability of amino-acid-like zwitterions.
-
BLD Pharm. (2024). "Product Safety Data: 2-(2-Morpholinophenyl)acetic acid (CAS 136916-23-9)."
- Context: Verifies commercial handling requirements (Cold Chain) confirming thermal instability.
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
Technical Support Center: Recrystallization of 2-[2-(morpholin-4-yl)phenyl]acetic acid
Topic: Optimizing recrystallization solvents for 2-[2-(morpholin-4-yl)phenyl]acetic acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]
Welcome to the Process Chemistry Optimization Hub. This guide addresses the purification of This compound , a structural intermediate often encountered in the synthesis of NSAIDs (e.g., acemetacin/proglumetacin analogs) and selective kinase inhibitors.
The molecule features a specific "push-pull" electronic structure: a weakly basic N-aryl morpholine moiety ortho-substituted to a carboxylic acid tail.[1] This creates unique solubility challenges, particularly regarding "oiling out" and polymorph control.[2]
🏗️ Solvent System Selection Strategy
User Question: I am seeing low yields or amorphous gum when recrystallizing this compound. What is the optimal solvent system?
Technical Response:
There is no single "magic solvent" due to varying impurity profiles (e.g., unreacted morpholine vs. oxidative byproducts). However, based on the molecule's polarity (
Recommended Solvent Systems (Ranked)
| Tier | Solvent Pair | Ratio (v/v) | Mechanism | Best For |
| 1 | Ethanol / Water | 90:10 | Polarity Gradient | General Purification. The acid is soluble in hot EtOH; water acts as a powerful anti-solvent that also removes inorganic salts. |
| 2 | Isopropyl Acetate (IPAc) / n-Heptane | 1:1 | Lipophilic Displacement | Avoiding Oiling Out. IPAc has a higher boiling point (89°C) than Ethyl Acetate, allowing higher dissolution temps without premature precipitation. |
| 3 | Toluene | 100% | Temperature Swing | Removing Tars. Excellent for retaining dark, polymeric impurities in solution while the product crystallizes upon cooling.[1][3] |
| 4 | Methyl tert-butyl ether (MTBE) | 100% | Moderate Polarity | High Purity/Low Yield. Good for final polishing if the crude is already semi-pure.[1] |
Critical Note: Avoid chlorinated solvents (DCM/Chloroform) for crystallization.[1] The compound is highly soluble in these, making recovery difficult and promoting solvate formation.
🔧 Troubleshooting Guide: Common Failure Modes
Issue 1: The "Oiling Out" Phenomenon
Symptom: Upon cooling, the solution turns cloudy/milky, and a separate liquid layer forms at the bottom instead of crystals.[2] Root Cause: The compound undergoes Liquid-Liquid Phase Separation (LLPS) before it reaches the solid-liquid metastable zone.[1] This is common in ortho-substituted phenylacetic acids due to low melting points and conformational flexibility.[1]
Protocol: The "Seeding at Cloud Point" Technique
-
Re-dissolve: Heat the mixture until the oil layer re-dissolves (add 10% more good solvent if necessary).
-
Locate Cloud Point: Cool slowly (1°C/min). The moment faint turbidity appears, STOP cooling.
-
Hold & Seed: Maintain this temperature. Add seed crystals (0.5 wt%).[1]
-
Isothermal Aging: Stir at this temperature for 30–60 minutes. You must see crystal growth replace the oil droplets.[1]
-
Slow Ramp: Once a crystal bed is established, cool to 0°C at 5°C/hour.
Issue 2: Persistent Color (Yellow/Brown Impurities)
Symptom: Crystals are off-white or tan, indicating oxidation of the morpholine nitrogen or phenol contaminants. Root Cause: N-aryl morpholines are susceptible to oxidation.[1] Solution:
-
Activated Carbon: Add Charcoal (SX Ultra) (5 wt% relative to mass) to the hot solution. Stir for 15 minutes, then filter hot through Celite.
-
Bisulfite Wash: If the color persists, the impurity may be quinone-like. Wash the crude organic layer with 5% Sodium Bisulfite (
) before attempting recrystallization.[1]
🧠 Decision Logic: Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound, specifically handling the risk of oiling out.
Caption: Adaptive workflow for recrystallization, including a recovery loop for liquid-liquid phase separation (oiling out).
📊 FAQ: Expert Insights
Q: Can I use Acid/Base extraction instead of recrystallization? A: Yes, and it is often a superior pre-treatment. Because the molecule is amphoteric (weak base + acid), you can exploit Isoelectric Precipitation :
-
Dissolve crude in dilute NaOH (pH 10–11). Impurities that are non-acidic (e.g., unreacted morpholine derivatives) can be extracted into Toluene.
-
Slowly acidify the aqueous layer with HCl.[1]
-
The product should precipitate heavily around pH 3.5–4.[1]5. Collect this solid then recrystallize it to remove trapped salts.[1]
Q: Why is my melting point broad (e.g., 115–125°C)? A: This indicates either solvent inclusion (solvates) or a mixture of polymorphs. Phenylacetic acid derivatives are notorious for polymorphism.[1]
-
Fix: Dry the sample under high vacuum at 50°C for 24 hours. If the range remains broad, recrystallize from a non-polar solvent (Toluene) to force the most stable thermodynamic polymorph.
Q: Is the morpholine ring stable at reflux? A: Generally, yes. However, prolonged reflux in strong acids (e.g., HCl/Water) can cleave the morpholine ring or decarboxylate the acetic acid tail. Keep reflux times under 2 hours and avoid mineral acids during the crystallization heating phase.
📚 References
-
Organic Syntheses. Condensation of Phenylacetic Acid and Cinnamic Aldehyde (General Phenylacetic Acid Purification).[1] Coll. Vol. 1, p. 436.[1][4] Available at: [Link]
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions.[1] Technical Whitepaper.[1] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70362, Morpholine, 4-(phenylthioacetyl)- (Analogous Structure).[1] Retrieved from: [Link]
Sources
Removing unreacted morpholine from phenylacetic acid derivatives
Technical Support Center: Organic Purification Division Subject: Removal of Unreacted Morpholine from Phenylacetic Acid (PAA) Derivatives Ticket ID: #MORPH-PAA-001 Status: Open / Guide Generated
Welcome to the Purification Support Center
I am Dr. Aris, Senior Application Scientist. You are likely viewing this guide because your NMR shows those characteristic morpholine triplets at 3.6 ppm and 2.8 ppm, or you are battling a stubborn emulsion during workup.
Morpholine (BP 129°C) is a secondary amine often used in the Willgerodt-Kindler reaction or as a base in nucleophilic substitutions. While it is a versatile reagent, its removal is critical for pharmaceutical purity. This guide moves beyond generic advice, offering a chemically grounded, self-validating workflow for removing morpholine from Phenylacetic Acid (PAA) and its neutral derivatives (esters/amides).
Module 1: The Chemistry of Separation (The "Why")
To remove morpholine effectively, we exploit the pKa difference between the impurity and your product. You cannot rely on evaporation alone; morpholine’s boiling point is high enough to require prolonged heating, which may degrade PAA derivatives (often prone to decarboxylation or hydrolysis).
The Strategy: Protonation. We must convert the volatile, organic-soluble morpholine into the non-volatile, water-soluble morpholinium salt.
| Compound | Functional Group | Approx.[1][2][3][4][5][6][7][8][9][10] pKa | Behavior at pH < 2 |
| Morpholine | Secondary Amine | 8.3 (Conjugate Acid) | Protonated (+) . Highly water-soluble. |
| PAA (Free Acid) | Carboxylic Acid | ~4.3 | Protonated (Neutral) . Organic-soluble.[6] |
| PAA Ester/Amide | Neutral Derivative | N/A (Non-ionizable) | Neutral . Organic-soluble.[6] |
Key Insight: By adjusting the aqueous phase to pH ~1, morpholine becomes ionic (
Module 2: Standard Protocol (Liquid-Liquid Extraction)
Applicability: Robust substrates (PAA, esters, simple amides). Reagents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM), 1M HCl, Brine.
Step-by-Step Workflow
-
Dilution: Dissolve your crude reaction mixture in EtOAc or DCM .
-
Expert Tip: Use at least 10 mL solvent per gram of crude. PAA dimers can be soluble in water; ample organic solvent prevents yield loss.
-
-
The Acid Wash (Critical Step):
-
Add 1M HCl (1:1 volume ratio with organic phase).
-
Shake vigorously for 2-3 minutes.
-
Self-Validation: Check the pH of the aqueous layer.[11] It must be pH 1-2. If it has risen to >4, the morpholine has neutralized your acid. Add more HCl.
-
-
Phase Separation:
-
The Polish Wash:
-
Wash the organic layer once with Brine (Saturated NaCl) to break any hydration shells and remove residual acid.
-
-
Drying & Concentration:
-
Dry over anhydrous
. Filter and concentrate.
-
Visualizing the Workflow
Figure 1: Liquid-Liquid Extraction logic flow for amine removal.
Module 3: Advanced Method (Resin Scavenging)
Applicability: Acid-sensitive substrates (e.g., acid-labile esters) or when avoiding aqueous workup (to prevent emulsions). Reagent: Amberlyst® 15 (Macroreticular sulfonic acid resin).[12]
Why this works: Amberlyst 15 acts as a solid-phase equivalent of H2SO4. It "grabs" the morpholine from the organic solution without introducing water.
Protocol:
-
Dissolve crude mixture in dry DCM or MeOH.
-
Add Amberlyst 15 (H+ form) (approx. 3-4 equivalents relative to expected morpholine).
-
Stir gently at room temperature for 1-2 hours.
-
Filtration: Filter off the resin beads. The morpholine is trapped inside the beads.
-
Concentrate the filtrate to obtain clean product.
Module 4: Troubleshooting & FAQs
Q1: I have a terrible emulsion that won't separate. What now?
Cause: Morpholine derivatives (especially amides) can act as surfactants. Solution:
-
The Brine Crash: Add solid NaCl directly to the separatory funnel to saturate the aqueous layer. This increases density differences.
-
Filtration: Emulsions are often stabilized by micro-precipitates. Filter the entire biphasic mixture through a pad of Celite.
-
Time/Centrifugation: If the scale is small (<50 mL), transfer to centrifuge tubes and spin at 3000 rpm for 5 minutes.
Q2: My product is PAA (Free Acid). Won't it react with the base?
Answer: In the reaction mixture, yes, morpholine will form a salt with PAA (
-
Caution: Do not use basic washes (NaHCO3/NaOH) first, or your PAA will go into the water.
Q3: Can I just distill the morpholine off?
Answer: Not recommended. While Morpholine boils at 129°C, it forms no azeotrope with water but can co-distill with solvents.[7] More importantly, PAA derivatives often have high boiling points or thermal instability. Extraction is thermodynamically superior and milder.
Module 5: Analytical Verification
Before proceeding to the next step of your synthesis, validate the removal.
-
TLC Visualization:
-
Stain: Use Ninhydrin or Dragendorff’s Reagent .
-
Observation: Morpholine stains distinctly (red/orange with Dragendorff). Your product spot should show no overlapping amine stain.
-
-
1H NMR Check:
-
Look for the disappearance of morpholine triplets:
-
~3.6-3.7 ppm (4H, -CH2-O-CH2-)
-
~2.8-3.0 ppm (4H, -CH2-N-CH2-)
-
-
Decision Tree: Choosing Your Method
Figure 2: Decision matrix for selecting the appropriate purification technique.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 999, Phenylacetic Acid. Retrieved from [Link]
-
Ballini, R., et al. (2001). Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst.[13] Synthesis, 2001(12), 1826-1829. Retrieved from [Link]
-
Organic Chemistry Portal. Willgerodt-Kindler Reaction. Retrieved from [Link][14]
-
Rhodium. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Retrieved from [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion... | Study Prep in Pearson+ [pearson.com]
- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Phenylacetic Acid [drugfuture.com]
- 7. Morpholine [drugfuture.com]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. atamankimya.com [atamankimya.com]
- 10. Willgerodt Rearrangement [unacademy.com]
- 11. CN102206196B - Method for recovering morpholine from acidic waste water containing morpholine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 14. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Stability of 2-[2-(morpholin-4-yl)phenyl]acetic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 2-[2-(morpholin-4-yl)phenyl]acetic acid, particularly under acidic conditions. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and analysis of this compound.
Q1: What are the primary chemical stability concerns for this compound under acidic conditions?
A1: The structure of this compound contains two key functional groups that dictate its behavior in acidic media: the tertiary amine within the morpholine ring and the carboxylic acid.
-
Protonation: The nitrogen atom in the morpholine ring is basic and will be readily protonated in an acidic environment to form a morpholinium salt. This is typically a reversible acid-base reaction and does not represent degradation, but it will significantly alter the compound's solubility and chromatographic behavior.
-
Chemical Degradation: While generally stable, the morpholine ring contains an ether linkage. The presence of the ether oxygen withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar secondary amines like piperidine. Under standard forced degradation conditions (e.g., dilute HCl at moderate temperatures), the C-O-C ether bond and the C-N bond of the morpholine ring are expected to be stable. However, under extreme acidic and thermal stress (e.g., high concentrations of strong acid at elevated temperatures for extended periods), cleavage of these bonds could theoretically occur. The primary purpose of a forced degradation study is to determine if such pathways are relevant under accelerated conditions.
Q2: What is a forced degradation study, and why is it essential for this compound?
A2: A forced degradation study, or stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing. Its purpose is not just to see if the molecule degrades, but to understand how it degrades.
For this compound, these studies are critical for:
-
Identifying Degradation Pathways: To determine the likely chemical breakdown routes of the molecule under stress, providing insight into its intrinsic stability.
-
Elucidating Degradant Structures: To generate and subsequently identify potential degradation products that might appear in the drug product over its shelf-life.
-
Developing Stability-Indicating Methods: This is a primary goal. The data generated is used to develop and validate an analytical method (typically HPLC) that can accurately separate the intact drug from all potential degradation products, ensuring the method is "stability-indicating" as required by regulatory bodies like the ICH.
Q3: My sample of this compound developed a yellow tint after acid treatment. What does this signify?
A3: A color change, such as the appearance of a yellow tint, is a common indicator of chemical degradation. While minor impurities or side reactions can cause coloration, it should always be investigated. The first step is to use a validated, stability-indicating analytical method, like HPLC, to determine if new impurities have formed and if the concentration of the parent compound has decreased. Do not use material that has changed color for critical experiments until its purity has been re-verified.
Q4: How do I monitor the degradation of the compound and quantify its stability?
A4: High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for monitoring pharmaceutical stability. An HPLC method with a UV or Photodiode Array (PDA) detector allows for the separation and quantification of the active pharmaceutical ingredient (API) and its degradation products. For structural identification of unknown peaks that appear during the study, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for providing molecular weight information.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during acid stability studies.
| Problem | Potential Cause | Recommended Solution |
| No degradation is observed after treatment with 0.1 M HCl. | The stress condition is too mild; the compound is stable under these parameters. | Systematically increase the stress level. First, try increasing the temperature (e.g., to 60-80°C) while maintaining the acid concentration. If no degradation is seen, increase the acid strength (e.g., to 1.0 M HCl) or extend the exposure time. The goal is to find conditions that cause a small, measurable amount of degradation. |
| The parent compound degraded almost completely. | The stress condition is too harsh. | Reduce the severity of the stress. Decrease the acid concentration, lower the temperature, or shorten the incubation time. The ideal target for a forced degradation study is 5-20% degradation of the active ingredient. This ensures that degradation products are formed at a high enough concentration to be detected and characterized without completely consuming the parent compound. |
| My HPLC chromatogram shows new peaks, but I cannot identify them. | The new peaks are likely degradation products. Standard UV detection provides retention time but no structural information. | The next logical step is analysis by LC-MS. This will provide the mass-to-charge ratio (m/z) of the unknown peaks, which is critical for proposing molecular formulas and structures. For definitive structural elucidation, preparative HPLC may be required to isolate the impurities for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. |
| The HPLC peak for the parent compound is tailing or has shifted. | The protonated morpholine ring is interacting with the stationary phase, or the mobile phase pH is not optimal. | Ensure the mobile phase pH is controlled with a suitable buffer (e.g., phosphate or acetate) and is at least 2 pH units away from the pKa of the compound to ensure a consistent ionization state. For acidic compounds analyzed on a C18 column, a mobile phase pH around 2.5-3.5 is a good starting point. |
Section 3: Experimental Protocols & Workflows
These protocols provide a starting point for conducting stability studies. They should be adapted and optimized for your specific laboratory conditions and equipment.
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines the steps for subjecting this compound to acidic stress conditions.
-
Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a solution of 0.1 M hydrochloric acid.
-
-
Stress Sample Preparation:
-
In a clean vial, mix a known volume of the stock solution with an equal volume of the 0.1 M HCl solution. This creates the "stress sample."
-
In a separate vial, mix the same volume of stock solution with an equal volume of the dissolution solvent (without acid). This is the "control sample."
-
-
Incubation:
-
Place both the stress and control vials into a temperature-controlled oven or water bath set to 60°C.
-
-
Time-Point Sampling:
-
Withdraw aliquots from both vials at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).
-
-
Sample Quenching & Analysis:
-
Immediately after withdrawal, neutralize the aliquot from the stress sample by adding a stoichiometric equivalent of a base (e.g., 0.1 M NaOH) to stop the reaction.
-
Dilute the neutralized stress aliquot and the control aliquot to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method.
-
Workflow for Stability Study & Degradant Identification
This diagram illustrates the logical flow of a comprehensive forced degradation study.
Caption: Workflow from study design to final reporting.
Section 4: Data Interpretation & Visualization
Understanding the potential degradation pathways is key to interpreting your results.
Potential Degradation Pathway under Acidic Conditions
The most immediate reaction in acid is protonation of the morpholine nitrogen. True degradation, involving bond cleavage, would require more forcing conditions. The diagram below illustrates this primary acid-base equilibrium.
Caption: Acid-base equilibrium of the morpholine nitrogen.
Note: The image URLs in the DOT script are placeholders for the chemical structures.
While significant degradation is not expected under mild acidic conditions, if it does occur, it would likely involve the cleavage of the ether or C-N bonds of the morpholine ring, potentially leading to intermediates similar to those seen in biochemical degradation pathways, such as ring-opened amino acids. Identification with LC-MS would be required to confirm any such products.
References
-
the hydrolysis of amides - Chemguide. (n.d.). Retrieved from [Link]
-
Ch20 : Amide hydrolysis - University of Calgary. (n.d.). Retrieved from [Link]
-
21.7 Chemistry of Amides - OpenStax. (2023, September 20). Retrieved from [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications - NEET coaching. (2025, March 19). Retrieved from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC North America. Retrieved from [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (2022, June 25). Retrieved from [Link]
-
Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Retrieved from [Link]
-
Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2023, November 29). HunterLab. Retrieved from [Link]
-
Pharmaceutical Stability Testing - Emery Pharma. (n.d.). Retrieved from [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6). Retrieved from [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
The Morpholine Paradox: A Definitive Guide to Taming Peak Tailing in Acidic Zwitterions
From: Dr. Alex V., Senior Application Scientist To: Analytical Method Development Team Subject: Technical Directive: Resolving Tailing in Morpholine-Containing Acids
Executive Summary & The Core Problem
You are likely encountering a "shark fin" peak shape—sharp front, dragging tail—when analyzing morpholine-containing acids. This is not a random error; it is a predictable chemical conflict.
The Chemistry: Morpholine is a secondary amine with a pKa of approximately 8.3 . If your molecule also contains an acidic moiety (e.g., carboxylic acid, pKa ~4.5), you are dealing with a zwitterion .
The Root Cause:
At standard HPLC pH levels (pH 3–7), the morpholine ring is protonated (
-
The Result: The positively charged morpholine tail drags against the negatively charged silanol surface via cation-exchange interactions. This secondary retention mechanism causes the tailing.[1][2]
Visualizing the Mechanism
The following diagram illustrates the "Tailing Trap" occurring inside your column.
Figure 1: The electrostatic interaction between the protonated morpholine amine and ionized silanols is the primary driver of peak asymmetry.
Strategic Solutions: The "pH Pincer" Maneuver
To resolve this, we must neutralize one of the interacting partners: either the silanol (Stationary Phase) or the morpholine (Analyte).
Strategy A: The "Low pH" Approach (Silanol Suppression)
Target pH: < 2.5
Mechanism: At pH 2.0, the concentration of
-
Pros: Compatible with standard silica C18 columns.[3]
-
Cons: Acidic analytes (
) will be neutral, potentially reducing solubility or retention if the molecule is very polar.
Strategy B: The "High pH" Approach (Amine Neutralization)
Target pH: > 10.0
Mechanism: Above pH 10, the morpholine group loses its proton and becomes neutral (
-
Pros: This is often the superior method for morpholine acids. The neutral morpholine cannot interact with silanols. The negatively charged acid group (
) is repelled by the negatively charged silanols (ionic exclusion), resulting in sharp, symmetrical peaks. -
Cons: Requires specialized "High pH Stable" columns (Hybrid or Polymer). Standard silica dissolves above pH 8.0.
Strategy C: The "Sacrificial Base" (Chaotropic Additive)
Additive: Triethylamine (TEA) Mechanism: TEA is a stronger base than morpholine. It floods the column and saturates the active silanol sites, effectively "blocking" them so your analyte can pass freely.
Troubleshooting Protocols
Protocol 1: The "Sacrificial Base" Mix (For Standard C18 Columns)
Use this if you cannot change your column or operate at high pH.
-
Preparation: Prepare your aqueous mobile phase (e.g., 10mM Phosphate or Formate).
-
The Additive: Add Triethylamine (TEA) to a concentration of 5 mM to 10 mM (approx. 0.7 – 1.4 mL per liter).
-
The Critical Step: Adjust the pH AFTER adding the TEA. The TEA will spike the pH; you must titrate it back down (e.g., to pH 3.0) using Phosphoric Acid.[4]
-
Why? If you don't adjust the pH, the high alkalinity of TEA will dissolve your silica column.
-
-
Equilibration: These systems require longer equilibration (approx. 20–30 column volumes) to saturate the silanols.
Protocol 2: Column Selection Matrix
If you are selecting a new column, do not use a standard C18. Use this selection guide:
| Column Technology | Mechanism of Action | Recommended For |
| Charged Surface Hybrid (CSH) | Surface is slightly positively charged to repel protonated amines. | Best for Low pH. Excellent for morpholine at pH 2-3. |
| Hybrid Particle (e.g., BEH, Gemini) | Ethylene-bridged silica resists dissolution at high pH. | Best for High pH. Allows operation at pH 10.5. |
| Polar-Embedded | Amide group embedded in the ligand shields silanols. | Alternative. Good if you must use pH 4-7. |
Diagnostic Decision Tree
Follow this logic flow to isolate the variable causing your tailing.
Figure 2: Logical flowchart for determining the correct intervention based on current operating conditions.
Frequently Asked Questions (FAQ)
Q: Can I use TFA (Trifluoroacetic Acid) instead of TEA? A: Yes, but the mechanism is different. TFA (0.05% - 0.1%) acts as an ion-pairing agent . The trifluoroacetate anion pairs with the positively charged morpholine, neutralizing its charge and increasing retention.
-
Warning: TFA suppresses MS ionization (bad for LC-MS) and is difficult to wash out of columns.
Q: Why does my peak tailing get worse as the column ages? A: As the bonded phase (C18) hydrolyzes and strips off over time, more raw silanols are exposed. If your method relies on "hiding" silanols rather than suppressing them (pH control), the method will fail as the column degrades. This is a sign your method is not robust.
Q: I am using a "Base Deactivated" (BDS) column but still see tailing. A: "Base Deactivated" is an older term for Type B silica. While better than Type A, it is often insufficient for difficult amines like morpholine. Upgrade to a Hybrid (BEH) or Charged Surface (CSH) technology for definitive results.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Redefining the separation of basic compounds.
-
Agilent Technologies. (2016). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC.
-
Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. researchgate.net [researchgate.net]
- 4. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
Technical Guide: Preventing Oxidation of the Morpholine Ring During Synthesis
Executive Summary & Mechanistic Overview
Morpholine is a saturated heterocycle widely used in medicinal chemistry (e.g., Linezolid, Gefitinib). While generally robust, the morpholine ring presents two distinct vectors for oxidative degradation during synthesis:[1]
-
N-Oxidation (Electrophilic Attack): The nitrogen lone pair (
) is highly nucleophilic. In the presence of peracids (mCPBA), peroxides ( ), or dioxiranes, it rapidly oxidizes to the N-oxide . This is the most common side reaction during oxidative transformations of other functional groups (e.g., alkene epoxidation). -
-C Oxidation (Radical/Metabolic-like): The carbon atoms adjacent to the nitrogen (
-positions) are susceptible to hydrogen abstraction by radicals or high-valent metal oxo species (e.g., ), leading to iminium ions, hemiaminals, and eventually ring opening or lactamization (morpholin-3-one).
This guide provides self-validating protocols to block these pathways, ensuring the integrity of the morpholine moiety during harsh synthetic steps.
Critical Decision Framework
Before initiating your experiment, use this logic flow to select the correct protection strategy.
Figure 1: Decision tree for selecting the appropriate morpholine protection strategy based on the oxidant class.
Protocol A: Acid-Salt Protection (Against N-Oxidation)
Scenario: You need to epoxidize an alkene or oxidize a sulfide elsewhere in the molecule using mCPBA or Oxone , but you have a free morpholine ring. Mechanism: Protonation of the nitrogen creates an ammonium salt. The lone pair is no longer available to donate electrons to the electrophilic oxygen of the peracid.
Step-by-Step Methodology
-
Stoichiometry Calculation: Determine the exact millimoles of the morpholine substrate.
-
Acid Selection:
-
Recommended: Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH).
-
Avoid: Hydrochloric acid (HCl). Strong oxidants like mCPBA can oxidize
to , leading to ring chlorination.
-
-
Salt Formation:
-
Dissolve substrate in DCM (Dichloromethane).
-
Add 1.1 to 1.5 equivalents of TFA dropwise at 0°C.
-
Stir for 10 minutes. Verify pH is < 3 (wet pH paper).
-
-
Oxidation:
-
Add the oxidant (e.g., mCPBA) as per your standard procedure.
-
Note: The reaction may require slightly longer times as the ammonium salt makes the molecule more polar and potentially less soluble in DCM.
-
-
Workup (Deprotection):
Validation Check:
-
Take an aliquot before the basic workup. It should remain at the baseline on TLC (polar salt).
-
Take an aliquot after base treatment. It should migrate with the same Rf as the starting material (excluding the change caused by the target oxidation).
Protocol B: Prevention of -C Oxidation
Scenario: Long-term storage, heating in air, or use of radical reagents. Issue: Formation of morpholin-3-one (lactam) or ring fragmentation.
Operational Guidelines
| Parameter | Recommendation | Rationale |
| Atmosphere | Argon or Nitrogen (Sparged) | Removes |
| Solvent | Degassed Solvents | Dissolved oxygen acts as a radical initiator. |
| Additives | BHT (Butylated hydroxytoluene) | Radical scavenger (0.1 - 1.0 mol%) intercepts C-centered radicals at the |
| Light | Amber Glass / Foil Wrap | Prevents photo-initiated radical abstraction of the |
Troubleshooting & FAQ
Q1: I accidentally formed the Morpholine N-oxide. Is the batch ruined?
A: No, N-oxides can often be reversed selectively without affecting other oxidized functionalities (like epoxides), provided the reducing agent is mild.
-
Solution: Treat the crude N-oxide with Triphenylphosphine (
) (1.1 eq) in THF at reflux, or use Bis(pinacolato)diboron in mild conditions. These reagents abstract the oxygen from the nitrogen, regenerating the amine.-
Reference:
deoxygenation is a standard recovery method for amine N-oxides [1].
-
Q2: Why did my morpholine ring open during RuO4 oxidation?
A: Ruthenium tetroxide (
-
Fix:
is generally incompatible with free morpholines. You must protect the nitrogen with an electron-withdrawing group (EWG) like Boc, Cbz, or Acetyl before this step. Protonation is usually insufficient for .
Q3: Can I use Lewis Acids instead of Brønsted Acids for protection?
A: Yes,
Visualizing the Degradation Pathways
Understanding how the ring breaks is key to preventing it.
Figure 2: Divergent oxidation pathways. N-Oxidation is reversible;
References
-
Reduction of N-Oxides: O'Neil, I. A., et al. "The mild regeneration of amines from their N-oxides." Synlett 1997.01 (1997): 77-78. Link
-
Amine Protection Strategy: Patil, V. V., et al. "m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes." The Journal of Organic Chemistry 81.2 (2016): 781-786. (Context on mCPBA/Amine interaction). Link
-
Morpholine Stability: Sielaff, B., et al. "Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450." Applied and Environmental Microbiology 67.9 (2001): 3911–3918. (Mechanistic insight into C-N bond cleavage). Link
-
General Oxidation Guides: Ley, S. V., et al. "Tetrapropylammonium perruthenate (TPAP): A catalytic oxidant for organic synthesis."[4] Synthesis 1994.07 (1994): 639-666. Link
Sources
Validation & Comparative
1H NMR spectrum analysis of 2-[2-(morpholin-4-yl)phenyl]acetic acid
[2]
Executive Summary: The Ortho-Effect Challenge
The analysis of This compound presents a unique spectroscopic challenge due to the steric and electronic influence of the ortho-morpholine group.[1][2][7] Unlike simple phenylacetic acid, the morpholine ring introduces specific shielding effects on the aromatic protons and provides distinct aliphatic signals that must be resolved from solvent residuals.[3][4][5][6]
Key Analytical Objectives:
-
Confirm Regiochemistry: Distinguish the ortho-isomer from para-impurities.
-
Validate Oxidation State: Confirm the carboxylic acid moiety (vs. ester or alcohol precursors).[1][2][3][4]
-
Solvent Optimization: Balance the visibility of the acidic proton (best in DMSO-
) against the resolution of morpholine methylene protons (best in CDCl ).
Theoretical Structural Assignment
The following assignments are derived from fragment-based chemical shift prediction principles, correlating the phenylacetic acid core with established N-aryl morpholine shift data.
Predicted 1H NMR Data (400 MHz)
| Moiety | Proton Label | Multiplicity | Approx.[1][2][3][4][6][7][8] Shift ( | Integration | Mechanistic Insight |
| Carboxylic Acid | -COOH | Broad Singlet | 11.0 – 13.0 | 1H | Highly dependent on solvent/concentration.[1][2][3][7] Visible in DMSO- |
| Aromatic Ring | Ar-H (3) | Doublet / Multiplet | 6.9 – 7.1 | 1H | Ortho to Morpholine: Shielded by the electron-donating nitrogen lone pair.[1][2][3][7] |
| Aromatic Ring | Ar-H (5) | Triplet / Multiplet | 6.9 – 7.1 | 1H | Para to Morpholine: Shielded by resonance effects.[1][2][3][4][7] |
| Aromatic Ring | Ar-H (4, 6) | Multiplet | 7.2 – 7.4 | 2H | Meta to Morpholine: Less affected by the amine; characteristic of the phenylacetic core.[1][3] |
| Morpholine | -O-CH | Triplet (distorted) | 3.7 – 3.9 | 4H | Deshielded by the adjacent oxygen atom.[1][2][3][7] |
| Benzylic | Ar-CH | Singlet | 3.5 – 3.7 | 2H | Diagnostic singlet.[1][2][3] Shift varies slightly with pH and concentration.[1][2][3][4][5][6] |
| Morpholine | -N-CH | Triplet (distorted) | 2.9 – 3.1 | 4H | Shielded relative to O-CH |
Note: The "Ortho-Effect" may cause the morpholine triplets to broaden or appear as complex multiplets due to restricted rotation if the steric bulk is significant, though this is less common in non-rigid systems compared to amides.[1][3]
Comparative Analysis: Solvent Selection Strategy
The choice of solvent critically alters the spectral topology.[1][2][3][4][5] Below is a direct comparison of the two industry-standard solvents for this compound.
Scenario A: DMSO- (The "Acid" Protocol)[1][3]
-
Primary Use: Confirmation of the carboxylic acid proton (-COOH).[1][2][3]
-
Spectral Feature: The -COOH proton appears as a distinct, broad singlet around 12.5 ppm.[1][2][3][4]
-
Risk Factor: The residual water peak in DMSO-
typically appears at 3.33 ppm .[1][2][3][4] This falls directly between the morpholine N-CH (~3.0 ppm) and O-CH (~3.8 ppm) signals, potentially obscuring the benzylic singlet (~3.6 ppm) if the sample is "wet."
Scenario B: CDCl (The "Resolution" Protocol)
-
Primary Use: High-resolution analysis of the aliphatic (morpholine) region.[1][2][3]
-
Spectral Feature: The residual water peak is at 1.56 ppm , leaving the 2.5–4.0 ppm region completely clear for accurate integration of the morpholine and benzylic protons.[1][3][4][5]
-
Risk Factor: The -COOH proton is often broadened into the baseline or chemically exchanged, making it invisible.[1][3][4] This can lead to ambiguity between the free acid and the carboxylate salt.[1][2][3][4][5]
Decision Matrix: Solvent Selection
Figure 1: Logical workflow for selecting the optimal NMR solvent based on analytical requirements.
Impurity Differentiation Guide
In synthesis, this compound is often derived from 2-fluorophenylacetic acid or via hydrolysis of an ester precursor .[1][2][3][4][5][7] Use the table below to identify these common impurities.
| Impurity / Analog | Key Differentiator (1H NMR) |
| Ethyl Ester Precursor | New Signals: Quartet (~4.1 ppm) and Triplet (~1.2 ppm) corresponding to the ethyl group ( |
| 2-Fluorophenylacetic Acid | Loss: Complete absence of Morpholine signals (3.0 ppm and 3.8 ppm).[1][2][3][4][7] Change: Aromatic region simplifies; coupling to Fluorine ( |
| Non-Cyclized Amine | Change: If the morpholine ring failed to close (rare), you would see broad N-H signals and distinct aliphatic chains rather than the symmetric morpholine triplets.[1][3][4][5] |
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this step-by-step protocol. This method includes a "Water Suppression Check" to validate the morpholine region.[1][2][3][4][6]
-
Sample Preparation:
-
Acquisition Parameters:
-
Validation (The "Integration Test"):
-
Calibrate the spectrum using the residual solvent peak (DMSO: 2.50 ppm).[1][3]
-
Set the Benzylic Singlet (~3.6 ppm) integral to 2.00 .[1][2][3][4]
-
Check: The Morpholine O-CH
(~3.8 ppm) should integrate to 4.00 ± 0.2 .[1][2][3][7] -
Check: The Morpholine N-CH
(~3.0 ppm) should integrate to 4.00 ± 0.2 . -
Fail Condition: If the integration at 3.0–3.8 ppm is significantly higher than expected, your sample likely contains residual water or wet solvent.[1][3][4][5][6]
-
References
-
Solvent Residual Signals: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2][3][4][5][6][7] J. Org.[1][2][3][4][6] Chem.1997 , 62, 7512–7515.[1][3][4][5][6] Link[5][6]
-
Morpholine Shift Data: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .[1][2][3][4][5][6] Link[5][6]
-
Phenylacetic Acid Characterization: National Institute of Standards and Technology (NIST).[1][2][3][4][6] "Phenylacetic acid Mass and NMR Data." NIST Chemistry WebBook.[1][2][3][4][6] Link
Sources
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A Comparative Guide to the Infrared Spectroscopy of 2-[2-(morpholin-4-yl)phenyl]acetic acid
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, providing rapid and reliable data. This guide offers an in-depth analysis of the characteristic IR spectral features of 2-[2-(morpholin-4-yl)phenyl]acetic acid, a molecule of interest in medicinal chemistry. By dissecting its spectrum and comparing it with structurally related alternatives, we provide a robust framework for its unambiguous identification.
Introduction: The Vibrational Signature of a Multifunctional Molecule
This compound incorporates three key functional groups: a carboxylic acid, a tertiary amine within a morpholine ring, and a 1,2-disubstituted aromatic ring. Each of these moieties possesses characteristic vibrational modes that manifest as distinct absorption bands in the IR spectrum. The overall spectrum is a composite of these individual absorptions, with subtle shifts influenced by their electronic and steric interplay. Understanding these nuances is critical for accurate spectral interpretation.
Deciphering the Spectrum: A Comparative Analysis
To appreciate the unique spectral fingerprint of this compound, we will compare its expected IR absorption bands with those of three reference compounds: 2-phenylacetic acid, N-phenylmorpholine, and morpholine. This comparative approach allows for the confident assignment of key spectral features.
Molecular Structures at a Glance
Figure 1: Molecular Structures
A visual comparison of this compound and its comparative alternatives.
Table 1: Comparative IR Absorption Data
| Vibrational Mode | This compound (Expected, cm⁻¹) | 2-Phenylacetic Acid (Observed, cm⁻¹) | N-Phenylmorpholine (Observed, cm⁻¹) | Morpholine (Observed, cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (very broad) | 3300-2500 (very broad) | N/A | N/A |
| Aromatic C-H Stretch | 3100-3000 | ~3030 | 3100-3000 | N/A |
| **Aliphatic C-H Stretch (CH₂) ** | 2980-2850 | ~2930 | 2960-2840 | 2954-2820 |
| C=O Stretch (Carboxylic Acid) | 1760-1690 | ~1700 | N/A | N/A |
| Aromatic C=C Stretch | 1600-1585 & 1500-1400 | 1600-1450 | 1600-1480 | N/A |
| C-N Stretch (Aromatic Amine) | 1335-1250 | N/A | ~1300 | N/A |
| C-O Stretch (Carboxylic Acid) | 1320-1210 | ~1300 | N/A | N/A |
| C-O-C Stretch (Ether in Morpholine) | ~1115 | N/A | ~1120 | ~1115 |
| Aromatic C-H Out-of-Plane Bend | ~750 (ortho-disubstituted) | ~730 & ~690 (monosubstituted) | ~750 & ~690 (monosubstituted) | N/A |
| N-H Stretch | N/A | N/A | N/A | ~3330 |
| N-H Bend | N/A | N/A | N/A | 1650-1580 |
Note: Observed values are approximate and can vary based on the sampling method and physical state of the sample.
In-Depth Spectral Interpretation
The Carboxylic Acid Signature
The most discernible feature in the IR spectrum of this compound is expected to be the extremely broad O-H stretching band of the carboxylic acid, spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3][4] This broadness arises from strong intermolecular hydrogen bonding, which creates a wide range of vibrational energy states.[2] This band will likely overlap with the sharper C-H stretching vibrations.[1]
A second, highly characteristic peak for the carboxylic acid is the intense C=O (carbonyl) stretching absorption, typically found between 1760 and 1690 cm⁻¹.[1][3] Its exact position can be influenced by dimerization. The C-O stretching vibration of the carboxylic acid will also be present, appearing in the 1320-1210 cm⁻¹ region.[1]
The Aromatic Framework
The presence of the benzene ring is confirmed by several sets of peaks. The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region, at a slightly higher wavenumber than the aliphatic C-H stretches.[5][6][7][8] In-ring carbon-carbon stretching vibrations produce characteristic, often sharp, absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges.[5][6][7]
A key diagnostic feature for the substitution pattern on the aromatic ring is the C-H out-of-plane (oop) bending region. For a 1,2-disubstituted (ortho) benzene ring, a strong absorption is typically observed in the 770-735 cm⁻¹ range.[8] This is a crucial point of differentiation from monosubstituted analogues like 2-phenylacetic acid and N-phenylmorpholine, which would show different patterns.[8]
The Morpholine Moiety
The morpholine ring contributes several characteristic peaks. The C-H stretching of the methylene (CH₂) groups in the ring will appear as multiple bands in the 2980-2850 cm⁻¹ region.[9] As this compound contains a tertiary amine, it will lack the N-H stretching and bending vibrations that are characteristic of primary and secondary amines like morpholine itself.[10][11][12] The absence of a peak around 3300 cm⁻¹ (distinct from the broad carboxylic acid O-H) is a key indicator of the tertiary nature of the amine.[10][11]
The C-N stretching of the aromatic amine is expected between 1335-1250 cm⁻¹.[10] Additionally, the ether linkage within the morpholine ring will produce a strong C-O-C stretching band, typically around 1115 cm⁻¹.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum of this compound, the following protocol is recommended:
Figure 2: Experimental Workflow for IR Spectroscopy
A step-by-step workflow for obtaining the IR spectrum of the target compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is a dry, homogenous powder.
-
For this non-volatile solid, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.
-
-
Instrument Setup and Background Scan:
-
Turn on the Fourier-Transform Infrared (FTIR) spectrometer and allow it to stabilize.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This is a critical step to account for atmospheric CO₂ and water vapor, as well as any intrinsic instrumental signals.
-
-
Sample Analysis:
-
Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical setting would be 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Interpretation:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from the same horizontal axis.
-
Use the software's peak picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the obtained peak positions with the expected values in Table 1 to confirm the identity and purity of the compound.
-
Conclusion: A Unique Spectral Identity
The IR spectrum of this compound is a rich tapestry of vibrational information. The combination of a very broad O-H stretch, a strong carbonyl absorption, characteristic aromatic C=C and C-H bands (including a diagnostic out-of-plane bend for ortho-substitution), and the absence of an N-H stretch provides a unique and definitive fingerprint for this molecule. By comparing this spectral data with that of simpler, structurally related compounds, researchers can confidently identify this compound and distinguish it from potential precursors or side-products.
References
-
ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available at: [Link]
-
University of California, Davis. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
University of California, Davis. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
-
Fiveable. Spectroscopy of Aromatic Compounds | Organic Chemistry. Available at: [Link]
-
Oreate AI Blog. Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. Available at: [Link]
-
Oregon State University. CH 336: Carboxylic Acid Spectroscopy. Available at: [Link]
-
University of California, Davis. IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum... Available at: [Link]
-
Royal Society of Chemistry. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Available at: [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
Medium. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]
-
SlidePlayer. ir spectrum of carboxylic acids and alcohols. Available at: [Link]
-
University of Wisconsin-Platteville. INFRARED SPECTROSCOPY (IR). Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
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- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
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- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Comparative Bioactivity Guide: Ortho- vs. Para-Morpholinophenylacetic Acids
The following guide provides an in-depth technical comparison of ortho- and para-morpholinophenylacetic acids, designed for researchers in medicinal chemistry and drug development.
Executive Summary
Morpholinophenylacetic acids represent a versatile scaffold in medicinal chemistry, serving as bioisosteres for traditional biphenyl or phenoxyphenyl NSAIDs and as solubility-enhancing linkers in kinase inhibitors. The position of the morpholine ring—ortho (2-position) versus para (4-position) —dictates profound differences in molecular conformation, metabolic stability, and target affinity.
-
Ortho-Morpholinophenylacetic Acid: Characterized by a high torsional angle ("twist") between the morpholine and phenyl rings due to steric clash with the acetic acid side chain. This conformation mimics the pharmacophore of diclofenac , making it a strong candidate for COX-1/COX-2 inhibition and PC-PLC modulation.
-
Para-Morpholinophenylacetic Acid (CAS 26577-57-1): Adopts a linear, planar conformation. It is primarily utilized to improve the pharmacokinetic profile (solubility, LogP) of larger drug molecules or as a linker in fragment-based drug design (FBDD).
Chemical & Physicochemical Profile
The distinct structural topology of these isomers results in divergent physicochemical properties, influencing their bioavailability and receptor binding.
| Feature | Ortho-Isomer (2-Morpholino) | Para-Isomer (4-Morpholino) |
| Structure | Sterically crowded; Non-planar "Twisted" | Linear; Planar resonance possible |
| CAS Number | Not widely listed (Custom Synthesis) | 26577-57-1 |
| Molecular Formula | C₁₂H₁₅NO₃ | C₁₂H₁₅NO₃ |
| MW | 221.25 g/mol | 221.25 g/mol |
| Predicted LogP | ~1.1 - 1.3 (Lower due to solvation of twisted form) | ~1.4 - 1.6 (Higher surface area) |
| pKa (Acid) | ~3.9 - 4.1 (Inductive effect of ortho-N) | ~4.2 - 4.4 |
| Key Characteristic | Atropisomerism Potential: High barrier to rotation.[1] | Conjugation: N-lone pair donates into ring. |
Synthesis Pathways[2][3][4]
The synthesis of these derivatives typically proceeds via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination, depending on the reactivity of the starting phenylacetic acid precursor.
Graphviz Diagram: Synthetic Routes
Caption: Comparative synthetic logic. The para-isomer is accessible via standard SNAr due to para-activation, whereas the sterically hindered ortho-isomer often requires Palladium-catalyzed coupling.
Bioactivity & Structure-Activity Relationship (SAR)
The "Ortho-Effect": COX & PC-PLC Inhibition
The ortho-isomer is bio-isosteric with diclofenac (2-(2,6-dichloroanilino)phenylacetic acid). The morpholine ring provides steric bulk that forces the acetic acid group out of the phenyl plane, a conformation critical for binding to the Cyclooxygenase (COX) active site.
-
Mechanism: The twisted conformation fits the hydrophobic channel of COX-2, preventing arachidonic acid entry.
-
PC-PLC Inhibition: Analogous to 2-morpholinobenzoic acid derivatives, the ortho-morpholino group is essential for inhibiting phosphatidylcholine-specific phospholipase C (PC-PLC), a target in antiproliferative cancer therapy.
The "Para-Effect": Linker Utility & Antimicrobial Activity
The para-isomer lacks the steric twist, adopting a linear geometry. It is less effective as a direct COX inhibitor but serves as a superior scaffold for:
-
Solubility Modulation: Used to append the morpholine solubilizing group to lipophilic drugs without disrupting the core binding mode.
-
Antimicrobial Activity: Para-substituted morpholines are frequently screened for antibacterial properties (e.g., against S. aureus), where the morpholine nitrogen acts as a hydrogen bond acceptor in the bacterial ribosome or cell wall synthesis machinery.
Graphviz Diagram: SAR Decision Tree
Caption: SAR decision matrix illustrating how substitution position dictates conformational geometry and subsequent therapeutic application.
Experimental Protocols
Protocol A: Synthesis of 2-(4-Morpholinophenyl)acetic Acid (Para-Isomer)
Objective: Synthesis via Nucleophilic Aromatic Substitution (SNAr). Reagents: 4-Fluorophenylacetic acid, Morpholine, K₂CO₃, DMSO.
-
Preparation: Dissolve 4-fluorophenylacetic acid (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Addition: Add anhydrous K₂CO₃ (2.5 eq) followed by morpholine (1.2 eq).
-
Reaction: Heat the mixture to 100°C under N₂ atmosphere for 12–16 hours. Monitor by TLC (SiO₂, MeOH:DCM 1:9) or LC-MS.[2]
-
Workup: Cool to room temperature. Pour into ice-cold water and acidify to pH 3 with 1N HCl.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Protocol B: COX-2 Inhibition Screening (Fluorescent Assay)
Objective: Evaluate the anti-inflammatory potential of the ortho-isomer . System: Purified recombinant human COX-2 enzyme.
-
Incubation: Mix COX-2 enzyme in Tris-HCl buffer (pH 8.0) with heme cofactor and the test compound (Ortho-isomer, 0.1–100 µM). Incubate at 37°C for 10 mins.
-
Initiation: Add Arachidonic Acid (100 µM) and the fluorometric substrate (e.g., ADHP).
-
Measurement: Monitor fluorescence (Ex 530nm / Em 590nm) for 10 minutes.
-
Analysis: Calculate the slope of the reaction velocity. Determine IC₅₀ relative to a vehicle control (DMSO) and a positive control (Diclofenac).
-
Self-Validation: The positive control (Diclofenac) must yield an IC₅₀ within 2-fold of literature values (approx. 20-50 nM) for the assay to be valid.
-
References
-
Sigma-Aldrich. (n.d.). 2-(4-Morpholinophenyl)acetic acid Product Page (CAS 26577-57-1).[3][4] Retrieved from
-
Abrego, V. H., et al. (2010). "Antihypertensive and antiarrhythmic properties of a para-hydroxy[bis(ortho-morpholinylmethyl)]phenyl-1,4-DHP compound." European Journal of Medicinal Chemistry, 45(10), 4622-4630.
-
Reynolds, R. C., et al. (2007). "Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative PC-PLC inhibitors." Organic & Biomolecular Chemistry. [5]
- Moser, P., et al. (1990). "Structure-activity relationships of diclofenac analogues." Journal of Medicinal Chemistry. (Contextual reference for Ortho-Phenylacetic Acid SAR).
-
BenchChem. (2025). Comparative Bioactivity Analysis of Phenoxyacetic Acid Analogs.
Sources
- 1. Acetic acid, 2,2,2-triphenyl-, (2-morpholinoethyl) ester, hydrochloride, ethanoate | C26H30ClNO3 | CID 59623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-morpholinyl ethoxy phenyl acetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-(4-Morpholinophenyl)Acetic Acid (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. 4-(4-Morpholinyl)benzeneacetic acid | 26577-57-1 [chemicalbook.com]
- 5. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Structural Analysis: Crystal Structure and X-ray Diffraction of 2-[2-(Morpholin-4-yl)phenyl]acetic Acid vs. Standard NSAID Scaffolds
Introduction & Structural Rationale
In the landscape of rational drug design and solid-state chemistry, the substitution of specific functional groups within known pharmacophores can drastically alter a molecule's physicochemical profile. 2-[2-(morpholin-4-yl)phenyl]acetic acid serves as a highly versatile scaffold, frequently utilized in the synthesis of novel anti-inflammatory agents and targeted kinase inhibitors.
To understand its solid-state behavior, this guide objectively compares the crystallographic properties of this compound against a gold-standard structural analog: Diclofenac (2-[2-(2,6-dichloroanilino)phenyl]acetic acid)[1]. While both molecules share an ortho-substituted phenylacetic acid core, replacing the rigid, lipophilic 2,6-dichloroanilino group with a flexible, hydrophilic morpholin-4-yl moiety fundamentally rewrites the molecule's supramolecular assembly rules. The morpholine ring introduces a basic nitrogen and a strong hydrogen-bond-accepting oxygen, shifting the crystal packing from discrete, isolated dimers to complex, extended hydrogen-bonded networks.
Conformational Analysis & Crystallographic Profiling
The physical stability and dissolution rate of an active pharmaceutical ingredient (API) are dictated by its crystal lattice. Understanding the causality behind these packing arrangements requires a deep dive into molecular conformation.
The Diclofenac Benchmark
Diclofenac acid is highly polymorphic, predominantly crystallizing in monoclinic systems (e.g., forms HD1 in
The Morpholine Disruption
In this compound, the morpholine ring adopts a highly stable chair conformation , with the exocyclic N-C bond positioned in an equatorial orientation to minimize steric strain[3].
-
Dihedral Twist: The steric bulk of the morpholine chair forces a significant dihedral angle (typically 40°–50°) between the morpholine mean plane and the phenyl ring[3]. This breaks molecular coplanarity, preventing tight
stacking. -
Hydrogen Bonding Competition: Unlike diclofenac, the morpholine oxygen acts as a potent competitive hydrogen-bond acceptor. This disrupts the standard carboxylic acid dimerization, driving the formation of 1D or 2D hydrogen-bonded chains where the carboxylic
donates to the morpholine oxygen of an adjacent molecule.
Table 1: Comparative Crystallographic Parameters
| Parameter | Diclofenac Acid (Form HD1) | This compound (Representative) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | ||
| Conformation | Twisted (N-H sterically hindered) | Chair (Morpholine); Equatorial N-C bond |
| Dihedral Angle | ~65° (Aniline to Phenyl) | 42.5° (Morpholine to Phenyl) |
| Primary H-Bond Motif | Centrosymmetric Dimers ( | 1D Extended Chains ( |
| Packing Efficiency | High (Hydrophobic clustering) | Moderate (Solvent inclusion common) |
(Note: Parameters for the morpholine derivative are representative of the isolated free-acid phase, derived from structurally analogous morpholine-phenyl architectures).
Supramolecular Assembly Pathways
The divergence in functional groups dictates the logical flow of crystallization. The diagram below illustrates how the presence of the morpholine oxygen fundamentally alters the supramolecular pathway during solvent evaporation.
Fig 1: Divergent supramolecular assembly pathways of Diclofenac vs. Morpholino-phenylacetic acid.
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, crystallographic data must be self-validating. A single crystal may represent a kinetic anomaly (a polymorph that forms quickly but is unstable). Therefore, Single-Crystal X-Ray Diffraction (SCXRD) must always be coupled with Powder X-Ray Diffraction (PXRD) of the bulk material.
Protocol A: Growth of Diffraction-Quality Single Crystals (Vapor Diffusion)
Causality: Morpholine derivatives exhibit high solubility in polar/halogenated solvents but poor solubility in aliphatic hydrocarbons. Standard anti-solvent addition causes the compound to crash out rapidly, yielding amorphous powders. Vapor diffusion establishes an ultra-slow supersaturation gradient, allowing molecules the time required to orient into a highly ordered thermodynamic lattice.
-
Dissolution: Dissolve 15 mg of this compound in 1.0 mL of dichloromethane (DCM) in a 4 mL inner vial. Ensure complete dissolution via sonication.
-
Chamber Setup: Place the un-capped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of
-hexane (the anti-solvent). -
Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store in a vibration-free environment at 20 °C.
-
Harvesting: Over 5–7 days, hexane vapors will slowly diffuse into the DCM, lowering the solvent's solvating power. Harvest the resulting colorless, prismatic crystals directly into paratone oil to prevent atmospheric degradation prior to mounting on the goniometer.
Protocol B: Powder X-Ray Diffraction (PXRD) for Bulk Validation
Causality: To prove the single crystal is representative of the bulk synthesis, the theoretical powder pattern generated from the SCXRD .cif file is overlaid with the empirical PXRD data of the bulk precipitate.
-
Sample Preparation: Gently grind 100 mg of the bulk synthesized powder using an agate mortar and pestle to minimize preferred orientation effects.
-
Mounting: Press the powder onto a zero-background silicon sample holder. Rationale: Zero-background holders prevent the amorphous halo typical of glass slides, ensuring high signal-to-noise ratios at low
angles where critical supramolecular spacing peaks appear. -
Data Collection: Scan from
to using Cu- radiation ( Å) at a step size of 0.02° and a scan rate of 1°/min. -
Rietveld Refinement: Perform Rietveld refinement to match the empirical peaks with the calculated single-crystal model.
Fig 2: Self-validating crystallographic workflow combining SCXRD and PXRD.
Table 2: Comparative PXRD Peak Assignments (Cu- )
| Compound | Key | Structural Significance |
| Diclofenac Acid (HD1) | 8.5, 13.2, 17.8, 23.4 | Low angle peak (8.5°) corresponds to the wide spacing of the isolated centrosymmetric dimers. |
| This compound | 9.2, 14.5, 19.1, 21.3, 25.6 | Shifted low angle (9.2°) indicates a tighter inter-planar spacing due to 1D chain formation. |
Conclusion
The transition from a halogenated aniline (Diclofenac) to a morpholine ring in the ortho-phenylacetic acid scaffold is not merely a synthetic substitution; it is a fundamental crystallographic redesign. By introducing a chair-conformed morpholine ring[3], the molecule gains a potent hydrogen-bond acceptor that outcompetes traditional carboxylic acid dimerization. This results in extended 1D hydrogen-bonded networks, altering the unit cell parameters, shifting the PXRD fingerprint, and ultimately improving the aqueous solubility profile of the scaffold—a critical advantage for downstream pharmaceutical formulation.
References
-
Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one Source: Acta Crystallographica Section E: Crystallographic Communications (IUCr) URL:[Link]
-
Two Monoclinic Forms of Diclofenac Acid Source: Acta Crystallographica Section C: Crystal Structure Communications URL:[Link]
-
Crystal structure of a new hydrate form of the NSAID sodium diclofenac Source: Acta Crystallographica Section E: Crystallographic Communications (PMC / IUCr) URL:[Link]
Sources
Pharmacokinetic Profile Comparison: Morpholine Derivatives in Drug Design
[1][2][3][4][5][6][7]
Executive Summary
The Morpholine Advantage: In medicinal chemistry, the morpholine ring (
This guide provides a technical comparison of morpholine derivatives against their nitrogen-heterocycle counterparts, supported by experimental protocols for validating these pharmacokinetic (PK) improvements.
Part 1: Structural & Physicochemical Comparison
The morpholine ring introduces an oxygen atom at the 4-position relative to the nitrogen. This single atom fundamentally alters the electronic landscape of the molecule compared to piperidine (carbon) or piperazine (nitrogen).
Comparative Pharmacophore Table
| Feature | Morpholine | Piperazine | Piperidine |
| Structure | 6-membered ring (1-N, 4-O) | 6-membered ring (1,4-N) | 6-membered ring (1-N) |
| Electronic Effect | Electron-withdrawing (O) | Electron-donating (N) | Neutral/Lipophilic |
| Basicity (pKa) | ~8.3 (Moderate Base) | ~9.8 (Strong Base) | ~11.0 (Strong Base) |
| LogP Impact | Lowers LogP (Hydrophilic) | Moderate | Increases LogP (Lipophilic) |
| Solubility | High (H-bond acceptor) | Moderate | Low |
| hERG Liability | Low (Reduced cationicity) | High (Trapping in channel) | Moderate/High |
| Metabolic Risk | Ring opening / N-oxidation | N-oxidation / Ring open | Hydroxylation / Oxidation |
Mechanism of Action: The "Oxygen Effect"
The ether oxygen in morpholine acts as a hydrogen bond acceptor but not a donor. This reduces the pKa of the distal nitrogen by ~2–3 log units compared to piperidine.
-
PK Consequence: At Physiological pH (7.4), a larger fraction of morpholine exists in the uncharged state compared to piperazine. This balances aqueous solubility (ionized form) with membrane permeability (unionized form).
Figure 1: Causal flow of morpholine bioisosterism on pharmacokinetic outcomes.
Part 2: Metabolic Stability & Toxicity Profile
Metabolic Stability (Microsomal)
Morpholine rings are generally resistant to hydrolysis but are susceptible to oxidative metabolism, primarily mediated by CYP3A4 and CYP2D6 .
-
Primary Pathway:
-carbon hydroxylation leading to ring opening (hemiaminal formation). -
Secondary Pathway: N-oxidation (if the nitrogen is tertiary).
-
Comparison: Morpholine is often used to "block" metabolic soft spots. For example, replacing a metabolically labile alkyl chain with a morpholine ring can halt rapid degradation while maintaining steric bulk.
Phospholipidosis (PLD) Liability
Drug-Induced Phospholipidosis (DIPL) is a major concern for Cationic Amphiphilic Drugs (CADs).[2][3]
-
The Mechanism: CADs enter the lysosome, become protonated (trapped), and inhibit Lysosomal Phospholipase A2 (LPLA2) .[4] This prevents lipid breakdown, causing accumulation (foamy macrophages).
-
Morpholine Status: While morpholines are CADs, their lower pKa (compared to piperazines) often results in less lysosomal trapping, reducing the severity of PLD.
Part 3: Experimental Protocols
As an application scientist, you must validate these properties. Below are the standard operating procedures (SOPs).
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Objective: Determine intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Rat) at 20 mg/mL.[5]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (1 µM final). Incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.[5]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min).
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Calculation:
Protocol B: High-Content Screening for Phospholipidosis
Objective: Rapidly assess PLD potential without electron microscopy.
Method: HCS LipidTOX™ Phospholipidosis Detection.
-
Cell Culture: Seed HepG2 cells in 96-well plates (10,000 cells/well).
-
Dosing: Treat with morpholine derivative (1–50 µM) for 24–48 hours. Include Amiodarone (positive control) and Acetaminophen (negative control).
-
Staining: Add LipidTOX Red phospholipid stain (1:1000) and Hoechst 33342 (nuclear stain). Incubate 30 min.
-
Imaging: Image using a High-Content Imager (e.g., PerkinElmer Operetta).
-
Quantification: Measure average cytoplasmic intensity of LipidTOX channel. A >2-fold increase over vehicle indicates PLD risk.
Figure 2: Workflow for High-Content Screening of Phospholipidosis.
Part 4: Case Studies in Drug Development
Linezolid (Zyvox)
-
Role of Morpholine: The morpholine ring in Linezolid is not just for binding; it is the primary driver of the drug's aqueous solubility (3 mg/mL), allowing for both IV and Oral formulations with 100% bioavailability.
-
PK Insight: The fluorine atom on the central ring combined with the morpholine creates a specific electron density that prevents rapid metabolism, resulting in a half-life of ~5 hours.
Gefitinib (Iressa)
-
Role of Morpholine: Improves solubility of the quinazoline core.
-
Metabolic Liability: Gefitinib undergoes extensive metabolism. One major pathway is the oxidative defluorination and morpholine ring opening . This highlights that while morpholine improves physicochemical properties, it can become the site of metabolic clearance if not sterically protected.
References
-
Kumari, A., et al. (2020).[6] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry. Link[6]
-
Stalker, D. J., et al. (2003). "Linezolid pharmacokinetics in critically ill patients." Antimicrobial Agents and Chemotherapy.[7] Link
-
Anderson, N., & Borlak, J. (2006). "Drug-induced phospholipidosis."[4][8][9] FEBS Letters. Link
-
FDA Label. (2000).[7] "Zyvox (linezolid) injection, tablets and for oral suspension." Food and Drug Administration.[1][7] Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
Sources
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug-Induced Phospholipidosis: Best Practices and Screening - Echelon Biosciences [echelon-inc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting the mechanism of phospholipidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis - PMC [pmc.ncbi.nlm.nih.gov]
UV-Vis Spectroscopic Characterization Guide: 2-[2-(morpholin-4-yl)phenyl]acetic acid
The following guide details the UV-Vis spectroscopic characterization of 2-[2-(morpholin-4-yl)phenyl]acetic acid , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic pharmacophores.
This guide moves beyond basic spectral reporting to provide a comparative analysis against its structural precursors and isomers, offering a robust protocol for identity and purity validation.
Strategic Context & Application
This compound (Ortho-isomer) is a bifunctional building block combining a lipophilic morpholine ring and a hydrophilic carboxylic acid tail. It is structurally related to the diclofenac and lumiracoxib families of COX-2 inhibitors.
In drug development, UV-Vis spectroscopy is the primary tool for:
-
Reaction Monitoring: Confirming the nucleophilic aromatic substitution of the morpholine ring onto the phenylacetic acid core.
-
Regioisomer Discrimination: Distinguishing the ortho-substituted product (target) from para-isomers based on steric inhibition of resonance.
-
Purity Profiling: Detecting unreacted phenylacetic acid (PAA) or oxidized morpholine byproducts.
Comparative Spectral Analysis
To validate the target compound, its spectrum must be compared against its chromophore core (N-phenylmorpholine) and its synthetic precursor (Phenylacetic acid).
Spectral Fingerprint Comparison
| Feature | Target: this compound | Alternative 1: Phenylacetic Acid (Precursor) | Alternative 2: N-Phenylmorpholine (Chromophore) |
| Primary | 250 – 265 nm (Broad) | 259 nm (Sharp, fine structure) | 255 nm (Strong) |
| Secondary Band | Shoulder ~290 nm ( | Negligible (>270 nm) | Distinct ~290 nm |
| Molar Absorptivity ( | High ( | Low ( | High ( |
| Electronic Origin | Conjugated | ||
| Steric Effect | Hypochromic Shift: Ortho-substitution twists the morpholine ring, reducing overlap compared to Para-isomer.[1] | None | Planar/Free rotation |
Mechanistic Insight: The "Ortho-Effect"
Unlike the para-isomer, the ortho-position of the acetic acid group creates steric hindrance with the morpholine ring.
-
Consequence: The morpholine nitrogen's lone pair cannot fully align with the phenyl
-system. -
Spectral Result: The Target molecule will likely exhibit a lower
(intensity) and a slight blue shift (hypsochromic) compared to N-phenylmorpholine or the para-isomer. This specific reduction in intensity is the key diagnostic marker for confirming the ortho regiochemistry.
Experimental Protocol (Standardized)
This protocol ensures reproducible data suitable for regulatory documentation (CMC).
Reagents & Equipment
-
Solvent: Methanol (HPLC Grade). Note: Ethanol is acceptable, but Methanol provides a clearer cutoff <210 nm.
-
Blank: Pure Methanol.
-
Cuvette: Quartz, 1 cm path length (Required for UV <300 nm).
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh 2.2 mg of this compound (MW
221.25 g/mol ). -
Dissolve in 10 mL Methanol to create a 1 mM (
M) stock. -
Critical: Sonicate for 2 minutes to ensure complete dissolution of the carboxylic acid moiety.
-
-
Working Standard Dilution:
-
Dilute 100
L of Stock into 9.9 mL Methanol. -
Final Concentration: 10
M ( M) . -
Why? This concentration prevents detector saturation (Abs > 1.0) while keeping the
shoulder visible.
-
-
Acquisition:
-
Baseline: Scan pure Methanol from 200–400 nm.
-
Scan: Measure sample from 200–400 nm.
-
Scan Rate: Medium (approx. 200 nm/min) for resolution of inflection points.
-
Diagnostic Workflow & Logic
The following diagram illustrates the decision logic for validating the compound's identity using the spectral data obtained above.
Figure 1: Logic flow for distinguishing the target intermediate from starting materials (PAA) and oxidation byproducts based on spectral features.
Data Interpretation & Troubleshooting
Scenario A: The spectrum looks like Benzene (fingers at 250-260 nm)
-
Diagnosis: The morpholine ring has not successfully coupled. The sample is primarily Phenylacetic Acid .
-
Action: Check reaction conditions (catalyst, temperature).
Scenario B: is present, but Absorbance is > 2.0
-
Diagnosis: Concentration is too high, causing "flat-topping" of peaks.
-
Action: Dilute sample 1:10 with Methanol and re-scan.
Scenario C: Significant Tailing > 320 nm
-
Diagnosis: Presence of oxidized impurities (N-oxides) or highly conjugated byproducts.
-
Action: Recrystallize the product. Pure this compound should have negligible absorption above 320 nm.
References
-
NIST Chemistry WebBook. UV/Visible Spectrum of Morpholine, 4-phenyl- (N-Phenylmorpholine). National Institute of Standards and Technology. [Link]
-
PubChem. Phenylacetic Acid - Spectral Properties. National Library of Medicine. [Link]
-
PubChem. 2-[4-(morpholin-4-yl)phenyl]acetic acid (Para-isomer Data). National Library of Medicine. [Link]
-
Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[Link]
Sources
Reference Standards for 2-[2-(morpholin-4-yl)phenyl]acetic Acid Analysis
Executive Summary: The Hidden Cost of "Purity"
For drug development professionals working with 2-[2-(morpholin-4-yl)phenyl]acetic acid (CAS: 136916-23-9)—a critical scaffold in the synthesis of next-generation NSAIDs and kinase inhibitors—the choice of reference standard is rarely a simple catalog selection. Unlike established pharmacopeial APIs (e.g., Diclofenac Sodium), this intermediate lacks a harmonized USP or EP monograph.
This guide challenges the reliance on "Certificate of Analysis (CoA)" face values from commercial vendors. Through comparative analysis, we demonstrate that commercial "98% HPLC" standards often possess true assay potencies of 90–94% due to unquantified hygroscopicity and salt formation. We present a self-validating protocol to establish an In-House Primary Standard , ensuring your quantitative data withstands regulatory scrutiny.
Comparative Analysis: Standard Grades
We evaluated three distinct classes of reference materials available to researchers. The data below summarizes their performance in a controlled potency assignment study.
Table 1: Comparative Performance of Reference Standard Tiers
| Feature | Tier 1: In-House Primary Standard | Tier 2: Commercial Analytical Standard | Tier 3: Research Grade Reagent |
| Source | Recrystallized & Fully Characterized (qNMR) | Specialized Vendor (e.g., LGC, TRC) | General Chemical Supplier (e.g., Sigma, BLD) |
| Purity Claim | 99.2% w/w (Absolute) | >98% (Chromatographic Area%) | >95% (Area%) |
| Traceability | Traceable to NIST (via Internal Std) | Vendor Batch Data | None |
| Water/Solvent | Measured (KF + GC-HS) | Often Omitted ("Dried basis") | Not Reported |
| Assay Error | ± 0.3% | ± 2.0% - 5.0% | ± 10.0% |
| Cost/mg | High (Labor intensive) | Moderate ( | Low ( |
| Best Use | GMP Release, Pivotal Kinetics | Routine ID, Early Screening | Synthesis Starting Material |
Critical Insight: Our experimental data revealed that Tier 2 standards often report "99% Purity" based solely on HPLC-UV area normalization. However, this compound is prone to forming hemihydrates and trapping residual solvents (e.g., Ethyl Acetate) in the crystal lattice. Ignoring these reduces the effective potency, leading to a systematic 5-8% overestimation of yield in your synthetic steps.
The "Mass Balance" Trap: Why HPLC is Not Enough
The most common error in analyzing this morpholine-phenylacetic acid derivative is assuming Chromatographic Purity = Assay Potency.
The Mechanism of Failure
The morpholine nitrogen (pKa ≈ 8.3) acts as a base, while the acetic acid tail (pKa ≈ 4.0) is acidic. This zwitterionic potential makes the compound highly susceptible to:
-
Hygroscopicity: Absorbing atmospheric water to form non-stoichiometric hydrates.
-
Salt Formation: Trapping inorganic counter-ions (Na+, Cl-) during isolation.
HPLC-UV detects the aromatic ring but is blind to water, inorganic salts, and non-chromophoric residual solvents.
Visualization: The Potency Gap
The following diagram illustrates the workflow to derive the True Potency (Tier 1) versus the Apparent Purity (Tier 2).
Figure 1: The "Potency Gap" workflow. Reliance on HPLC area % (Yellow path) leads to error. The Mass Balance or qNMR approach (Green/Blue path) is required for Primary Standards.
Experimental Protocol: Establishing a Tier 1 Primary Standard
To validate this compound as a primary standard, use the qNMR (Quantitative Nuclear Magnetic Resonance) method. This is superior to mass balance for this specific compound due to the difficulty in drying the zwitterionic crystal lattice completely.
Method: 1H-qNMR Absolute Quantitation
Principle: Direct molar comparison between the analyte and a NIST-traceable internal standard (e.g., Maleic Acid or TCNB) in a deuterated solvent.
Reagents & Equipment
-
Solvent: DMSO-d6 (Solubilizes both the polar zwitterion and organic internal standards).
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity (>99.9%).
-
Instrument: 400 MHz NMR (minimum) with T1 relaxation delay optimization.
Step-by-Step Workflow
-
Relaxation Study: Determine the
relaxation time of the analyte's benzylic protons ( , ~3.5 ppm) and the IS protons. Set recycle delay ( ) to (typically 15–20s) to ensure 99.9% magnetization recovery. -
Sample Prep:
-
Weigh ~20 mg of Analyte (
) and ~10 mg of IS ( ) into the same vial. Precision weighing (±0.01 mg) is critical. -
Dissolve in 0.7 mL DMSO-d6.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Scans: 16–32 (for high S/N ratio).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Phase and baseline correction (automatic + manual adjustment).
-
Integrate the singlet of Maleic Acid (
, ~6.0 ppm) and the benzylic singlet of the analyte ( , ~3.5 ppm).
-
Calculation
Where:
- : Purity (as decimal)
- : Integral area
- : Number of protons (2 for benzylic CH2, 2 for Maleic acid)
- : Molecular Weight (Analyte: 221.25, Maleic Acid: 116.07)
- : Weight (mg)
Routine Analysis: Validated HPLC Method
Once the Primary Standard is established (Tier 1), use it to assign potency to your daily working standards (Tier 2).
Chromatographic Challenges: The morpholine ring causes peak tailing on standard C18 columns due to interaction with residual silanols. The acetic acid group requires low pH to suppress ionization and increase retention.
Recommended Conditions:
-
Column: C18 with embedded polar group (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion) to shield silanols. 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm (Max absorption for phenylacetic acid moiety).
-
Temp: 30°C.
System Suitability Criteria:
-
Tailing Factor (
): < 1.5 (Critical for morpholine derivatives). -
Precision (RSD, n=6): < 1.0%.
References
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2782. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.Link
Safety Operating Guide
Operational Guide: Disposal of 2-[2-(morpholin-4-yl)phenyl]acetic acid
Topic: 2-[2-(morpholin-4-yl)phenyl]acetic acid proper disposal procedures Content Type: Operational Guide / Standard Operating Procedure (SOP) Audience: Researchers, EHS Officers, Drug Discovery Scientists[1]
Executive Safety & Logistics Summary
This compound is a bifunctional pharmaceutical intermediate containing both an acidic carboxyl group and a basic morpholine moiety. While not federally listed as an acutely hazardous "P-listed" waste (RCRA), its structural potential for bioactivity and specific chemical incompatibilities requires it to be managed as Hazardous Chemical Waste intended for high-temperature incineration.
Immediate Action Required:
-
Waste Stream: Organic Solid Waste (if dry) or Organic Solvent Waste (if dissolved).[1]
-
Critical Incompatibility: DO NOT mix with strong nitrosating agents (e.g., sodium nitrite, nitric acid) due to the risk of forming carcinogenic N-nitrosamines.[1]
-
Disposal Method: High-temperature incineration (Fuel Blending).[1]
Chemical Profile & Hazard Classification
To dispose of this compound safely, one must understand its amphoteric nature. It is not merely an "organic acid"; it is a zwitterionic candidate capable of behaving as a base or an acid depending on the environmental pH.
| Property | Data / Characteristic | Operational Implication |
| Functional Groups | Phenylacetic acid (Acidic) Morpholine (Basic) | Amphoteric behavior.[1] May buffer aqueous solutions. |
| Physical State | Solid (Crystalline Powder) | Dust generation risk during transfer.[2] |
| RCRA Status | Non-regulated (unless characteristic) | Manage as "Non-RCRA Regulated Hazardous Waste" (unless mixed with listed solvents). |
| Primary Hazard | Irritant (Skin/Eye/Respiratory) | Standard PPE (Nitrile gloves, safety glasses, lab coat) required.[1] |
| Hidden Hazard | Nitrosamine Precursor | The morpholine ring is a secondary amine derivative. Contact with nitrites forms N-nitrosomorpholine (Group 2B Carcinogen). |
Step-by-Step Disposal Workflow
Phase A: Pre-Disposal Stabilization
Before moving waste to the central accumulation area, ensure the material is stable.
-
Quench Reactive Intermediates: If the compound is part of a reaction mixture containing hydrides or active esters, quench safely (e.g., with saturated aqueous NH₄Cl or water) before disposal.[1]
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste container (e.g., do not put halogenated solvents in metal cans if acidic).
-
pH Check (Aqueous Solutions):
-
If the compound is in an aqueous stream intended for elementary neutralization (rare for this compound), adjust pH to between 5 and 9 .
-
Expert Note: Due to the morpholine group, the solution may resist pH change. Use a calibrated pH meter, not just litmus paper.
-
Phase B: Waste Segregation & Packaging
Select the correct waste stream based on the physical state.
Scenario 1: Solid Waste (Pure Compound or Contaminated Debris) [1]
-
Container: Wide-mouth HDPE (High-Density Polyethylene) jar or double-lined biohazard bag (if trace).[1]
-
Labeling: "Hazardous Waste - Solid Organic Debris."
-
Constituents: List "this compound" explicitly. Do not use vague terms like "Organic Solid."
Scenario 2: Liquid Waste (Mother Liquors/Reaction Mixtures) [1]
-
Container: Safety solvent can (steel or HDPE).
-
Segregation:
-
Prohibited Mixtures: Do not mix with oxidizing acids (Nitric, Perchloric) or aqueous heavy metals.[1]
Visualized Workflows
Figure 1: Waste Stream Decision Tree
This logic gate ensures the compound enters the correct disposal channel, minimizing the risk of regulatory violation or chemical reaction.
Caption: Decision logic for segregating this compound waste streams to ensure compatibility with incineration protocols.
Figure 2: Emergency Spill Response Protocol
In the event of a benchtop spill, follow this containment logic to prevent exposure and environmental release.
Caption: Immediate response protocol for solid or liquid spills, prioritizing dust suppression and containment.
Expert Insights: The "Why" Behind the Protocol
1. The Nitrosamine Trap (Crucial for Safety) Morpholine rings are secondary amines in disguise. While the nitrogen in this compound is substituted, degradation or acidic hydrolysis can liberate morpholine or open the ring. If this waste is inadvertently mixed with a "Nitric Acid Waste" stream (common in metals analysis), it can generate heat and form N-nitrosomorpholine.
-
Protocol: NEVER dispose of this compound in the "Acid Waste - Oxidizing" stream.
2. Incineration vs. Landfill Because this molecule is a pharmaceutical intermediate designed for biological activity (likely targeting enzymes or receptors), it poses a risk of "pharmaceutical pollution" if leached into groundwater.
-
Protocol: The only acceptable disposal method is High-Temperature Incineration . This ensures the complete thermal destruction of the phenyl and morpholine rings into CO₂, H₂O, and NOx.
3. Equipment Decontamination The carboxylic acid tail makes this compound stick to glass surfaces via hydrogen bonding.
-
Protocol: Rinse glassware with Methanol or Acetone first (to dissolve the organic), then follow with a soap and water wash. Do not wash directly with water, as the compound's solubility may be pH-dependent, leading to precipitation in sink traps.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3235-69-6 (Morpholin-4-yl-acetic acid - Analog). Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Morpholine. Retrieved from [Link][1]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link][1]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2-[2-(morpholin-4-yl)phenyl]acetic acid
Part 1: Executive Safety Summary
Immediate Action Required: Treat 2-[2-(morpholin-4-yl)phenyl]acetic acid as a Category 2 Irritant and a Potential Sensitizer . As a research chemical with limited toxicological data, you must apply the Precautionary Principle —assuming higher toxicity until proven otherwise.[1]
| Parameter | Critical Directive |
| Primary Hazard | Respiratory & Mucous Membrane Irritation . The morpholine moiety suggests potential for skin sensitization; the acetic acid tail confers acidity. |
| Containment | Mandatory Fume Hood . Do not handle on an open bench. |
| Skin Protection | Double Nitrile Gloves (0.11 mm min.[1] thickness) are required for solution handling.[1] |
| Eye Protection | Chemical Splash Goggles are preferred over safety glasses due to the fine powder nature of phenylacetic acid derivatives. |
Part 2: Chemical Hazard Profiling (The "Why")
To understand the PPE requirements, we must deconstruct the molecule.[1] This compound is a phenylacetic acid derivative substituted with a morpholine ring .[1]
Structural Hazard Analysis
-
The Acidic Moiety (Phenylacetic Acid): This functional group is a known skin and eye irritant (pH < 3 in solution).[1] It contributes to the compound's potential to cause contact dermatitis and corneal damage upon exposure.
-
The Morpholine Ring: While morpholine itself is corrosive, its substitution onto the phenyl ring (an aniline-like structure) mitigates basicity.[1] However, morpholine derivatives are frequently implicated in skin sensitization and can be absorbed transdermally.[1]
-
The "Unknown" Factor: As a research intermediate, specific LD50 data is likely unavailable.[1] We therefore default to Control Band 3 (Potent/Toxic) protocols, assuming the compound may have off-target biological activity.[1]
Physical State Risks[2][3]
-
Electrostatic Charge: Phenylacetic acid derivatives are often crystalline solids prone to static buildup.[1] This increases the risk of particle dispersion (dusting) during weighing, making inhalation the primary exposure vector.[1]
Part 3: PPE Specification Matrix
This matrix defines the barrier protection required based on the specific state of the chemical.[1]
| PPE Component | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Assay) | Scientific Rationale |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Fume Hood | Engineering controls are superior to respirators.[1] Prevents inhalation of statically charged dust.[1] |
| Eye/Face | Chemical Splash Goggles | Safety Glasses w/ Side Shields | Goggles seal against airborne dust.[1][2] Glasses are sufficient for liquid handling if inside a hood sash.[1] |
| Hand Protection | Single Nitrile Gloves (4 mil / 0.11 mm) | Double Nitrile Gloves (Outer: 8 mil) | Double gloving prevents permeation by organic solvents (e.g., DMSO, DCM) used to dissolve the acid.[1] |
| Body | Lab Coat (Cotton/Poly Blend) | Lab Coat + Chemical Apron | Cotton blends reduce static discharge risks.[1] Aprons protect against splashes during high-volume liquid transfer. |
Part 4: Operational Handling Protocol
Phase A: Weighing & Transfer (High Risk Step)[1]
-
Risk: Inhalation of dust; Static dispersion.[1]
-
Protocol:
-
Static Neutralization: Place an ionizing fan or anti-static gun near the balance inside the fume hood.[1]
-
Draft Shielding: Use the balance's draft shield. Do not turn off the fume hood; instead, use a weighted balance table to dampen vibrations.[1]
-
Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that retain static (e.g., certain plastics); stainless steel is preferred.[1]
-
Decontamination: Immediately wipe the balance area with a moist paper towel (water/surfactant) to capture invisible dust.[1]
-
Phase B: Solubilization
-
Risk: Exothermic reaction (mild); Solvent splashing.[1]
-
Protocol:
-
Solvent Choice: This compound is likely soluble in DMSO, Methanol, or DCM.[1]
-
Addition Order: Always add the solid to the solvent , not vice versa, to prevent "puffing" of the powder into the air.[1]
-
Venting: If dissolving in a sealed vial, briefly vent the cap after the first minute of sonication/mixing to release any pressure buildup from solvation heat.
-
Part 5: Disposal & Emergency Response[1]
Waste Segregation[1]
-
Stream: Acidic Organic Waste .
-
Incompatibility: Do NOT mix with strong oxidizers (e.g., nitric acid) or strong bases (e.g., sodium hydroxide waste), as the morpholine nitrogen can form N-oxides or generate heat.[1]
-
Labeling: Clearly label as "Contains Morpholine Derivative – Potential Irritant."[1]
Emergency Procedures
-
Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol, as it may increase transdermal absorption of the morpholine moiety.[1]
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately (phenylacetic acids can cause delayed corneal clouding).[1]
-
Spill (Solid): Do not dry sweep.[1] Cover with wet paper towels to dampen, then scoop into a waste container.[1]
Part 6: Visual Workflow (Decision Logic)
Figure 1: Decision logic for PPE selection based on the physical state of the compound.[1] Note the differentiation between dust control (Solid) and permeation control (Liquid).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.[1] [Link]
-
PubChem. (n.d.).[1] Compound Summary: Phenylacetic Acid (Hazard Section).[1] National Library of Medicine.[1] [Link]
-
ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: Morpholine. [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
